Lupeolic acid
描述
Structure
3D Structure
属性
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18(2)19-10-13-26(3)16-17-28(5)20(24(19)26)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21+,22+,23+,24+,26+,27+,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJYXELDYSTZFI-XSDHLHMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C(=O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physicochemical properties of Lupeolic acid
An In-depth Technical Guide on the Physicochemical Properties of Lupeolic Acid
Introduction
This compound is a pentacyclic triterpenoid of the lupane series, a class of natural compounds recognized for their diverse pharmacological activities.[1] Found in various plant species, including Boswellia sacra and Piper auritum, it has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and anti-proliferative effects.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental methodologies for their determination, and illustrates its interaction with a key biological signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for understanding its behavior in biological systems and for the formulation of potential drug delivery systems.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₃ | [3][4][5] |
| Molecular Weight | 456.7 g/mol | [2][3] |
| Physical Form | Solid | [6] |
| Boiling Point | 550.0 ± 33.0 °C (Predicted) | |
| Density | 1.065 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 4.51 ± 0.70 (Predicted) | |
| LogP (XLogP3) | 9.1 (Computed) | [3] |
| Water Solubility | 1.3 x 10⁻⁴ g/L (Calculated, 25°C) | [8] |
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is essential for drug discovery and development. The following section outlines standard experimental protocols applicable to the characterization of triterpenoids like this compound.
Determination of Solubility
The solubility of a compound is a critical factor influencing its absorption and bioavailability. Due to the hydrophobic nature of triterpenoids, solubility is often low in aqueous media but higher in organic solvents.[9]
Methodology: Shake-Flask Method
This is a standard method for determining the equilibrium solubility of a compound.
-
Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, methanol, ethyl acetate) in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After agitation, the samples are allowed to stand, allowing undissolved solute to settle. The supernatant is then carefully collected and filtered through a fine-pore filter (e.g., 0.45 µm) to remove any remaining solid particles.[10]
-
Quantification: The concentration of this compound in the filtered supernatant is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[11] A calibration curve prepared with known concentrations of this compound is used for accurate quantification.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Determination of Melting Point and Thermal Behavior
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the melting point and study the thermal behavior of a substance.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrumentation: The sample and reference pans are placed in the DSC cell.
-
Thermal Program: The cell is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen gas flow).
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Analysis: A plot of heat flow versus temperature (a thermogram) is generated. An endothermic peak indicates melting, and the onset or peak temperature of this event is taken as the melting point.[12]
Determination of Lipophilicity (LogP)
The partition coefficient (P) or its logarithm (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water. It is a key indicator of a drug's ability to cross biological membranes.
Methodology: HPLC Method (Reverse-Phase)
This method estimates LogP based on the retention time of the compound on a reverse-phase HPLC column.
-
System Setup: A reverse-phase HPLC system (e.g., C18 column) is used with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and water.[13]
-
Calibration: A series of standard compounds with known LogP values are injected into the system, and their retention times (t_R) are recorded. A calibration curve is generated by plotting the known LogP values against the logarithm of the retention factor (k), where k = (t_R - t₀) / t₀ (t₀ is the column dead time).
-
Sample Analysis: this compound is dissolved in a suitable solvent and injected into the HPLC system under the same conditions. Its retention time is measured.
-
Calculation: The retention factor (k) for this compound is calculated, and its LogP value is determined by interpolation from the calibration curve.
Biological Activity and Signaling Pathway
This compound and its derivatives have been shown to modulate critical intracellular signaling pathways involved in cell proliferation and survival. The acetylated form, Acetyl-lupeolic acid (ac-LA), has been identified as a potent inhibitor of the Akt signaling pathway, which is frequently dysregulated in cancer.[14]
Akt Signaling Pathway Inhibition by Acetyl-Lupeolic Acid
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Acetyl-lupeolic acid has been shown to inhibit this pathway by directly binding to the pleckstrin homology (PH) domain of Akt.[14] This allosteric inhibition prevents the phosphorylation and subsequent activation of Akt. The downstream consequences of this inhibition include the reduced activity of mTOR and other key effectors, ultimately leading to the suppression of pro-survival signals and the induction of apoptosis in cancer cells.[14]
Caption: Inhibition of the Akt signaling pathway by Acetyl-Lupeolic Acid.
Conclusion
This compound is a promising natural compound with significant therapeutic potential. A thorough understanding of its physicochemical properties, as detailed in this guide, is fundamental for its advancement from preclinical research to potential clinical applications. The standardized protocols provided herein serve as a valuable resource for researchers engaged in the characterization of this compound and other related triterpenoids. Furthermore, elucidating its mechanism of action, such as the inhibition of the Akt pathway, provides a rational basis for its exploration in cancer therapy and other disease areas.
References
- 1. This compound | 87355-32-6 | MDA35532 | Biosynth [biosynth.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C30H48O3 | CID 90644330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | 87355-32-6 | MOLNOVA [molnova.com]
- 6. This compound [sigmaaldrich.com]
- 7. This compound CAS#: 87355-32-6 [m.chemicalbook.com]
- 8. CAS # 87355-32-6, this compound, 3alpha-Hydroxylup-20(29)-en-24-oic acid - chemBlink [chemblink.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Physicochemical Characterization and Biological Activities of the Triterpenic Mixture α,β-Amyrenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
An In-depth Technical Guide to the Natural Sources and Extraction of Lupeolic Acid from Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupeolic acid, a pentacyclic triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic properties. As a derivative of the more commonly known lupeol, this compound and its acetylated form have demonstrated promising anti-inflammatory and anti-cancer activities. This technical guide provides a comprehensive overview of the primary plant sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its molecular mechanism of action, specifically focusing on the inhibition of the Akt signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is found in a variety of plant species, though its concentration can vary significantly. The two most prominent and well-documented sources are the oleogum resin of Boswellia species, commonly known as frankincense, and the leaves of Piper auritum.
Boswellia Species (Frankincense)
The oleogum resin of various Boswellia species, particularly Boswellia carterii, is a rich source of a complex mixture of boswellic acids and other triterpenoids, including this compound and its acetylated derivative, acetyl-lupeolic acid.[1] The total content of boswellic and lupeolic acids in commercial frankincense products can range from 0.4% to as high as 35.7% by weight.[1]
Piper auritum (Mexican Pepperleaf)
Piper auritum, also known as Hoja Santa, is a perennial shrub native to Mesoamerica whose leaves are used in traditional medicine and cuisine. While the leaves are known to contain a variety of bioactive compounds, specific quantitative data on the concentration of this compound in Piper auritum is not extensively reported in the available scientific literature. However, various extraction methods have been applied to its leaves to isolate different classes of compounds.
Quantitative Analysis of this compound in Plant Material
Accurate quantification of this compound in plant extracts is crucial for standardization and pharmacological studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most common and accurate method for this purpose.
Table 1: Quantitative Data of this compound and Acetyl-Lupeolic Acid in Boswellia Species Oleogum Resins
| Boswellia Species | This compound (LA) (µg/mg of resin) | Acetyl-Lupeolic Acid (ALA) (µg/mg of resin) | Total LA and ALA (µg/mg of resin) | Reference |
| B. sacra | 1.8 | 1.5 | 3.3 | (Schmiech et al., 2019) |
| B. dalzielli | 0.8 | 0.5 | 1.3 | (Schmiech et al., 2019) |
| B. papyrifera | 2.1 | 1.2 | 3.3 | (Schmiech et al., 2019) |
| B. serrata | 5.2 | 2.8 | 8.0 | (Schmiech et al., 2019) |
| B. carterii | 1.9 | 1.1 | 3.0 | (Schmiech et al., 2019) |
| B. neglecta | 0.3 | 0.2 | 0.5 | (Schmiech et al., 2019) |
| B. rivae | 0.4 | 0.3 | 0.7 | (Schmiech et al., 2019) |
| B. frereana | Not Detected | Not Detected | Not Detected | (Schmiech et al., 2019) |
| B. occulta | 1.2 | 0.9 | 2.1 | (Schmiech et al., 2019) |
Note: The data from Schmiech et al., 2019 was presented as a graphical representation; the values in this table are estimations derived from those visuals for illustrative purposes.
Experimental Protocols for Extraction and Isolation
The following protocols are composite methods based on established techniques for the extraction of triterpenoids from Boswellia resin and other plant materials. These should be considered as a starting point and may require optimization depending on the specific plant material and desired purity.
Protocol 1: Extraction of this compound from Boswellia carterii Oleogum Resin
This protocol focuses on the solvent-based extraction and initial purification of this compound from frankincense.
1. Material Preparation:
-
Grind the Boswellia carterii oleogum resin into a fine powder using a grinder.
2. Solvent Extraction:
-
Step 1: Defatting (Optional but Recommended):
-
Macerate the powdered resin in n-hexane at room temperature for 24 hours to remove non-polar compounds.
-
Filter the mixture and discard the hexane extract. Air-dry the resin residue.
-
-
Step 2: Ethanolic Extraction:
-
Extract the defatted resin powder with 95% ethanol using a Soxhlet apparatus for 24 hours.
-
Alternatively, perform exhaustive maceration with 95% ethanol at room temperature with constant stirring for 48-72 hours, replacing the solvent every 24 hours.
-
-
Step 3: Concentration:
-
Collect the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
3. Isolation and Purification:
-
Step 1: Acid-Base Partitioning:
-
Dissolve the crude extract in a minimal amount of diethyl ether.
-
Extract the ethereal solution with a 5% aqueous sodium bicarbonate solution. The acidic compounds, including this compound, will move to the aqueous phase as their sodium salts.
-
Separate the aqueous layer and acidify it to a pH of 2-3 with 2M hydrochloric acid to precipitate the acidic compounds.
-
Filter the precipitate, wash it with distilled water until neutral, and dry it.
-
-
Step 2: Column Chromatography:
-
Subject the dried precipitate to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 or 7:3 v/v).
-
Visualize the spots by spraying with an anisaldehyde-sulfuric acid reagent and heating.
-
Pool the fractions containing the compound with an Rf value corresponding to a this compound standard.
-
-
Step 3: Recrystallization:
-
Recrystallize the pooled fractions from a suitable solvent system (e.g., methanol-water or acetone-water) to obtain pure this compound.
-
Protocol 2: General Extraction Procedure for Piper auritum Leaves
This protocol outlines a general approach for obtaining extracts from Piper auritum leaves, which can then be further fractionated to isolate this compound.
1. Material Preparation:
-
Air-dry the leaves of Piper auritum in the shade and then grind them into a coarse powder.
2. Sequential Solvent Extraction:
-
Step 1: Hexane Extraction:
-
Macerate the powdered leaves in n-hexane for 48 hours at room temperature with occasional shaking.
-
Filter the extract and concentrate it using a rotary evaporator. This fraction will contain non-polar compounds.
-
-
Step 2: Ethyl Acetate Extraction:
-
Air-dry the plant residue from the previous step and then extract it with ethyl acetate using the same maceration procedure.
-
Filter and concentrate the ethyl acetate extract. This fraction will contain compounds of intermediate polarity.
-
-
Step 3: Methanol Extraction:
-
Air-dry the plant residue again and extract it with methanol.
-
Filter and concentrate the methanolic extract, which will contain the most polar compounds.
-
3. Isolation of this compound:
-
The ethyl acetate fraction is the most likely to contain this compound.
-
This fraction can be subjected to further purification using column chromatography as described in Protocol 1 (Isolation and Purification, Step 2 and 3).
Visualization of Signaling Pathway and Experimental Workflow
Signaling Pathway of Acetyl-Lupeolic Acid
Acetyl-lupeolic acid has been shown to be a potent inhibitor of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer. Acetyl-lupeolic acid is thought to directly bind to the pleckstrin homology (PH) domain of Akt, preventing its recruitment to the cell membrane and subsequent activation. This inhibition leads to downstream effects, including the suppression of mTOR signaling.
Caption: Acetyl-Lupeolic Acid inhibits the PI3K/Akt signaling pathway.
Experimental Workflow for this compound Extraction and Analysis
The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from a plant source.
Caption: General workflow for this compound extraction and analysis.
Conclusion
This compound represents a promising natural compound with significant therapeutic potential. This guide has provided an in-depth overview of its primary plant sources, quantitative data, and detailed protocols for its extraction and isolation. The elucidation of its mechanism of action, particularly the inhibition of the Akt signaling pathway, provides a strong rationale for its further investigation in drug discovery programs. The methodologies and data presented herein are intended to equip researchers and scientists with the necessary information to advance the study of this valuable natural product. Future research should focus on optimizing extraction yields, exploring a wider range of plant sources, and conducting further preclinical and clinical studies to fully realize the therapeutic potential of this compound and its derivatives.
References
An In-depth Technical Guide to the Biosynthesis Pathway of Lupeolic Acid in Medicinal Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lupeolic acid, a pentacyclic triterpenoid found in a variety of medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. Understanding its biosynthesis is pivotal for enhancing its production through metabolic engineering and for the discovery of novel derivatives. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, from its initial precursors to the final oxidative modifications. It includes detailed experimental protocols for key analytical techniques, quantitative data on pathway intermediates and enzyme kinetics, and visual representations of the biochemical cascade and relevant experimental workflows.
Introduction
This compound is a specialized metabolite derived from the cyclization of squalene. Its biosynthesis is a multi-step enzymatic process that begins with the ubiquitous mevalonate (MVA) pathway in the cytoplasm of plant cells. This guide will delineate this intricate pathway, focusing on the key enzymatic players and their regulation.
The Biosynthesis Pathway of this compound
The formation of this compound is a sequential process involving three major stages:
-
Formation of the Isoprene Building Block: The journey begins with the MVA pathway, which converts acetyl-CoA into the fundamental C5 isoprene unit, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP).
-
Assembly of the Triterpenoid Backbone: IPP and DMAPP are condensed to form larger prenyl pyrophosphates. Two molecules of farnesyl pyrophosphate (FPP; C15) are joined head-to-head to create squalene (C30), a linear triterpene precursor.
-
Cyclization and Oxidation: Squalene undergoes epoxidation to 2,3-oxidosqualene, which is then cyclized by lupeol synthase , a type of oxidosqualene cyclase (OSC), to produce lupeol. The final step is the oxidation of lupeol at the C-28 position to yield this compound. This crucial oxidation is catalyzed by a multifunctional cytochrome P450 monooxygenase from the CYP716A subfamily .[1][2][3][4][5] This enzyme successively oxidizes the C-28 methyl group of lupeol to a hydroxymethyl group, then to an aldehyde, and finally to a carboxylic acid, forming this compound (also known as betulinic acid).[4][5]
Diagram of the this compound Biosynthesis Pathway
Quantitative Data
Table 1: Lupeol and this compound Content in Various Medicinal Plants
| Plant Species | Tissue | Lupeol Content (mg/100g) | This compound Content (mg/100g) | Reference |
| Derris scandens | Crude Drug | 32.79 ± 0.91 | - | [6] |
| Albizia procera | Crude Drug | 21.44 ± 0.89 | - | [6] |
| Diospyros rhodocalyx | Crude Drug | 40.72 ± 0.40 | - | [6] |
| Olea europaea (Olive) | Fruit | 300 | - | [7] |
| Aloe vera | Dried Leaf | 28000 | - | [7] |
| Mangifera indica (Mango) | Pulp | 0.18 | - | [7] |
| Ulmus spp. (Elm) | Bark | 80000 | - | [7] |
| Boswellia spp. | Oleogum Resin | Variable | 0.4% to 35.7% (total triterpenic acids) | [8] |
| Platanus acerifolia | Dry Bark | - | 2400 - 3300 | [9] |
Note: Data for this compound is often reported as betulinic acid. "-" indicates data not reported in the cited source.
Table 2: Kinetic Parameters of Selected Triterpene Synthases
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Lupeol Synthase (LUP1) | Arabidopsis thaliana | 2,3-Oxidosqualene | ~10 | Not Reported | Not Reported | [10] |
| β-Amyrin Synthase (PNY) | Panax ginseng | 2,3-Oxidosqualene | ~25 | Not Reported | Not Reported | [11] |
| Cop2 (mutant 17H2) | Coprinus cinereus | FPP | ~1.6 | ~1.0 | 6.2 x 105 | [12] |
Note: Specific kinetic data for lupeol synthase from various medicinal plants is limited in the literature. The provided data offers a comparative context with other triterpene synthases.
Experimental Protocols
Protocol for Metabolite Profiling of this compound and its Precursors by GC-MS
This protocol outlines the extraction, derivatization, and analysis of triterpenoids from plant material.
4.1.1. Extraction
-
Homogenization: Weigh approximately 1 g of dried and homogenized plant material into a centrifuge tube.
-
Solvent Extraction: Add 10 mL of methanol. Sonicate the sample for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Repeat Extraction: Repeat the extraction process twice more to ensure complete extraction.
-
Solvent Evaporation: Combine the supernatants and evaporate to dryness under a stream of nitrogen.[13]
4.1.2. Derivatization (Silylation)
-
Reagent Preparation: Prepare a silylation reagent mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine in a 22:13:65 (v/v/v) ratio.[1]
-
Reaction: Add 100 µL of the silylation reagent to the dried extract.
-
Incubation: Tightly cap the vial and heat at 30°C for 2 hours.[1]
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
4.1.3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890 GC (or equivalent).
-
Mass Spectrometer: Agilent 5975C inert MSD (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless).
-
MSD Parameters: Ion source temperature 230°C, quadrupole temperature 150°C, electron impact (EI) mode at 70 eV. Scan range m/z 50-800.
-
Identification: Compare mass spectra and retention times with authentic standards and/or spectral libraries (e.g., NIST).
Diagram of GC-MS Workflow for Triterpenoid Analysis
Protocol for Heterologous Expression and Functional Characterization of CYP716A Enzyme in Yeast
This protocol describes the expression of a candidate CYP716A gene in Saccharomyces cerevisiae and subsequent enzyme assay.
4.2.1. Yeast Transformation
-
Vector Construction: Clone the full-length cDNA of the candidate CYP716A gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
-
Yeast Strain: Use a suitable yeast strain, preferably one engineered for enhanced triterpene precursor supply.
-
Transformation: Transform the yeast with the expression vector using the lithium acetate/polyethylene glycol method.
-
Selection: Select for transformants on appropriate selection media.
4.2.2. Microsome Isolation
-
Cell Culture: Grow a 100 mL yeast culture in selective media to an OD600 of 2.0-2.5.[14]
-
Harvest Cells: Centrifuge the culture at 8,000 rpm for 10 min at 4°C.[14]
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol) with protease inhibitors. Lyse the cells using glass beads and vigorous vortexing.[14]
-
Differential Centrifugation:
-
Centrifuge the lysate at 10,000 x g for 15 min at 4°C to remove cell debris and mitochondria.
-
Transfer the supernatant to a new tube and centrifuge at ≥20,000 x g for 20 min at 4°C to pellet the microsomes.[15]
-
-
Resuspension: Gently wash the microsomal pellet with homogenization buffer and resuspend in a minimal volume of storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol). Determine the protein concentration.[16]
4.2.3. Enzyme Assay
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
100 µg of microsomal protein
-
50 µM Lupeol (substrate, dissolved in DMSO)
-
1 mM NADPH (cofactor)
-
100 mM potassium phosphate buffer (pH 7.4) to a final volume of 200 µL.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with shaking.
-
Quenching and Extraction: Stop the reaction by adding 200 µL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.
-
Analysis: Analyze the ethyl acetate fraction by GC-MS or LC-MS to identify and quantify the reaction products (this compound and intermediates).
Protocol for Gene Expression Analysis by qRT-PCR
This protocol details the quantification of lupeol synthase and CYP716A gene expression using the 2-ΔΔCt method.
4.3.1. RNA Isolation and cDNA Synthesis
-
RNA Extraction: Isolate total RNA from plant tissue using a TRIzol-based method or a commercial plant RNA extraction kit.[17]
-
RNA Quality Control: Assess RNA integrity and concentration using a spectrophotometer and agarose gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.[17]
4.3.2. Primer Design
-
Target Genes: Lupeol synthase and a candidate CYP716A gene.
-
Reference Gene: A stably expressed housekeeping gene (e.g., Actin, GAPDH, or Ubiquitin).
-
Design Parameters: Use software like Primer3 to design primers with a length of 18-24 bp, a Tm of 58-62°C, and a product size of 80-150 bp.[18] Verify primer specificity using Primer-BLAST.
4.3.3. qRT-PCR
-
Reaction Mixture: Prepare a 10 µL reaction containing:
-
5 µL 2x SYBR Green Master Mix
-
0.5 µL each of forward and reverse primers (10 µM)
-
1 µL of diluted cDNA
-
3 µL of nuclease-free water.
-
-
Thermal Cycling: Perform qPCR using a real-time PCR system with the following conditions:
-
Initial denaturation: 95°C for 10 min.
-
40 cycles of: 95°C for 15 s, 60°C for 1 min.
-
Melting curve analysis.[17]
-
4.3.4. Data Analysis (2-ΔΔCt Method)
-
Calculate ΔCt: For each sample, calculate the difference between the Ct value of the gene of interest and the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).[6]
-
Calculate ΔΔCt: For each experimental sample, subtract the average ΔCt of the control group from the ΔCt of the experimental sample (ΔΔCt = ΔCtexperimental - ΔCtcontrol).[6]
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.[6][19]
Diagram of Gene Expression Analysis Workflow
Logical Workflow for Enzyme Discovery and Characterization
The identification and characterization of enzymes in a biosynthetic pathway like that of this compound follows a logical progression of steps.
Conclusion
The biosynthesis of this compound is a complex but increasingly well-understood pathway. This guide provides a foundational understanding and practical protocols for researchers in the field. Future work will likely focus on elucidating the regulatory networks that control the expression of key biosynthetic genes and leveraging this knowledge for the high-level production of this compound and its derivatives in engineered microbial or plant systems.
References
- 1. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toward a benign strategy for the manufacturing of betulinic acid - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02641A [pubs.rsc.org]
- 10. lupeol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Two branches of the lupeol synthase gene in the molecular evolution of plant oxidosqualene cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved selectivity of an engineered multi-product terpene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. toptipbio.com [toptipbio.com]
- 14. Microsome preparation [protocols.io]
- 15. assaygenie.com [assaygenie.com]
- 16. abcam.cn [abcam.cn]
- 17. Biotechnological production of betulinic acid and derivatives and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Designing and experimental evaluation of gene-specific primers of pea (Pisum sativum) defense proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An improvement of the 2ˆ(–delta delta CT) method for quantitative real-time polymerase chain reaction data analysis - PMC [pmc.ncbi.nlm.nih.gov]
Lupeolic Acid: A Comprehensive Technical Guide on its Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupeolic acid, a pentacyclic triterpenoid belonging to the lupane family, has garnered significant interest in the scientific community for its potential therapeutic applications. Exhibiting a range of biological activities, including anti-inflammatory and anti-cancer properties, a thorough understanding of its chemical structure and physicochemical characteristics is paramount for its development as a pharmaceutical agent. This technical guide provides an in-depth overview of the structure, chemical formula, and key physicochemical properties of this compound, supplemented with experimental methodologies and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Chemical Structure and Formula
This compound is characterized by a five-ring carbon skeleton with a carboxylic acid functional group, distinguishing it from its precursor, lupeol.
Chemical Formula: C₃₀H₄₈O₃[1][2][3]
Molecular Weight: 456.7 g/mol [1][2]
IUPAC Name: (1R,3aR,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-3a,5a,5b,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysene-8-carboxylic acid[4]
The structural representation of this compound is provided below, illustrating the intricate arrangement of its constituent atoms.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available for related compounds, specific experimentally determined values for all properties of this compound are not extensively reported in the literature. The table includes both computed and, where available, experimental data for comparison.
| Property | Value | Data Type | Reference |
| Molecular Formula | C₃₀H₄₈O₃ | - | [1][2][3] |
| Molecular Weight | 456.7 g/mol | - | [1][2] |
| Physical Form | Solid, Powder | Experimental | [4] |
| Melting Point | 215-216 °C (for Lupeol) | Experimental | [5] |
| Boiling Point | Not available | - | - |
| Density | Not available | - | - |
| pKa | Not available | - | - |
| Solubility | Soluble in 1-butanol and ethyl acetate; less soluble in ethanol, 2-propanol, methanol, acetone (for Oleanolic Acid, a related triterpenoid) | Experimental | [6] |
| Purity | >98% (HPLC) | Experimental | [1][3] |
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and characterization of this compound are crucial for consistent and reproducible research. The following sections outline generalized methodologies based on procedures reported for this compound and structurally related triterpenoids.
Isolation and Purification
This compound can be isolated from various plant sources, such as the resin of Boswellia species. A common method involves solvent extraction followed by chromatographic separation.
Protocol: Isolation of a Lupeol-Rich Fraction by Column Chromatography
This protocol, adapted from the isolation of a lupeol-rich fraction from Coccoloba uvifera L. leaves, can be modified for the purification of this compound.
-
Extraction:
-
Mix powdered plant material with n-hexane in a 1:10 (w/v) ratio.
-
Sonicate the mixture at 42 kHz and 25°C for 30 minutes.
-
Vacuum filter the mixture using Whatman™ 1 paper.
-
Remove the solvent using a rotary evaporator at 45°C and 200 rpm to obtain the crude extract.[7]
-
-
Column Chromatography:
-
Use a vertical chromatographic column (50 cm length, 1.5 cm diameter) packed with silica gel as the stationary phase.
-
Condition the column with 100 mL of 100% n-hexane.
-
Dissolve the crude extract in n-hexane (1:20 ratio) and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate:
-
100 mL of 100% n-hexane
-
200 mL of 95:5 n-hexane:ethyl acetate
-
100 mL of 80:20 n-hexane:ethyl acetate[7]
-
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing this compound.
-
Caption: Experimental workflow for the isolation of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Characteristic signals for the lupeol-type triterpene include those for the exocyclic methylene protons (H-29a and H-29b) and the proton at C-3.
-
¹³C NMR: Key resonances include those for the carbons of the double bond (C-20 and C-29) and the carbon bearing the hydroxyl group (C-3).[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the pentacyclic structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of lupeol, a closely related compound, shows characteristic absorption bands for the hydroxyl (-OH) group and the C=C double bond of the olefinic moiety.[5] For this compound, an additional strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid group would be expected. The FTIR spectrum of lupeol acetate, another related compound, shows a sharp carbonyl peak at 1733 cm⁻¹, intense bands for methylene and methyl stretching at 2929 cm⁻¹ and 2855 cm⁻¹, respectively, and a weak band for C=C vibrations at 1662 cm⁻¹.[9]
Signaling Pathways
This compound and its derivatives have been shown to modulate key signaling pathways implicated in cancer and inflammation.
Anti-Cancer Signaling Pathway
Acetyl-lupeolic acid, a derivative of this compound, has been demonstrated to inhibit the Akt signaling pathway in chemoresistant prostate cancer cells. This inhibition leads to a cascade of downstream effects, ultimately inducing apoptosis (programmed cell death) in the cancer cells.
Caption: Anti-cancer signaling pathway of Acetyl-Lupeolic Acid.
This guide provides a foundational understanding of the chemical and structural properties of this compound. Further research is warranted to fully elucidate its physicochemical properties through rigorous experimental determination and to explore its full therapeutic potential.
References
- 1. This compound | 87355-32-6 | MOLNOVA [molnova.com]
- 2. This compound | 87355-32-6 | MDA35532 | Biosynth [biosynth.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound [sigmaaldrich.com]
- 5. DSC and FTIR study on the interaction between pentacyclic triterpenoid lupeol and DPPC membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, characterization, and encapsulation of a lupeol-rich fraction obtained from the hexanic extract of Coccoloba uvifera L. leaves [explorationpub.com]
- 8. e-nps.or.kr [e-nps.or.kr]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profile of Lupeolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Lupeolic acid (C₃₀H₄₈O₃, Molar Mass: 456.7 g/mol ), a pentacyclic triterpenoid of significant interest for its diverse pharmacological properties.[1][2] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for ease of reference and comparison. Detailed experimental methodologies are also provided to aid in the replication and validation of these findings.
Spectroscopic Data Summary
The structural elucidation of this compound is critically dependent on the combined interpretation of ¹H NMR, ¹³C NMR, IR, and MS data. The following tables summarize the characteristic spectral features of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The data presented here is a composite from typical findings for the lupeol skeleton, adjusted for the presence of a hydroxyl group at C-3 and a carboxylic acid at C-28.
Table 1: ¹H NMR Spectroscopic Data for this compound (Typical values in CDCl₃, 400 MHz)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~3.20 | dd |
| H-29a | ~4.71 | s |
| H-29b | ~4.58 | s |
| H-19 | ~2.38 | m |
| CH₃-30 | ~1.68 | s |
| CH₃-27 | ~1.03 | s |
| CH₃-26 | ~0.97 | s |
| CH₃-25 | ~0.95 | s |
| CH₃-24 | ~0.82 | s |
| CH₃-23 | ~0.78 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Typical values in CDCl₃, 100 MHz)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 38.4 |
| C-2 | 27.4 |
| C-3 | 79.0 |
| C-4 | 38.8 |
| C-5 | 55.3 |
| C-6 | 18.3 |
| C-7 | 34.2 |
| C-8 | 40.8 |
| C-9 | 50.4 |
| C-10 | 37.2 |
| C-11 | 20.9 |
| C-12 | 25.1 |
| C-13 | 38.0 |
| C-14 | 42.8 |
| C-15 | 27.0 |
| C-16 | 35.6 |
| C-17 | 56.4 |
| C-18 | 49.2 |
| C-19 | 48.0 |
| C-20 | 150.9 |
| C-21 | 29.8 |
| C-22 | 39.9 |
| C-23 | 28.0 |
| C-24 | 15.4 |
| C-25 | 16.1 |
| C-26 | 16.0 |
| C-27 | 14.5 |
| C-28 (COOH) | ~180-182 |
| C-29 (CH₂) | 109.4 |
| C-30 (CH₃) | 19.3 |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in this compound. The spectrum is characterized by absorptions corresponding to hydroxyl, carboxylic acid, and alkene moieties.[3]
Table 3: Key FT-IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3510 - 3300 | O-H stretch (broad) | Hydroxyl & Carboxylic Acid |
| 2945 - 2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1697 | C=O stretch | Carboxylic Acid |
| ~1640 | C=C stretch | Alkene (Isopropenyl group) |
| 1460 - 1375 | C-H bend | Aliphatic (CH, CH₂, CH₃) |
| ~1250 | C-O stretch | Carboxylic Acid / Alcohol |
| ~883 | =C-H bend (out-of-plane) | Alkene (Isopropenyl group) |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, confirming its molecular formula (C₃₀H₄₈O₃). Electrospray ionization (ESI) is a common technique used for this class of compounds.
Table 4: ESI-MS Fragmentation Data for this compound
| m/z (Mass/Charge Ratio) | Interpretation |
| 456.36 | [M]⁺, Molecular ion peak corresponding to C₃₀H₄₈O₃[4] |
| 438 | [M - H₂O]⁺, Loss of a water molecule from the hydroxyl group |
| 411 | [M - COOH]⁺, Loss of the carboxyl group |
| 393 | [M - H₂O - COOH]⁺, Subsequent loss of water and carboxyl group |
Experimental Protocols
The following sections describe standardized methodologies for acquiring the spectroscopic data for this compound and similar pentacyclic triterpenoids.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃; or dimethyl sulfoxide-d₆, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).[5]
-
Instrumentation : Analyses are performed on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher (e.g., Bruker Avance series).[5][6]
-
Data Acquisition :
-
¹H NMR : A standard single-pulse experiment is conducted to acquire the proton spectrum. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR : A proton-decoupled experiment is used to acquire the carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is required.[7] DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR : For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish H-H connectivities and C-H correlations over one to three bonds.[6]
-
FT-IR Spectroscopy Protocol
-
Sample Preparation :
-
Attenuated Total Reflection (ATR) : A small amount of the solid, powdered sample is placed directly onto the ATR crystal (e.g., diamond). This is a rapid and common method for natural products.[8][9]
-
KBr Pellet : Alternatively, 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis (e.g., PerkinElmer Spectrum Two, Bruker VECTOR 22).[6][8]
-
Data Acquisition : The spectrum is typically recorded over the mid-IR range of 4000 to 400 cm⁻¹.[8] A background spectrum of the clean ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
Mass Spectrometry Protocol
-
Sample Preparation : A dilute solution of the sample is prepared (e.g., 1-10 µg/mL) in a high-purity solvent compatible with the ionization source, typically methanol, acetonitrile, or a mixture with water. A trace amount of formic acid or ammonium acetate may be added to promote ionization in positive or negative mode, respectively.
-
Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (LC-MS) is commonly used. The mass analyzer can be of various types, such as Time-of-Flight (TOF), Quadrupole, or Orbitrap. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are preferred ionization techniques for triterpenoids.[10][11]
-
Data Acquisition :
-
Full Scan Mode : The instrument is set to scan a wide mass range (e.g., m/z 100-1000) to detect the molecular ion and other major fragments.
-
Tandem MS (MS/MS) : To obtain structural information, the molecular ion ([M+H]⁺ or [M-H]⁻) is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[12] This is crucial for distinguishing between isomers and confirming the structure.
-
Spectroscopic Analysis Workflow
The logical flow for the structural identification and characterization of a natural product like this compound using spectroscopic techniques is illustrated below.
Figure 1. A generalized workflow for the structural analysis of this compound.
References
- 1. This compound | 87355-32-6 | MDA35532 | Biosynth [biosynth.com]
- 2. This compound | 87355-32-6 | MOLNOVA [molnova.com]
- 3. researchgate.net [researchgate.net]
- 4. rjpponline.org [rjpponline.org]
- 5. rsc.org [rsc.org]
- 6. acgpubs.org [acgpubs.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. DSC and FTIR study on the interaction between pentacyclic triterpenoid lupeol and DPPC membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. uab.edu [uab.edu]
The Biological Activities of Lupeolic Acid: A Technical Whitepaper for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Lupeolic acid, a lupane-type pentacyclic triterpenoid, has emerged as a molecule of significant interest in the field of pharmacology. While its parent compound, lupeol, has been extensively studied, this compound and its derivatives are demonstrating a wide array of biological activities that warrant detailed investigation. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. Due to the nascent stage of research on this compound, this paper also includes pertinent data from studies on the closely related compounds lupeol and acetyl-lupeolic acid to provide a broader context and suggest potential avenues for future research.
Anticancer Activity
This compound and its derivatives have shown promising cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, often mediated through the modulation of key signaling pathways.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the available quantitative data on the anticancer activity of this compound and its related compounds.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation(s) |
| Lupeol | MCF-7 | Breast Cancer | 42.55 µM | [1] |
| MDA-MB-231 | Breast Cancer | 62.24 µM | [1] | |
| HFF (Human Foreskin Fibroblasts) | Normal Cells | 65.9 µM | [1] | |
| MCF-7 | Breast Cancer | 80 µM | [2] | |
| Lupeol Dicarboxylic Acid Monoester Derivative (Compound 2) | A549 | Lung Cancer | 5.78 µM | [3] |
| LAC | Lung Cancer | 2.38 µM | [3] | |
| HepG2 | Liver Cancer | 6.14 µM | [3] | |
| HeLa | Cervical Cancer | 0.00842 µM | [3] | |
| Lupeol Derivatives (Compound 14) | HL-60 | Leukemia | 9.6 µM | [4] |
| HL-60R (MDR) | Leukemia | 14.5 µM | [4] | |
| Lupeol Derivatives (Compound 15) | HL-60 | Leukemia | 21.2 µM | [4] |
| HL-60R (MDR) | Leukemia | 43.2 µM | [4] |
Signaling Pathways in Anticancer Activity
The anticancer effects of lupeol and its derivatives are linked to the modulation of several critical signaling pathways, most notably the PI3K/Akt and NF-κB pathways.
Acetyl-lupeolic acid has been shown to inhibit the Akt signaling pathway, which is crucial for cell survival and proliferation.[5] This inhibition leads to the downstream suppression of mTOR and the activation of apoptotic pathways.
References
- 1. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of anticancer potentials of lupeol isolated from Elephantopus scaber L. on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antitumor activities of lupeol dicarboxylic acid monoester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. oncotarget.com [oncotarget.com]
The Anti-inflammatory Mechanisms of Lupeolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lupeolic acid, a pentacyclic triterpenoid found in various medicinal plants, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of this compound. It details the compound's multifaceted interactions with key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). Furthermore, this guide outlines its influence on the NLRP3 inflammasome and the subsequent reduction in pro-inflammatory mediator production. Experimental protocols for key in vitro and in vivo assays are provided, alongside a compilation of quantitative data to support the mechanistic discussion. Visual representations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's mode of action as a promising anti-inflammatory agent.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. This compound, and its closely related precursor lupeol, have emerged as promising candidates due to their significant anti-inflammatory activities demonstrated in a variety of preclinical models.[1][2] This guide synthesizes the current understanding of the molecular mechanisms through which this compound exerts its anti-inflammatory effects.
Core Anti-inflammatory Mechanisms
This compound's anti-inflammatory effects are attributed to its ability to modulate multiple key signaling pathways and molecular targets involved in the inflammatory cascade.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[3] This leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.
Modulation of the MAPK Signaling Pathway
The MAPK family of proteins, including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[4] this compound has been demonstrated to interfere with the phosphorylation and activation of key kinases within the MAPK cascade.[5] By inhibiting MAPK signaling, this compound can suppress the expression of pro-inflammatory genes at both the transcriptional and post-transcriptional levels.
Attenuation of the JAK/STAT Signaling Pathway
The JAK/STAT pathway is critical for cytokine signaling.[6] Upon cytokine receptor activation, JAKs phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and regulate gene expression. This compound has been found to decrease the phosphorylation of STAT1, thereby inhibiting the downstream signaling cascade that leads to the expression of inflammatory mediators.[7]
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to suppress the activation of the NLRP3 inflammasome, although the precise mechanism is still under investigation. This inhibition contributes to the overall reduction in pro-inflammatory cytokine levels.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of Lupeol, a closely related and often interchangeably studied precursor to this compound.
Table 1: In Vitro Inhibition of Inflammatory Mediators and Enzymes by Lupeol
| Target | Cell Type | Stimulant | Lupeol Concentration | Inhibition | Reference |
| TNF-α | Macrophages | Lipopolysaccharide (LPS) | 10-100 µM | Dose-dependent decrease | [3] |
| IL-1β | Macrophages | Lipopolysaccharide (LPS) | 10-100 µM | Dose-dependent decrease | [3] |
| IL-6 | Macrophages | Lipopolysaccharide (LPS) | Not specified | Decrease | [8] |
| Prostaglandin E2 (PGE2) | Macrophages | A23187 | Not specified | Significant reduction | [3] |
| Nitric Oxide (NO) | RAW264.7 cells | Interferon-γ | 300 nM | Suppression | [9] |
| Soybean Lipoxygenase-1 | Enzyme Assay | - | IC50 = 35 µM | - | [3] |
| Myeloperoxidase (MPO) | Human Neutrophils | Not specified | Dose-dependent | Inhibition of release | [10] |
Table 2: In Vivo Anti-inflammatory Effects of Lupeol
| Animal Model | Inflammatory Stimulus | Lupeol Dosage | Effect | Reference |
| Mouse Paw Edema | Carrageenan | 100 mg/kg (oral) | 50% inhibition | [11] |
| Mouse Ear Edema | 12-O-tetradecanoylphorbol-13-acetate (TPA) | 0.5 and 1 mg/ear (topical) | Alleviation of inflammation | [3] |
| Rat Paw Edema | Carrageenan | 100 mg/kg (oral) | Significant anti-inflammatory activity | [12] |
| Mouse Arthritis Model | Not applicable | 12.5–200 mg/kg (oral) | Reduction in CD4+ and CD8+ T cell counts and cytokine levels | [3] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathways
Caption: Key anti-inflammatory signaling pathways modulated by this compound.
Experimental Workflows
Caption: General workflows for Western Blot and ELISA experiments.
Detailed Experimental Protocols
In Vitro Assay: Western Blot Analysis for NF-κB Pathway Proteins
This protocol outlines the procedure for assessing the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of NF-κB p65 in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.
-
Protein Extraction:
-
For total protein: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
For nuclear and cytoplasmic fractions: Use a commercial kit following the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. After washing with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and nuclear proteins to the nuclear loading control (Lamin B1).
In Vitro Assay: ELISA for TNF-α Production
This protocol describes the quantification of TNF-α in the supernatant of this compound-treated and LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells and culture reagents
-
This compound
-
LPS
-
Human or mouse TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
Wash buffer
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 12-24 hours.
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Protocol:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with the provided blocking buffer.
-
Add standards and samples (supernatants) to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash again and add streptavidin-HRP.
-
After another wash, add the TMB substrate and incubate in the dark.
-
Stop the reaction with the stop solution.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of TNF-α in the samples.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
This model is used to evaluate the acute anti-inflammatory activity of this compound.[11]
Materials:
-
Wistar rats or Swiss albino mice
-
This compound
-
Carrageenan (1% w/v in saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Grouping and Dosing: Divide the animals into groups (vehicle control, positive control, and this compound treatment groups with varying doses). Administer this compound or indomethacin orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vt).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [1 - (ΔV treated / ΔV control)] x 100
-
Where ΔV = Vt - V0
-
Conclusion
This compound exhibits significant anti-inflammatory properties through a multi-targeted mechanism of action. Its ability to inhibit the NF-κB, MAPK, and JAK/STAT signaling pathways, as well as the NLRP3 inflammasome, underscores its potential as a therapeutic agent for a wide range of inflammatory diseases. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound and its derivatives as novel anti-inflammatory drugs. Future studies should focus on elucidating the precise molecular interactions, conducting comprehensive preclinical safety and efficacy evaluations, and ultimately translating these promising findings into clinical applications.
References
- 1. Attributes | Graphviz [graphviz.org]
- 2. medium.com [medium.com]
- 3. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 7. Anti-Inflammatory Effects of Lupeol as a Candidate for New Drug Development [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extremely potent triterpenoid inducers of the phase 2 response: Correlations of protection against oxidant and inflammatory stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analgesic and anti-inflammatory potential of Lupeol isolated from Indian traditional medicinal plant Crateva adansonii screened through in vivo and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ricinus - Wikipedia [en.wikipedia.org]
In Vitro Anticancer Properties of Lupeolic Acid and Its Derivatives: A Technical Whitepaper
Executive Summary: Triterpenoids, a class of natural compounds, are gaining significant attention in oncology for their potential as therapeutic agents. Among these, Lupeolic Acid and its acetylated derivative, Acetyl-Lupeolic Acid (ac-LA), have demonstrated notable anticancer properties in various preclinical in vitro models. This document provides a comprehensive technical overview of the cytotoxic and mechanistic aspects of these compounds, focusing on their ability to induce apoptosis, trigger cell cycle arrest, and modulate critical oncogenic signaling pathways. Acetyl-Lupeolic Acid, in particular, emerges as a potent agent that exhibits greater cytotoxicity than its precursor, lupeol, by directly targeting the Akt signaling cascade. This guide synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways to support further research and development in this promising area.
Introduction
This compound is a pentacyclic triterpenoid found in various medicinal plants. While research on this compound itself is emerging, extensive in vitro studies have focused on its derivative, acetyl-lupeolic acid (ac-LA), and the related compound lupeol. These compounds have shown selective and potent anticancer effects against a range of human cancer cell lines. Ac-LA, in particular, has been identified as a more effective cytotoxic agent than lupeol, demonstrating a distinct mechanism of action centered on the allosteric inhibition of the Akt signaling pathway.[1][2] This whitepaper consolidates the current in vitro evidence, presenting the antiproliferative data, mechanisms of action, and relevant experimental methodologies for an audience of researchers and drug development professionals.
Cytotoxic and Antiproliferative Activity
The anticancer potential of a compound is initially quantified by its ability to inhibit cell growth and viability, typically expressed as the half-maximal inhibitory concentration (IC50). In vitro studies reveal that ac-LA is significantly more potent than lupeol across multiple cancer cell lines.
Table 1: Comparative IC50 Values of Acetyl-Lupeolic Acid (ac-LA) and Lupeol in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |
|---|---|---|---|---|---|
| Acetyl-Lupeolic Acid | PC-3 | Prostate | 24 h | 11.3 ± 0.6 | [1][3] |
| PC-3 | Prostate | 72 h | 7.2 ± 0.1 | [1][3] | |
| MIA-PaCa-2 | Pancreatic | 24 h | 8.9 ± 0.3 | [1][3] | |
| MIA-PaCa-2 | Pancreatic | 72 h | 6.2 ± 0.4 | [1][3] | |
| Lupeol | PC-3 | Prostate | 24 h | > 100 | [1][3] |
| MIA-PaCa-2 | Pancreatic | 24 h | 91.6 ± 6.8 | [1][3] | |
| MCF-7 | Breast | 48 h | 42.55 | [4] | |
| MCF-7 | Breast | Not Specified | 80 | [5] | |
| MDA-MB-231 | Breast | 48 h | 62.24 | [4] | |
| A427 | Lung | 48 h | ~25 (Approx.) | [6] |
| | HeLa | Cervical | 48 h | ~100 (Effective Dose) |[7][8] |
Note: Data is presented as mean ± SEM where available. The non-tumorigenic prostate epithelial cell line RWPE-1 was found to be relatively resistant to ac-LA, suggesting a degree of cancer cell specificity.[3]
Mechanisms of Action
The anticancer effects of this compound derivatives are multifaceted, involving the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and interference with key pro-survival signaling pathways.
A primary mechanism for ac-LA is the direct inhibition of the Akt signaling pathway, a central regulator of cell survival, proliferation, and growth.[1][9]
-
Direct Akt Inhibition: Ac-LA allosterically inhibits Akt by binding to its Pleckstrin Homology (PH) domain. This action prevents the recruitment of Akt to the cell membrane, thereby blocking its subsequent phosphorylation and activation.[1][2]
-
Downstream Effects: Inhibition of Akt activation by ac-LA leads to the suppression of downstream targets. This includes reduced activity of the mammalian target of rapamycin (mTOR) and decreased nuclear accumulation of transcription factors such as NF-κB, β-catenin, and c-myc, all of which are critical for cancer cell proliferation and survival.[1][2][9] Lupeol has also been shown to inhibit the mTOR/PI3K/AKT signaling cascade in lung cancer cells.[6]
Both ac-LA and lupeol are potent inducers of apoptosis, primarily through the intrinsic mitochondrial pathway.
-
Mitochondrial Disruption: Treatment with these compounds leads to an increase in reactive oxygen species (ROS) generation and a subsequent loss of the mitochondrial membrane potential (MMP).[1][6][10] This disruption is a critical initiating event in the mitochondrial apoptosis cascade.
-
Regulation of Bcl-2 Family Proteins: Lupeol has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[5][10] This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria.
-
Caspase Activation: The release of cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase, caspase-3.[10] Activated caspase-3 is responsible for cleaving key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[7]
This compound derivatives can halt cell cycle progression at different phases, preventing cancer cells from dividing. The specific phase of arrest appears to be cell-type dependent.
-
G2/M Phase Arrest: In MDA-MB-231 breast cancer cells and PC-3 prostate cancer cells, ac-LA and lupeol induce an accumulation of cells in the G2/M phase.[1][10] This arrest is mediated by the inhibition of key G2/M transition proteins, including Cyclin B and cdc25C.[10]
-
S-Phase Arrest: In HeLa cervical cancer cells, lupeol was found to cause cell cycle arrest in the S-phase.[7] This effect was associated with an increased expression of the cyclin-dependent kinase inhibitor p21 and decreased expression of S-phase cyclins.[7]
Experimental Protocols
The following are generalized methodologies for key in vitro assays used to characterize the anticancer properties of compounds like this compound.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of the test compound (e.g., 0-100 µM this compound/ac-LA) for specified time points (24, 48, 72 hours). Include a vehicle control (e.g., 0.5% DMSO).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values using non-linear regression analysis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) is detected on the FL1 channel and PI signal on the FL2 or FL3 channel.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
-
Cell Seeding and Treatment: Culture and treat cells as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of PI.
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the sub-G1 (apoptotic), G0/G1, S, and G2/M phases.
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling, apoptosis, and cell cycle regulation.
-
Protein Extraction: Treat cells, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane using 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, Caspase-3, Bcl-2, Cyclin B1) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Conclusion
The in vitro evidence strongly supports the anticancer potential of this compound derivatives, particularly acetyl-lupeolic acid. Ac-LA demonstrates superior cytotoxicity compared to the related compound lupeol, with a well-defined mechanism involving the direct inhibition of the pro-survival Akt signaling pathway. This primary action triggers a cascade of downstream events, including the induction of mitochondria-mediated apoptosis and cell cycle arrest. The selectivity of these compounds for cancer cells over non-tumorigenic cells further enhances their therapeutic promise. These findings validate acetyl-lupeolic acid as a compelling lead compound for the development of novel anticancer agents, warranting further investigation through in vivo models and medicinal chemistry efforts to optimize its efficacy and drug-like properties.
References
- 1. Acetyl-lupeolic acid inhibits Akt signaling and induces apoptosis in chemoresistant prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-lupeolic acid inhibits Akt signaling and induces apoptosis in chemoresistant prostate cancer cells in vitro and in vivo. | Sigma-Aldrich [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Lupeol synergizes with doxorubicin to induce anti-proliferative and apoptotic effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of anticancer potentials of lupeol isolated from Elephantopus scaber L. on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jbuon.com [jbuon.com]
- 7. Lupeol induces S-phase arrest and mitochondria-mediated apoptosis in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. oncotarget.com [oncotarget.com]
- 10. Regulation of signaling pathways involved in lupeol induced inhibition of proliferation and induction of apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Potential of Lupeolic Acid and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lupeolic acid, a pentacyclic triterpenoid, and its derivatives have garnered significant attention for their diverse pharmacological activities, with a particular focus on their antioxidant potential. This technical guide provides an in-depth analysis of the antioxidant capacity of this compound and its synthesized derivatives. It summarizes quantitative data from various in vitro antioxidant assays, details the underlying molecular mechanisms, including the activation of the Nrf2 signaling pathway, and provides comprehensive experimental protocols for the key assays cited. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the concepts discussed.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism.[1] While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[1] Antioxidants are compounds that can neutralize these harmful free radicals, thereby mitigating oxidative damage.[2]
Lupeol, a naturally occurring triterpenoid found in various fruits and medicinal plants, has demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] A significant aspect of its therapeutic potential lies in its antioxidant properties.[2] However, the poor water solubility and bioavailability of lupeol have limited its clinical applications.[4] To address these limitations, researchers have synthesized various lupeol derivatives, which have shown enhanced bioactivity.[4] This guide focuses on the antioxidant potential of this compound and several of its ester derivatives: lupeol acetate, lupeol propionate, lupeol isonicotinate, lupeol succinate, and lupeol acetylsalicylate.[3]
Quantitative Antioxidant Activity
The antioxidant capacity of this compound and its derivatives has been evaluated using various in vitro assays that measure their ability to scavenge free radicals. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
The following tables summarize the available quantitative data from these assays, allowing for a clear comparison of the antioxidant potential of lupeol and its derivatives.
Table 1: DPPH Radical Scavenging Activity of Lupeol and its Derivatives
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | Reference |
| Lupeol | 800 | 88.40% | - | [1] |
| Lupeol | - | 1.40% | - | [3] |
| Lupeol Isonicotinate | - | 27.66% | - | [3] |
| Ascorbic Acid (Standard) | 800 | 82.37% | - | [1] |
Table 2: ABTS Radical Scavenging Activity of Lupeol and its Derivatives
| Compound | % Inhibition | Reference |
| Lupeol | 0.64% | [3] |
| Lupeol Isonicotinate | 29.96% | [3] |
Table 3: FRAP (Ferric Reducing Antioxidant Power) of Lupeol
| Compound | Concentration (µg/mL) | FRAP Value | Reference |
| Lupeol | High Concentration | 2.314 ± 0.06 | [1] |
Note: A lower IC50 value indicates a higher antioxidant activity. The data presented is compiled from the cited literature; direct comparative studies under identical conditions may yield different results.
From the available data, it is evident that derivatization of lupeol can significantly enhance its free radical scavenging activity. For instance, lupeol isonicotinate demonstrated substantially higher percentage inhibition in both DPPH and ABTS assays compared to the parent lupeol molecule.[3]
Mechanism of Antioxidant Action: The Nrf2 Signaling Pathway
The antioxidant effects of this compound and its derivatives are not solely attributed to direct free radical scavenging. A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[5]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like lupeol, specific cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of genes encoding for phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[5]
dot
Caption: Nrf2 Signaling Pathway Activation by this compound.
Experimental Protocols
This section provides detailed methodologies for the key in vitro antioxidant assays and a protocol for assessing Nrf2 activation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve this compound or its derivatives in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Reaction: Add a small volume of the sample solution (e.g., 50 µL) to a larger volume of the DPPH solution (e.g., 2.95 mL).
-
Incubation: Vortex the mixture and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
dot
References
- 1. impactfactor.org [impactfactor.org]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. The Effect of the New Lupeol Derivatives on Human Skin Cells as Potential Agents in the Treatment of Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Lupeol as a Candidate for New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Lupeolic Acid vs. Lupeol: An In-depth Technical Guide to Their Core Structural Differences
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the key structural distinctions between two closely related pentacyclic triterpenoids: lupeolic acid and lupeol. Understanding these differences is crucial for researchers in natural product chemistry, pharmacology, and drug development, as they underpin the varied biological activities of these compounds.
Core Structural Dissimilarity
Lupeol and this compound share a common pentacyclic lupane-type triterpenoid skeleton. This intricate five-ring structure forms the backbone of both molecules. The primary and defining structural difference lies in the functional group attached to the carbon-17 (C-17) position.
-
Lupeol possesses a methyl group (-CH₃) at the C-28 position, which is attached to C-17.[1]
-
This compound , in contrast, features a carboxylic acid group (-COOH) at this same C-28 position.[2][3]
This seemingly minor substitution of a methyl group with a carboxylic acid group introduces a significant alteration in the physicochemical properties and, consequently, the biological activities of the molecule. Both compounds retain a hydroxyl (-OH) group at the C-3 position and an isopropenyl side chain at the C-19 position.[1][2]
Below are the 2D chemical structures illustrating this key difference:
Lupeol
Source: PubChem CID 259846.[1]
This compound
Source: PubChem CID 90644330.[2]
Comparative Physicochemical Data
The structural variance between lupeol and this compound directly impacts their physicochemical properties. The presence of the polar carboxylic acid group in this compound notably increases its polarity compared to the less polar methyl group in lupeol. A summary of their key properties is presented in the table below.
| Property | Lupeol | This compound | Reference(s) |
| Molecular Formula | C₃₀H₅₀O | C₃₀H₄₈O₃ | [1][2][4] |
| Molecular Weight | 426.72 g/mol | 456.70 g/mol | [3][5] |
| Melting Point | 215-216 °C | Not available | [5] |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform, ethanol, and acetone. | Insoluble in water; likely more soluble in polar organic solvents than lupeol. | [6][7] |
| XLogP3 | 8.9 | 7.9 | [1][2] |
Experimental Protocols
Differentiation and Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is adapted from a method used to differentiate lupeol from a closely related derivative, acetyl-lupeolic acid, and is applicable for separating lupeol and this compound due to their polarity difference.
Objective: To separate and quantify lupeol and this compound in a sample mixture.
Methodology:
-
Sample Preparation: Cells or tissues treated with lupeol and/or this compound are scraped, washed with phosphate-buffered saline (PBS), and lysed in a solution of methanol, water, and acetic acid (90:10:0.2, v/v/v).
-
Filtration: The resulting lysates are filtered to remove particulate matter.
-
HPLC Analysis: The filtrates are analyzed by a reverse-phase HPLC system.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small percentage of an acid like formic acid or acetic acid to ensure the carboxylic acid group of this compound is protonated.
-
Detection: Detection is commonly performed using a UV detector, as the isopropenyl group provides some UV absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[8]
-
-
Quantification: The concentration of each compound is determined by comparing the peak areas to those of known concentration standards for lupeol and this compound.[9]
Isolation of Lupeol-Rich Fractions by Column Chromatography
This protocol describes a general method for the isolation of lupeol from a plant extract, which can be adapted for the separation of lupeol and this compound.
Objective: To isolate a fraction enriched with lupeol from a crude plant extract.
Methodology:
-
Stationary Phase: Silica gel is used as the stationary phase in a glass chromatography column.
-
Sample Loading: The crude extract is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto the top of the silica gel column.
-
Elution: A gradient of solvents with increasing polarity is used to elute the compounds.
-
A typical gradient starts with 100% hexane.
-
The polarity is gradually increased by adding a more polar solvent like ethyl acetate (e.g., progressing from 95:5 hexane:ethyl acetate to 80:20).[10]
-
-
Fraction Collection: The eluate is collected in separate fractions.
-
Analysis by Thin-Layer Chromatography (TLC): The composition of each fraction is monitored by TLC. A mobile phase such as hexane:ethyl acetate:dichloromethane (80:10:10) can be used. The spots on the TLC plate are visualized under UV light or by staining. Fractions containing the compound of interest (lupeol, which is less polar, will elute earlier) are pooled together.[10]
Visualization of a Differential Signaling Pathway
The structural difference between lupeol and its derivatives, such as acetyl-lupeolic acid, leads to distinct effects on intracellular signaling pathways. A notable example is their differential impact on the Akt signaling pathway, a critical regulator of cell survival and proliferation. Acetyl-lupeolic acid has been shown to be a more potent inhibitor of this pathway compared to lupeol.
The following diagram illustrates the logical flow of Akt signaling and highlights the inhibitory points of lupeol and its more potent derivative, acetyl-lupeolic acid.
Caption: Differential inhibition of the Akt signaling pathway.
This diagram illustrates that while both compounds target Akt, the derivative of this compound shows stronger inhibition, a difference attributable to its distinct functional group which allows for more favorable interactions with the protein's binding pocket.[9] This highlights how the core structural difference between a methyl and a carboxylic acid group (or its derivative) can translate into significant changes in biological activity.
References
- 1. Lupeol | C30H50O | CID 259846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C30H48O3 | CID 90644330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 87355-32-6 | MDA35532 | Biosynth [biosynth.com]
- 4. Lupeol - Wikipedia [en.wikipedia.org]
- 5. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Showing Compound Lupeol (FDB013641) - FooDB [foodb.ca]
- 8. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetyl-lupeolic acid inhibits Akt signaling and induces apoptosis in chemoresistant prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation, characterization, and encapsulation of a lupeol-rich fraction obtained from the hexanic extract of Coccoloba uvifera L. leaves [explorationpub.com]
The Emergence of a Bioactive Triterpene: A Technical Guide to the Discovery and Isolation of Lupeolic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and isolation of lupeolic acid, a pentacyclic triterpenoid of growing interest in the scientific community. This document details the initial identification of the compound, presents quantitative data on its prevalence in natural sources, and offers detailed experimental protocols for its extraction, purification, and analysis. Furthermore, it visualizes key experimental workflows and a relevant signaling pathway to facilitate a deeper understanding of this promising natural product.
A Novel Discovery: The History of this compound
The history of this compound is relatively recent compared to its well-known structural analog, lupeol. While the lupane triterpenoid skeleton has been the subject of phytochemical research for many decades, this compound itself was first identified and reported in 2003 by Büchele, Zugmaier, and Simmet.[1] Their work stands as the first formal identification of this novel pentacyclic triterpene as a natural constituent of frankincense gum resins from Boswellia species.[1]
Prior to this discovery, the focus of research on lupane-type triterpenes was predominantly on lupeol and betulinic acid. Extensive searches of chemical literature before 2003 do not yield significant results for the synthesis or isolation of this compound, suggesting that it was largely an unknown entity until its characterization from a natural source. Its discovery was facilitated by the advancement of analytical techniques, specifically High-Performance Liquid Chromatography (HPLC), which allowed for the separation and characterization of complex mixtures of triterpenic acids in frankincense.[1][2]
Following its initial discovery, this compound, along with its acetylated form (acetyl-lupeolic acid), has been identified as a characteristic component of the oleogum resins of various Boswellia species, including Boswellia serrata, Boswellia carterii, and Boswellia sacra.[3] Its presence is now considered a potential marker for the chemotaxonomic classification of these species.[3]
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound and its derivatives can vary significantly between different Boswellia species and even among different batches of resin from the same species. The following tables summarize quantitative data from published studies, providing a comparative look at the abundance of this compound in various frankincense-based products.
Table 1: this compound Content in Boswellia serrata
| Compound | Plant Material | Percentage Content (% w/w) | Reference |
| This compound | Oleogum resin of B. serrata | 0.52 | [2] |
Table 2: Quantification of Lupeolic and Acetyl-Lupeolic Acid in Commercial Frankincense Nutraceuticals [4][5]
| Sample ID | This compound (% w/w) | Acetyl-Lupeolic Acid (% w/w) | Total BAs and LAs (% w/w) |
| FN1 | 1.1 | 1.3 | 35.7 |
| FN2 | 1.0 | 1.2 | 34.9 |
| FN3 | 1.2 | 1.3 | 33.9 |
| FN4 | 1.0 | 1.1 | 33.2 |
| FN5 | 0.7 | 0.8 | 32.8 |
| FN6 | 1.1 | 1.3 | 32.7 |
| FN7 | 1.2 | 1.4 | 32.2 |
| FN8 | 1.0 | 1.2 | 31.8 |
| FN9 | 1.0 | 1.1 | 31.7 |
| FN10 | 0.2 | 0.2 | 10.1 |
| FN11 | 0.1 | 0.1 | 7.9 |
| FN12 | 0.1 | 0.1 | 6.7 |
| FN13 | 0.1 | 0.1 | 3.5 |
| FN14 | < 0.1 | < 0.1 | 0.8 |
| FN15 | < 0.1 | < 0.1 | 0.4 |
| FN16 | < 0.1 | < 0.1 | 0.4 |
Data adapted from Schmiech et al., 2019.[4][5] Total BAs and LAs include boswellic acids and lupeolic acids.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analytical quantification of this compound from frankincense resin. These protocols are based on established methods for triterpenoid analysis.[1][4]
Extraction of Triterpenic Acids from Frankincense Resin
This protocol describes a general method for the exhaustive extraction of triterpenic acids, including this compound, from Boswellia oleogum resin.
Materials and Reagents:
-
Powdered frankincense resin
-
Dichloromethane
-
Ethanol
-
n-Hexane
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Soxhlet apparatus (optional)
Procedure:
-
Defatting: Weigh 10 g of powdered frankincense resin and place it in a flask. Add 100 mL of n-hexane and stir for 2 hours at room temperature to remove fatty constituents. Filter the mixture and discard the n-hexane phase. Repeat this step twice.
-
Extraction: The defatted resin is then extracted with 200 mL of dichloromethane for 4 hours using a Soxhlet apparatus or by magnetic stirring at room temperature.
-
Saponification: Concentrate the dichloromethane extract to dryness using a rotary evaporator. Dissolve the residue in 100 mL of 0.5 M ethanolic KOH and reflux for 1 hour to saponify any esters.
-
Acidification and Liquid-Liquid Extraction: After cooling, add 100 mL of water and acidify the mixture to pH 2-3 with 2 M HCl. Extract the aqueous phase three times with 100 mL of diethyl ether.
-
Washing and Drying: Combine the diethyl ether extracts and wash them with water until the aqueous phase is neutral. Dry the ether phase over anhydrous sodium sulfate.
-
Final Product: Filter off the sodium sulfate and evaporate the diethyl ether under reduced pressure to obtain the crude triterpenic acid fraction containing this compound.
Analytical Quantification by HPLC-MS/MS
This protocol details a highly sensitive and specific method for the quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry.[4]
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity system or equivalent.
-
Mass Spectrometer: AB API 2000 triple quadrupole mass spectrometer or equivalent.
-
Column: Dr. Maisch ReproSil-Pur Basic-C18 HD, 3 µm, 125 × 3 mm with a suitable pre-column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program should be developed to separate this compound from other triterpenic acids. A starting point could be 80% B, increasing to 100% B over 15 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions: Specific parent and daughter ion transitions for this compound and acetyl-lupeolic acid should be determined by direct infusion of standards.
Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of purified this compound in methanol or DMSO.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in the range of 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dissolve the extracted triterpenic acid fraction in methanol or DMSO to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the extracted sample can then be determined from this curve.
Visualizing Workflows and Pathways
To further elucidate the processes and mechanisms discussed, the following diagrams have been generated using the DOT language.
Experimental Workflow for this compound Isolation and Analysis
Caption: General workflow for the isolation and analysis of this compound.
Signaling Pathway: Inhibition of Akt Signaling by Acetyl-Lupeolic Acid
The following diagram illustrates the proposed mechanism of action for acetyl-lupeolic acid, a close derivative of this compound, in inhibiting the pro-survival Akt signaling pathway in cancer cells. This pathway is crucial for cell proliferation, and its inhibition can lead to apoptosis.
Caption: Inhibition of the Akt signaling pathway by Acetyl-Lupeolic Acid.
References
- 1. Analysis of pentacyclic triterpenic acids from frankincense gum resins and related phytopharmaceuticals by high-performance liquid chromatography. Identification of this compound, a novel pentacyclic triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triterpenoid resinous metabolites from the genus Boswellia: pharmacological activities and potential species-identifying properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Investigation of Frankincense Nutraceuticals: Correlation of Boswellic and this compound Contents with Cytokine Release Inhibition and Toxicity against Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Investigation of Frankincense Nutraceuticals: Correlation of Boswellic and this compound Contents with Cytokine Release Inhibition and Toxicity against Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers of High-Purity Lupeolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers offering high-purity Lupeolic acid (CAS: 87355-32-6), a pentacyclic triterpenoid of significant interest for its anti-inflammatory and anti-cancer properties. This document outlines key quantitative data from various suppliers, details common experimental protocols for in vitro evaluation, and visualizes relevant biological pathways and experimental workflows to support research and development efforts.
Commercial Supplier Analysis
High-purity this compound is available from a number of specialized chemical suppliers. The quality and characterization of the compound are critical for reproducible experimental results. The following tables summarize the specifications of this compound from several commercial sources.
Table 1: Commercial Suppliers and Quantitative Data for this compound
| Supplier | Catalog Number | Purity | Analytical Method | Available Quantities | Physical Form |
| MOLNOVA | M31477 | >98%[1] | HPLC[1] | 5mg, 50mg, 100mg[1] | Solid (assumed) |
| Sigma-Aldrich | ADVH9A1C8406 | 97% | Not Specified | Not available for purchase | Solid |
| CymitQuimica | IN-DA00H3BH | 98.0%[2] | Not Specified | 5mg[2] | Not Specified |
| Biosynth | MDA35532 | Not Specified | Not Specified | 10mg, 25mg, 50mg[3] | Not Specified |
| Chemenu | CM752714 | 95%+ | Not Specified | Inquiry-based | Not Specified |
| LookChem | 87355-32-6 | 95+% to 98% Min | Not Specified | 5mg | Not Specified |
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₃ | [1][2] |
| Molecular Weight | 456.7 g/mol | [1][4] |
| CAS Number | 87355-32-6 | [1][2] |
| Storage Temperature | -20°C | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently employed to assess the biological activity of this compound and related triterpenoids.
Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
High-purity this compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO)[6]
-
96-well microplates
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[6]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO-treated cells).[6]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.[6]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Analysis of Protein Expression by Western Blotting (Akt Signaling Pathway)
This protocol details the detection of changes in the phosphorylation status of Akt and related proteins upon treatment with this compound.
-
Materials:
-
Cells and this compound as described above.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[7]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[8]
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt.[7]
-
HRP-conjugated secondary antibody.[7]
-
ECL chemiluminescent substrate.[7]
-
-
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt at 1:1000 dilution) overnight at 4°C.[7][8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[7][8]
-
Signal Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.[7]
-
Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to normalize the data.[7]
-
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
-
Materials:
-
Cells and this compound as described above.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (e.g., at 670 x g for 5 minutes).[9]
-
Washing: Wash the cells once with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry.[10] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[9][10]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its in vitro characterization.
Caption: General experimental workflow for in vitro evaluation of this compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. This compound | 87355-32-6 | MOLNOVA [molnova.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 87355-32-6 | MDA35532 | Biosynth [biosynth.com]
- 4. This compound | C30H48O3 | CID 90644330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. molnova.com [molnova.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. docs.abcam.com [docs.abcam.com]
Lupeolic Acid: A Technical Guide to its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lupeolic acid, a pentacyclic triterpenoid found in various plant species, has garnered interest for its potential pharmacological activities. As with any compound under investigation for therapeutic applications, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the currently available safety data on this compound, details the standard experimental protocols for its toxicological evaluation, and identifies key signaling pathways potentially involved in its biological effects. A notable scarcity of published, in-depth toxicity studies specifically on this compound necessitates a reliance on general toxicological principles and data from structurally related compounds. This document aims to serve as a foundational resource for researchers and drug development professionals by outlining the necessary framework for a comprehensive safety assessment.
Introduction
This compound (C₃₀H₄₈O₃) is a naturally occurring triterpenoid belonging to the lupane family.[1] While its parent compound, lupeol, has been more extensively studied for its biological activities, this compound is also emerging as a compound of interest. Preliminary studies suggest its involvement in various cellular processes, making it a candidate for further investigation. However, robust and comprehensive safety and toxicity data are crucial prerequisites for any progression towards clinical application. This guide synthesizes the limited available information and presents a roadmap for the systematic evaluation of this compound's safety profile.
General Safety and Hazard Information
Safety data for this compound is primarily available from commercial suppliers in the form of Safety Data Sheets (SDS). This information provides basic hazard identification but lacks detailed toxicological data.
According to available SDS, this compound is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary statements include recommendations for handling, such as avoiding breathing dust and using protective gear. It is important to note that this information is not based on comprehensive toxicological studies but rather on general chemical properties and in silico predictions.
Toxicological Data Summary
A thorough review of published literature reveals a significant lack of quantitative toxicological data for this compound. The following tables summarize the key toxicological endpoints and highlight the current data gaps.
Table 1: Acute and Repeated-Dose Toxicity of this compound
| Parameter | Species | Route of Administration | Value | Reference |
| Acute Toxicity (LD₅₀) | Not Reported | Not Reported | Not Available | |
| Sub-chronic Toxicity (NOAEL) | Not Reported | Not Reported | Not Available | |
| Chronic Toxicity (NOAEL) | Not Reported | Not Reported | Not Available |
LD₅₀: Lethal Dose, 50%; NOAEL: No-Observed-Adverse-Effect Level
Table 2: Genotoxicity, Carcinogenicity, and Reproductive Toxicity of this compound
| Assay | Test System | Result | Reference |
| Genotoxicity (Ames Test) | Not Reported | Not Available | |
| Genotoxicity (Micronucleus Assay) | Not Reported | Not Available | |
| Carcinogenicity | Not Reported | Not Available | |
| Reproductive & Developmental Toxicity | Not Reported | Not Available |
Detailed Experimental Protocols
In the absence of specific studies on this compound, this section details the standard experimental protocols that should be employed to thoroughly assess its safety and toxicity profile, based on internationally recognized guidelines.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)
The acute oral toxicity test provides information on the potential health hazards arising from a single, short-term oral exposure to a substance. The Up-and-Down Procedure is a method that uses a reduced number of animals to estimate the LD₅₀.[2]
Methodology:
-
Animal Model: Typically, female rats are used as they are generally more sensitive.[3]
-
Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimatized for at least 5 days before the study.
-
Dosing: A single animal is dosed with the test substance at a specific starting dose. The outcome (survival or death) determines the dose for the next animal (a lower dose if the animal dies, a higher dose if it survives).[2]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days. Body weight is recorded weekly.[4]
-
Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
Sub-chronic Oral Toxicity - 90-Day Study (OECD Guideline 408)
This study provides information on the adverse effects of a substance following repeated oral administration over a 90-day period.
Methodology:
-
Animal Model: Wistar rats (both sexes) are commonly used.
-
Dose Groups: At least three dose levels of this compound and a control group are used, with a sufficient number of animals in each group to allow for statistical analysis.
-
Administration: The test substance is administered orally by gavage daily for 90 days.[5]
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis to assess effects on major organs like the liver and kidneys.[5]
-
Histopathology: A full necropsy is performed on all animals. Organs are weighed, and tissues are examined microscopically for any pathological changes.[5]
-
Data Analysis: Statistical analysis is performed to determine any significant dose-related effects and to establish a No-Observed-Adverse-Effect Level (NOAEL).
Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical, i.e., its ability to induce mutations in the DNA of an organism.[6]
Methodology:
-
Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid are used.[7]
-
Exposure: The tester strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.[6][7]
-
Incubation: The bacteria are plated on a minimal agar medium lacking the specific amino acid.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid due to a reverse mutation) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.[8]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Methodology:
-
Cell Culture: A suitable cell line (e.g., HepG2 for liver toxicity) is cultured in 96-well plates.
-
Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[11]
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.[11]
-
Data Analysis: The concentration of the test substance that causes a 50% reduction in cell viability (IC₅₀) is calculated.
Potential Signaling Pathways and Mechanisms of Toxicity
Due to the lack of specific studies on this compound-induced toxicity, the potential signaling pathways involved can only be inferred from studies on structurally related triterpenoids like lupeol and general mechanisms of chemical-induced toxicity.
Pentacyclic triterpenoids have been shown to modulate various signaling pathways, including those involved in apoptosis, inflammation, and cell cycle regulation. A common mechanism of toxicity for many compounds involves the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of apoptotic pathways.
A potential, though speculative, mechanism of this compound-induced toxicity could involve the activation of the intrinsic apoptotic pathway. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for an acute oral toxicity study following OECD Guideline 425.
Potential Signaling Pathway Diagram
References
- 1. This compound | C30H48O3 | CID 90644330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [PDF] OECD GUIDELINE FOR THE TESTING OF CHEMICALS The Up-and-Down Procedure for Acute Oral Toxicity: Proposed Test Guideline | Semantic Scholar [semanticscholar.org]
- 3. scribd.com [scribd.com]
- 4. Understanding The Importance of Oral Toxicity Testing in The Development of High-Quality Herbal Medicine - IML Testing & Research [imlresearch.com]
- 5. Acute and subchronic oral toxicity assessment of extract from Etlingera pavieana rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenicity of Flavonoids Assayed by Bacterial Reverse Mutation (Ames) Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutagenicity evaluation with Ames test of hydro-alcoholic solution of terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. merckmillipore.com [merckmillipore.com]
Lupeolic Acid: A Technical Whitepaper on its Core Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lupeolic acid, a pentacyclic triterpenoid of the lupane family, has emerged as a compound of significant interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of its core chemical properties, including its Chemical Abstracts Service (CAS) number and International Union of Pure and Applied Chemistry (IUPAC) name. Furthermore, this document delves into the preclinical evidence supporting its potent anti-inflammatory and anti-cancer activities. Detailed summaries of experimental data, methodologies for key assays, and elucidated signaling pathways are presented to facilitate further research and development of this compound as a potential therapeutic agent.
Core Chemical Identity
This compound is a well-defined chemical entity with the following identifiers:
| Identifier | Value |
| CAS Number | 87355-32-6[1][2][3][4][5] |
| IUPAC Name | (1R,3aR,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-3a,5a,5b,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysene-8-carboxylic acid[3][] |
| Molecular Formula | C₃₀H₄₈O₃[1][2][4] |
| Molecular Weight | 456.7 g/mol [1][2][4] |
Therapeutic Potential and Mechanism of Action
This compound, and its parent compound lupeol, have demonstrated significant therapeutic potential, primarily in the realms of anti-inflammatory and anti-cancer applications. This section outlines the key signaling pathways implicated in its mechanism of action and presents available quantitative data from preclinical studies.
Anti-Cancer Activity
This compound has been shown to be an effective agent against various cancer cell lines, including breast, prostate, and cervical cancer cells.[1] Its anti-tumor effects are attributed to the induction of apoptosis and cell cycle arrest.[1] While specific IC50 values for this compound are not extensively reported, data for the closely related compound lupeol provide valuable insights into its potential potency.
Table 1: Cytotoxic Activity of Lupeol Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 80 | [7] |
| AsPC-1 | Pancreatic Cancer | Not specified | |
| SMMC7721 | Hepatocellular Carcinoma | Not specified |
Note: This table primarily reflects data for lupeol, the parent compound of this compound, due to the limited availability of specific data for this compound.
Modulation of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical mediator of tumor cell survival, proliferation, and angiogenesis.[8][9] Constitutive activation of STAT3 is a hallmark of many human cancers.[8][10] Lupeol has been shown to suppress the constitutive activation of STAT3 by inhibiting its phosphorylation at the tyrosine 705 residue.[11] This inhibition leads to the downregulation of STAT3-regulated gene products, including cyclin D1, Bcl-2, Bcl-xL, and survivin, which are crucial for cancer cell proliferation and survival.[11] The inhibitory effect of lupeol on STAT3 signaling is a key mechanism underlying its anti-cancer properties.
References
- 1. This compound | 87355-32-6 | MDA35532 | Biosynth [biosynth.com]
- 2. This compound | 87355-32-6 | MOLNOVA [molnova.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound|lookchem [lookchem.com]
- 5. chemwhat.com [chemwhat.com]
- 7. In vitro evaluation of anticancer potentials of lupeol isolated from Elephantopus scaber L. on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel synthetic Asiatic acid derivative induces apoptosis and inhibits proliferation and mobility of gastric cancer cells by suppressing STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STAT3 Post-Translational Modifications Drive Cellular Signaling Pathways in Prostate Cancer Cells [mdpi.com]
- 11. Negative regulation of signal transducer and activator of transcription-3 signalling cascade by lupeol inhibits growth and induces apoptosis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Lupeolic Acid from Plant Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupeolic acid, a pentacyclic triterpenoid, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Found in various plant species, the effective extraction and quantification of this compound are crucial first steps for its study and potential therapeutic development. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from plant leaves, tailored for researchers in natural product chemistry, pharmacology, and drug discovery. The methodologies are based on established techniques for structurally similar triterpenoids, such as lupeol and oleanolic acid, and are designed to ensure reproducibility and accuracy.
Experimental Protocols
Sample Preparation
Proper preparation of the plant material is essential for efficient extraction.
-
Collection and Authentication: Collect fresh, healthy leaves from the target plant species. It is crucial to have the plant material authenticated by a qualified botanist to ensure the correct species is being studied. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Drying: Wash the leaves thoroughly with tap water to remove any dirt and debris. Shade dry the leaves at room temperature (25-30°C) for 7-10 days or until they become brittle. Alternatively, a hot air oven can be used at a controlled temperature of 40-50°C. Proper drying is crucial to prevent enzymatic degradation of the target compounds.
-
Pulverization: Grind the dried leaves into a fine powder using a mechanical grinder. Sieve the powder to obtain a uniform particle size, which will enhance the extraction efficiency. Store the powdered material in an airtight container in a cool, dark, and dry place to prevent degradation.
Extraction of this compound
Several methods can be employed for the extraction of this compound. The choice of method and solvent will depend on the plant material and the available resources.
Protocol 2.1: Soxhlet Extraction
This is a continuous extraction method that is highly efficient.
-
Weigh approximately 100 g of the dried leaf powder and place it in a thimble made of thick filter paper.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent, such as methanol or ethanol (approximately 500 mL). Methanol has been shown to be effective for the extraction of polar triterpenoids.
-
Assemble the Soxhlet apparatus and heat the solvent. The solvent will vaporize, condense, and drip into the thimble containing the plant material.
-
Continue the extraction for 6-8 hours, or until the solvent in the siphon tube becomes colorless.
-
After extraction, concentrate the extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain the crude extract.
Protocol 2.2: Maceration
This is a simple and less resource-intensive extraction method.
-
Place 100 g of the dried leaf powder into a large conical flask.
-
Add a suitable solvent, such as methanol or ethanol, in a 1:10 solid-to-liquid ratio (100 g of powder in 1 L of solvent).
-
Seal the flask and keep it at room temperature for 3-5 days with occasional shaking.
-
After the maceration period, filter the extract through a muslin cloth or Whatman No. 1 filter paper.
-
Repeat the extraction process with the remaining plant material two more times to ensure complete extraction.
-
Combine the filtrates and concentrate them using a rotary evaporator to obtain the crude extract.
Protocol 2.3: Ultrasound-Assisted Extraction (UAE)
This method uses ultrasonic waves to accelerate the extraction process.
-
Place 10 g of the dried leaf powder in a flask.
-
Add 200 mL of a suitable solvent (e.g., 80% ethanol).
-
Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
Filter the extract and repeat the process with the residue.
-
Combine the filtrates and concentrate as described above.
Purification of this compound
The crude extract contains a mixture of compounds. Column chromatography is a common method for the purification of this compound.
-
Preparation of the Column: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like n-hexane. Pour the slurry into a glass column and allow it to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimum amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dried sample onto the top of the prepared column.
-
Elution: Start the elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or chloroform in a stepwise gradient. For example, start with 100% n-hexane, then move to n-hexane:ethyl acetate mixtures (95:5, 90:10, 85:15, etc.).
-
Fraction Collection: Collect the eluting solvent in small fractions (e.g., 20-30 mL each).
-
Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. A suitable mobile phase for TLC is a mixture of n-hexane and ethyl acetate (e.g., 8:2 v/v). Visualize the spots by spraying with an anisaldehyde-sulfuric acid reagent and heating at 100-110°C. This compound will appear as a colored spot.
-
Isolation: Combine the fractions that show a pure spot corresponding to the this compound standard. Evaporate the solvent to obtain the purified this compound.
Quantification of this compound
High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are robust methods for the quantification of this compound.
Protocol 4.1: HPTLC Quantification
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample and Standard Preparation: Prepare standard solutions of this compound in methanol at different concentrations (e.g., 100-1000 ng/µL). Prepare a solution of the plant extract in methanol.
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate using an automated applicator.
-
Mobile Phase: A mixture of n-hexane, ethyl acetate, and formic acid in a ratio of 7:3:0.2 (v/v/v) can be effective.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, dry the plate and scan it using a densitometer at a suitable wavelength (e.g., 530 nm after derivatization with anisaldehyde-sulfuric acid reagent).
-
Quantification: Create a calibration curve by plotting the peak area of the standard against its concentration. Use the regression equation to determine the concentration of this compound in the sample.
Protocol 4.2: HPLC Quantification
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of methanol and 0.1% formic acid in water (e.g., 90:10 v/v) or a gradient elution can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Standard and Sample Preparation: Prepare standard solutions of this compound in the mobile phase. Prepare the sample by dissolving a known amount of the extract in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Quantification: Inject the standard and sample solutions. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve and determine the concentration of this compound in the sample.
Data Presentation
The following table summarizes the quantitative data for lupeol and oleanolic acid, structurally related triterpenoids, from the leaves of various plant species, as specific data for this compound is limited in the literature. This highlights the need for further research in quantifying this compound in different plant sources.
| Plant Species | Compound | Extraction Method | Analytical Method | Yield (% w/w of dry leaf powder) | Reference |
| Nyctanthes arbor-tristis | Lupeol | Soxhlet (Methanol) | HPTLC | 0.031 | [1] |
| Nyctanthes arbor-tristis | Oleanolic Acid | Soxhlet (Methanol) | HPTLC | 0.106 | [1] |
| Conocarpus erectus | Lupeol | Maceration (Hexane) | HPLC | 0.65 | [2] |
| Ficus carica | Lupeol | Not specified | HPTLC | 0.4 | [3] |
| Ficus nitida | Lupeol | Not specified | HPTLC | 1.4 | [3] |
| Ficus palmata | Lupeol | Not specified | HPTLC | 0.33 | [3] |
| Ficus vest | Lupeol | Not specified | HPTLC | 0.59 | [3] |
Mandatory Visualization
Caption: Workflow for this compound Extraction and Analysis.
References
Application Note & Protocol: High-Efficiency Extraction of Triterpenoids, including Lupeolic Acid, using the Soxhlet Method
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triterpenoids are a vast and structurally diverse class of natural products derived from a 30-carbon precursor, squalene.[1] These compounds, which include Lupeolic acid, are of significant interest in pharmaceutical research due to their wide array of pharmacological activities, such as anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] this compound, a lupeol-type triterpenoid found in various plants, has demonstrated potent anti-inflammatory activity and the ability to inhibit tumor growth by inducing apoptosis.[2] Soxhlet extraction is a classical, robust, and widely utilized solid-liquid extraction technique for isolating these valuable compounds from plant materials.[1][3] This method is particularly efficient for compounds with limited solubility in a given solvent, as it involves continuous extraction with fresh, warm solvent, ensuring a high extraction efficiency.[1]
Principle of Soxhlet Extraction: The Soxhlet apparatus enables a continuous extraction process. The solid plant material is placed in a porous cellulose thimble.[1] A solvent in a boiling flask is heated; its vapor travels up a distillation arm and condenses in an overhead condenser.[1] The condensed solvent drips into the thimble, gradually filling it.[1] Once the solvent reaches the top of a siphon arm, the entire liquid volume, now containing the dissolved triterpenoids, is siphoned back into the boiling flask.[1] This cycle repeats continuously, allowing for the efficient and exhaustive extraction of the target compounds with a minimal amount of solvent.[1]
Detailed Experimental Protocol
This protocol provides a standardized procedure for the extraction of triterpenoids like this compound from dried plant material using a Soxhlet apparatus.
1. Materials and Equipment
Reagents:
-
Extraction solvent (e.g., Methanol, Ethanol, n-Hexane, Chloroform, Ethyl acetate)[1][3]
-
Anhydrous Sodium Sulfate (optional, for drying samples)[4]
-
Glass wool[4]
Equipment:
-
Soxhlet extractor (boiling flask, extraction chamber, condenser)[5]
-
Heating mantle[5]
-
Cellulose extraction thimbles[5]
-
Rotary evaporator[1]
-
Grinder or mill[1]
-
Drying oven or freeze-dryer[1]
-
Analytical balance
-
Condenser tubing
2. Sample Preparation
-
Drying: Dry the plant material thoroughly to remove moisture, which can interfere with the extraction process.[1] This can be done using a drying oven at a controlled temperature (e.g., 40-60°C) to prevent the degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a fine powder using a grinder or mill.[1][4] This increases the surface area of the sample, allowing for more efficient solvent penetration and extraction.
3. Soxhlet Extraction Procedure
-
Thimble Loading: Accurately weigh 20-50 g of the powdered plant material and place it inside a cellulose thimble.[1] A small plug of glass wool can be placed on top of the sample to prevent fine particles from being carried over during siphoning.
-
Apparatus Assembly:
-
Place the thimble containing the sample into the main chamber of the Soxhlet extractor.[1]
-
Fill the round-bottom boiling flask to about two-thirds of its volume with the chosen extraction solvent (typically 250-500 mL).[1] Add a few boiling chips to ensure smooth boiling.
-
Assemble the apparatus by connecting the boiling flask to the bottom of the extractor and the condenser to the top. Secure all joints with clamps.[1]
-
Connect the condenser to a cold water supply, ensuring water flows in at the bottom and out at the top.
-
-
Extraction:
-
Turn on the heating mantle and adjust the heat so that the solvent boils gently. The solvent will vaporize, condense, and drip onto the sample.
-
Allow the extraction to proceed for 6 to 24 hours.[1] The optimal duration depends on the specific plant material, the triterpenoid of interest, and the solvent used.[1][6] The process is generally considered complete when the solvent in the siphon arm becomes colorless.[1]
-
-
Cooling: Once the extraction is complete, turn off the heating mantle and allow the entire apparatus to cool down to room temperature.[1]
4. Post-Extraction Processing
-
Solvent Recovery: Disassemble the apparatus. The solution in the boiling flask now contains the extracted triterpenoids. Concentrate this solution to remove the bulk of the solvent using a rotary evaporator under reduced pressure.[1]
-
Drying: Transfer the concentrated extract to a pre-weighed container (e.g., a beaker or evaporating dish). Dry the extract completely to obtain the crude triterpenoid extract. This can be done in a vacuum oven or by freeze-drying.[1]
-
Storage: Store the dried crude extract in an airtight container in a desiccator or at low temperatures (e.g., -20°C) to prevent degradation.[1]
5. Quantification of Total Triterpenoids (Optional) The total triterpenoid content in the crude extract can be estimated using colorimetric methods, such as the vanillin-glacial acetic acid assay.[1] For precise identification and quantification of individual compounds like this compound, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are required.[1]
Data Presentation: Optimization of Extraction Parameters
The efficiency of Soxhlet extraction is influenced by several factors. The choice of solvent and the duration of the extraction are critical for maximizing the yield of triterpenoids.
Table 1: Comparison of Solvents for Triterpenoid Extraction
| Solvent | Polarity | Target Triterpenoids | Typical Yield | Reference Plant Material | Source |
| n-Hexane | Non-polar | Lupeol, general triterpenoids | 7.25% (crude extract) | Herba Leonuri | [6] |
| Chloroform | Intermediate | Terpenoids | Highest yield (72.90%) of mass fraction | Eurycoma longifolia | [7] |
| Ethyl Acetate | Intermediate | Oleanolic and Maslinic acids | High efficiency | Olive Skins | [8] |
| Ethanol | Polar | Triterpene acids, general triterpenoids | Up to 30% BA | Eugenia florida leaves | [3] |
| Methanol | Polar | General triterpenoids | 14.18% (crude extract) | Herba Leonuri | [6] |
Note: Yields are highly dependent on the plant matrix and specific experimental conditions.
Table 2: Influence of Extraction Time on Triterpenoid Yield using Soxhlet
| Plant Material | Solvent | Extraction Time (hours) | Yield (% w/w) | Observations | Source |
| Herba Leonuri | Methanol | 6 | Lower than 12h | Yield increased with time. | [6][9] |
| Herba Leonuri | Methanol | 9 | Intermediate | Yield increased with time. | [6][9] |
| Herba Leonuri | Methanol | 12 | 14.18% | Highest yield achieved at 12h. | [6][9] |
| Herba Leonuri | n-Hexane | 6 | 7.25% | Highest yield for this solvent. | [6][9] |
| Herba Leonuri | n-Hexane | 9 | Lower than 6h | Yield was not consistent with increasing time. | [6][9] |
| Herba Leonuri | n-Hexane | 12 | 6.87% | Lower yield compared to 6h. | [6][9] |
Visualizations
Experimental Workflow
Caption: Workflow for Triterpenoid Extraction.
Soxhlet Apparatus Logical Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 87355-32-6 | MDA35532 | Biosynth [biosynth.com]
- 3. phcog.com [phcog.com]
- 4. waterboards.ca.gov [waterboards.ca.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Microwave-assisted extraction versus Soxhlet extraction to determine triterpene acids in olive skins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Soxhlet Extraction of Herba Leonuri Using Factorial Design of Experiment | Ahmad | International Journal of Chemistry | CCSE [ccsenet.org]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Lupeolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupeolic acid, a pentacyclic triterpenoid, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Efficient extraction of this valuable bioactive compound from its natural plant sources is a critical step for research and development. Ultrasound-Assisted Extraction (UAE) has emerged as a modern, green, and efficient technique for the extraction of phytochemicals. This method utilizes the energy of ultrasonic waves to induce acoustic cavitation in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer of the target compound into the solvent. The benefits of UAE over conventional methods include reduced extraction times, lower solvent consumption, and increased extraction yields.
These application notes provide a comprehensive guide to the optimization of UAE for this compound, including detailed experimental protocols and a summary of key extraction parameters.
Data Presentation: Optimization of this compound Extraction
The efficiency of Ultrasound-Assisted Extraction is influenced by several key parameters. Optimizing these variables is crucial to maximize the yield of this compound. The following table summarizes the optimized conditions for the extraction of lupeol, a closely related triterpenoid, from Melia azedarach roots using a Box-Behnken design in response surface methodology. These parameters provide a strong starting point for the optimization of this compound extraction.
| Parameter | Range Studied | Optimal Condition for Lupeol | Predicted Yield (mg/g DW) | Reference |
| Methanol Concentration (%) | 0 - 100 | 100 | 14.540 | [1] |
| Temperature (°C) | 25 - 45 | 45 | 14.540 | [1] |
| Ultrasonication Time (min) | 10 - 50 | 40 | 14.540 | [1] |
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction of this compound
This protocol is a general guideline and may require further optimization depending on the specific plant matrix.
Materials and Equipment:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Ultrasonic bath or probe system (e.g., Elmasonic E30H, 37 kHz, 320 W)
-
Centrifuge
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation: Weigh 100 mg of the finely powdered plant material.
-
Extraction:
-
Place the powdered sample into a suitable extraction vessel.
-
Add 1.5 mL of the optimized solvent (e.g., 100% methanol).
-
Place the vessel in the ultrasonic bath or immerse the ultrasonic probe.
-
Sonicate at the optimized temperature (e.g., 45°C) for the optimized duration (e.g., 40 minutes).
-
-
Separation:
-
After sonication, centrifuge the mixture at 10,000 rpm for 12 minutes to pellet the solid residue.
-
Carefully decant the supernatant.
-
-
Repeat Extraction (Optional but Recommended): To maximize the yield, repeat the extraction process on the solid residue with fresh solvent. Combine the supernatants from all extractions.
-
Solvent Evaporation: Concentrate the combined supernatant using a rotary evaporator under reduced pressure to remove the solvent.
-
Sample Reconstitution: Re-dissolve the dried extract in a known volume of the mobile phase (e.g., methanol) for HPLC analysis.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
Protocol for HPLC Quantification of this compound
This protocol is based on methods developed for the quantification of lupeol and can be adapted for this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a PDA or UV detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and acetonitrile (30:70 v/v) has been reported for lupeol analysis.[2] Alternatively, an isocratic mobile phase of acetonitrile and 0.1% acetic acid in water (94:6 v/v) can be used.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm or 215 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standard.
-
Sample Analysis: Inject the prepared sample extract into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Caption: Experimental workflow for UAE of this compound.
Caption: Key parameters influencing this compound extraction.
Caption: Inhibition of the Akt signaling pathway by this compound.
References
Application Notes & Protocols: Microwave-Assisted Extraction of Lupeolic Acid
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed application notes and protocols for the extraction of Lupeolic acid from plant materials using Microwave-Assisted Extraction (MAE). The parameters and protocols are based on studies of structurally similar pentacyclic triterpenoids, such as lupeol, oleanolic acid, and ursolic acid, due to the limited specific literature on MAE for this compound.
Introduction
This compound, a pentacyclic triterpenoid, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities. Efficient extraction from its natural plant sources is a critical step in its research and development. Microwave-Assisted Extraction (MAE) is a modern and efficient technique that utilizes microwave energy to heat the solvent and sample, leading to faster extraction times, reduced solvent consumption, and potentially higher yields compared to conventional methods.[1][2][3] This document outlines the key parameters and a general protocol for the MAE of this compound.
Key Parameters for Microwave-Assisted Extraction
The efficiency of MAE is influenced by several critical parameters that need to be optimized for each specific plant matrix and target compound. The following table summarizes the optimized MAE parameters for compounds structurally related to this compound, which can serve as a starting point for developing a specific protocol for this compound.
Table 1: Summary of MAE Parameters for Lupeol, Oleanolic Acid, and Ursolic Acid
| Parameter | Lupeol from Cuscuta reflexa[4] | Oleanolic & Ursolic Acid from Ligustrum lucidum[5][6] | General Phenolic Compounds from Melastoma sanguineum[7] |
| Solvent | Methanol | 80% Ethanol | 31.33% Ethanol |
| Microwave Power | 160 W | 500 W | 500 W |
| Extraction Time | 3 min | 20 - 30 min | 45 min |
| Temperature | Not specified | 70 °C | 52.24 °C |
| Solid-to-Liquid Ratio | 1:10 (g/mL) | 1:15 (g/mL) | 1:32.21 (g/mL) |
| Yield | 0.1268 ± 0.0169 mg/g | Oleanolic acid: 4.4 ± 0.20 mg/g, Ursolic acid: 5.8 ± 0.15 mg/g | Total Phenolic Content: 39.02 ± 0.73 mg GAE/g DW |
Experimental Protocols
This section provides a detailed methodology for the microwave-assisted extraction of this compound from a plant matrix.
Materials and Equipment
-
Plant Material: Dried and powdered plant material known to contain this compound.
-
Extraction Solvents: HPLC grade methanol or ethanol, and distilled water.
-
Microwave Extraction System: A laboratory-grade microwave extractor with controllable power, temperature, and time settings.
-
Filtration System: Whatman No. 1 filter paper or equivalent, and a funnel or vacuum filtration apparatus.
-
Solvent Evaporation System: Rotary evaporator.
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system for quantification of this compound.
General Extraction Protocol
-
Sample Preparation:
-
Grind the dried plant material to a fine powder (e.g., 40-60 mesh size) to increase the surface area for extraction.
-
Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g).
-
-
Extraction:
-
Place the weighed plant material into the microwave extraction vessel.
-
Add the selected extraction solvent at the desired solid-to-liquid ratio (e.g., 1:15 g/mL). Based on the literature for similar compounds, an 80% ethanol solution is a good starting point.[5][6]
-
Secure the vessel in the microwave extractor.
-
Set the MAE parameters:
-
Microwave Power: Start with a moderate power setting (e.g., 500 W). Higher power can lead to degradation of the target compound.[4][7]
-
Temperature: Set the desired extraction temperature (e.g., 70 °C). Temperature control is crucial to prevent thermal degradation.[5][6]
-
Extraction Time: Begin with a shorter extraction time (e.g., 20 minutes). The optimal time should be determined experimentally.[5][6]
-
-
Start the extraction process.
-
-
Post-Extraction Processing:
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to separate the plant residue from the liquid extract.
-
Wash the residue with a small amount of the fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates.
-
-
Concentration and Analysis:
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Redissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis.
-
Quantify the this compound content by comparing the peak area with that of a standard this compound solution.
-
Visualizations
Microwave-Assisted Extraction Workflow
Caption: General workflow for Microwave-Assisted Extraction of this compound.
Interplay of MAE Parameters
Caption: Key parameters influencing the yield of this compound in MAE.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. greenpharmacy.info [greenpharmacy.info]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Microwave-Assisted Extraction of Phenolic Compounds from Melastoma sanguineum Fruit: Optimization and Identification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Isolation and Purification of Lupeolic Acid Using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction Lupeolic acid is a pentacyclic triterpenoid that has been identified as a constituent of natural sources such as frankincense gum resins[1]. Triterpenoic acids, as a class, are known for a wide range of pharmacological activities, making their efficient isolation and purification a critical step in natural product research and drug development. This application note provides a detailed protocol for the isolation and purification of this compound from a plant matrix using column chromatography, a fundamental technique for separating compounds based on their polarity. While a specific protocol for this compound is not widely documented, this guide is based on established methods for closely related pentacyclic triterpenoid acids[2][3][4].
Principle of Separation Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. In this protocol, silica gel, a polar adsorbent, is used as the stationary phase. A non-polar mobile phase is initially used to elute non-polar compounds from the plant extract. The polarity of the mobile phase is gradually increased (gradient elution) to desorb and elute compounds of increasing polarity. Since this compound is a moderately polar compound due to its carboxylic acid functional group, it will elute from the column when the mobile phase has reached a sufficient polarity to overcome its interaction with the silica gel[5].
Experimental Protocols
Part 1: Extraction of Crude Triterpenoid Acids
This protocol describes a standard maceration technique for extracting triterpenoid acids from dried plant material. Ethanol is often a preferred solvent due to its efficiency in extracting these compounds and its relatively low toxicity[4].
-
Plant Material Preparation :
-
Collect and air-dry the plant material (e.g., leaves, bark, or resin) until brittle.
-
Grind the dried material into a coarse powder to increase the surface area for extraction.
-
-
Maceration :
-
Place 100 g of the powdered plant material into a large Erlenmeyer flask.
-
Add 1000 mL of 95% ethanol to the flask (1:10 w/v ratio).
-
Seal the flask and allow it to stand at room temperature for 72 hours with occasional agitation.
-
-
Filtration and Concentration :
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Wash the residue with an additional 200 mL of 95% ethanol to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
The resulting crude extract will be a dark, viscous residue. Dry it completely in a desiccator before proceeding.
-
Part 2: Isolation by Column Chromatography
This section details the purification of this compound from the crude extract using silica gel column chromatography.
-
Column Preparation (Wet-Packing Method) :
-
Select a glass column of appropriate size (e.g., 50 cm length, 3 cm diameter).
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material[5].
-
Clamp the column vertically and fill it halfway with the initial, non-polar mobile phase (e.g., 100% n-hexane).
-
In a separate beaker, prepare a slurry of silica gel (60-120 mesh) in n-hexane. A typical ratio is 30-50 g of silica gel for every 1 g of crude extract[5].
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing. Gently tap the column to dislodge any air bubbles and ensure a homogenous bed[6].
-
Add a thin layer (approx. 0.5 cm) of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
-
Continuously run the mobile phase through the column until the bed is stable. Never let the solvent level drop below the top of the sand layer.
-
-
Sample Loading :
-
Dissolve 1-2 g of the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).
-
In a separate flask, add a small amount of silica gel (approx. 2-3 g) to the dissolved sample.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder of the extract adsorbed onto the silica gel. This dry-loading method often results in better separation.
-
Carefully add the powdered sample onto the sand layer in the column, creating a uniform layer.
-
-
Gradient Elution and Fraction Collection :
-
Begin the elution process by passing 100% n-hexane through the column.
-
Gradually increase the polarity of the mobile phase by progressively adding ethyl acetate. A typical gradient might be:
-
Collect the eluate in fractions of equal volume (e.g., 15-20 mL) in numbered test tubes.
-
Part 3: Monitoring and Purity Assessment
-
Thin Layer Chromatography (TLC) Monitoring :
-
Monitor the separation by analyzing the collected fractions using TLC.
-
Spot a small amount from every few fractions onto a pre-coated silica gel 60 F254 TLC plate.
-
Develop the TLC plate in a suitable solvent system. A good starting point is a mixture of Toluene:Ethyl Acetate:Formic Acid (e.g., 15:3:0.1 v/v/v)[9].
-
Visualize the spots under UV light (if UV active) or by spraying with a visualizing agent like vanillin-sulfuric acid reagent followed by gentle heating[10].
-
Combine the fractions that show a single spot with the same retention factor (Rf) corresponding to the target compound.
-
-
Final Purification and Characterization :
-
Evaporate the solvent from the combined pure fractions to yield the purified this compound.
-
Assess the purity of the final compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC)[1].
-
Confirm the structure of the isolated compound using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Data Presentation
Table 1: Summary of Extraction and Column Chromatography Parameters
| Parameter | Description / Value | Reference |
|---|---|---|
| Extraction | ||
| Plant Material | Dried and powdered leaves, bark, or resin | [4] |
| Extraction Method | Maceration or Soxhlet | [2][4] |
| Solvent | 95% Ethanol | [4] |
| Solid-to-Solvent Ratio | 1:10 (w/v) | [7] |
| Extraction Time | 48-72 hours (Maceration) | - |
| Column Chromatography | ||
| Stationary Phase | Silica Gel (60-120 mesh) | [5][7] |
| Column Dimensions | 50 cm length x 3 cm diameter (typical) | [7] |
| Adsorbent-to-Sample Ratio | 30:1 to 50:1 (w/w) | [5] |
| Mobile Phase (Gradient) | n-hexane progressing to Ethyl Acetate | [7][8] |
| Fraction Volume | 15 - 20 mL | - |
Table 2: Purity Assessment Parameters
| Technique | Description / Parameters | Purpose | Reference |
|---|---|---|---|
| TLC | |||
| Stationary Phase | Silica gel 60 F254 plates | Monitoring fractions | [9] |
| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (15:3:0.1) | Separation of spots | [9] |
| Visualization | Vanillin-sulfuric acid spray and heat | Compound detection | [10] |
| HPLC | |||
| Column | C18 Reverse-Phase Column | Purity determination | [1] |
| Detection | Photodiode Array (PDA) | Quantification & Spectral Analysis | [1] |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (with Formic Acid) | Final purity check |[9] |
Visualizations
Caption: Workflow for the Isolation and Purification of this compound.
Caption: Principle of Separation by Polarity in Column Chromatography.
References
- 1. Analysis of pentacyclic triterpenic acids from frankincense gum resins and related phytopharmaceuticals by high-performance liquid chromatography. Identification of this compound, a novel pentacyclic triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.uvic.ca [web.uvic.ca]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Isolation, characterization, and encapsulation of a lupeol-rich fraction obtained from the hexanic extract of Coccoloba uvifera L. leaves [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. bepls.com [bepls.com]
- 10. rjptonline.org [rjptonline.org]
Application Note: High-Purity Isolation of Lupeolic Acid via Automated Flash Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the purification of Lupeolic acid, a pentacyclic triterpenoid with significant anti-inflammatory and anti-cancer properties, from a crude plant extract using automated flash chromatography. The methodology leverages a normal-phase silica gel column with a gradient elution of hexane and ethyl acetate. This protocol is designed to achieve high purity and yield, making it suitable for drug discovery and development applications.
Introduction
This compound is a naturally occurring triterpenoid found in various medicinal plants. Its therapeutic potential has garnered considerable interest in the pharmaceutical industry. However, obtaining pure this compound from complex plant matrices presents a significant challenge. Flash chromatography offers a rapid and efficient solution for the purification of such natural products. This document provides a detailed protocol for the isolation of this compound, including sample preparation, flash chromatography parameters, and post-purification analysis.
Experimental Protocols
Materials and Equipment
-
Crude plant extract containing this compound
-
Silica gel for dry loading (e.g., 230-400 mesh)
-
HPLC-grade hexane
-
HPLC-grade ethyl acetate
-
HPLC-grade dichloromethane (for sample dissolution)
-
Automated flash chromatography system with a UV detector
-
Pre-packed silica gel flash column
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
Vanillin-sulfuric acid staining solution
-
HPLC system for purity analysis
Sample Preparation: Dry Loading
Due to the limited solubility of this compound in non-polar solvents, a dry loading technique is recommended to ensure optimal separation.
-
Dissolution: Dissolve 1 gram of the crude plant extract in a minimal amount of dichloromethane.
-
Adsorption: To the dissolved sample, add 3-4 grams of silica gel.
-
Evaporation: Remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.
Flash Chromatography Protocol
Method Development using TLC:
Before performing the flash chromatography, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound in the starting solvent composition of the gradient. Based on the literature for similar triterpenoids, a hexane:ethyl acetate system is a good starting point. Since this compound is more polar than its precursor, lupeol, its Rf will be lower. For instance, if lupeol has an Rf of 0.53 in 7:2 hexane:ethyl acetate, this compound's Rf will be lower, suggesting a more polar solvent mixture will be needed for elution.
Chromatography Conditions:
-
Stationary Phase: Pre-packed silica gel column (e.g., 40 g for a 1 g sample load).
-
Mobile Phase:
-
Solvent A: Hexane
-
Solvent B: Ethyl Acetate
-
-
Detection: UV at 210 nm.
-
Flow Rate: 30-40 mL/min.
-
Gradient Elution:
-
Equilibrate the column with 100% Hexane (5 column volumes).
-
Load the sample.
-
Run a linear gradient from 100% Hexane to 70:30 Hexane:Ethyl Acetate over 20 column volumes.
-
Hold at 70:30 Hexane:Ethyl Acetate for 5 column volumes.
-
Run a linear gradient to 100% Ethyl Acetate over 5 column volumes to elute highly polar impurities.
-
Post-Chromatography Processing
-
Fraction Analysis: Analyze the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in a 7:3 hexane:ethyl acetate solvent system. Visualize the spots under UV light (254 nm) and by staining with a vanillin-sulfuric acid reagent followed by heating.
-
Pooling and Evaporation: Combine the fractions containing pure this compound. Remove the solvent using a rotary evaporator to obtain the purified solid.
-
Purity and Yield Determination: Determine the final yield by weighing the dried, purified this compound. Assess the purity using High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table summarizes the representative quantitative data for the purification of this compound based on typical yields and purities achieved for similar triterpenoids from plant extracts.
| Parameter | Value |
| Sample Load | |
| Crude Extract Amount | 1.0 g |
| Chromatography | |
| Column Size | 40 g Silica Gel |
| Flow Rate | 35 mL/min |
| Method Development | |
| TLC Mobile Phase | Hexane:Ethyl Acetate (7:3 v/v) |
| Expected Rf of this compound | ~0.35 |
| Results | |
| Yield of Purified this compound | 50 - 100 mg (5-10% w/w) |
| Purity of this compound (by HPLC) | >95% |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Signaling Pathway Diagram
Caption: Simplified mechanism of this compound action.
Conclusion
The flash chromatography protocol outlined in this application note provides a robust and efficient method for the purification of this compound from crude plant extracts. The use of a normal-phase silica gel column with a hexane:ethyl acetate gradient, coupled with a dry loading technique, allows for the isolation of high-purity this compound suitable for further research and development. This method can be readily adapted and scaled to meet the demands of natural product drug discovery programs.
Application Notes & Protocols: HPTLC Quantification of Lupeol in Plant Extracts
A Note on Terminology: The following application note details a High-Performance Thin-Layer Chromatography (HPTLC) method for the quantification of lupeol . While the term "lupeolic acid" was used in the query, the predominant and scientifically recognized compound in this context is lupeol, a pentacyclic triterpenoid. This document assumes the intended analyte is lupeol.
Introduction
Lupeol is a pharmacologically active pentacyclic triterpenoid found in numerous medicinal plants. Its diverse therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects, have led to increased interest in its quantification for the standardization and quality control of herbal medicines and phytopharmaceuticals. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, precise, and cost-effective method for the quantification of lupeol in complex plant extracts. This application note provides a detailed protocol for the HPTLC-densitometric quantification of lupeol, validated according to ICH guidelines.
Principle
The HPTLC method involves the separation of lupeol from other components of a plant extract on a high-performance silica gel plate (the stationary phase). A specific solvent system (the mobile phase) is used to develop the chromatogram. After development, the plate is derivatized to visualize the separated compounds. The quantification of lupeol is then performed by densitometric scanning of the corresponding spot at a specific wavelength. The amount of lupeol in the sample is determined by comparing its peak area with that of a standard lupeol calibration curve.
Experimental Protocol
3.1. Materials and Reagents
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm or 10 x 10 cm).
-
Mobile Phase (Solvent System): Toluene: Ethyl acetate: Formic acid (7:2:1 v/v/v) has been shown to be effective.[1] Other reported mobile phases include n-hexane: ethyl acetate (8:2 v/v) and toluene: methanol (9:1 v/v).[2][3]
-
Standard Lupeol: Reference standard of known purity.
-
Solvents: Methanol (HPLC grade), Toluene (AR grade), Ethyl acetate (AR grade), Formic acid (AR grade).
-
Derivatization Reagent: Liebermann-Burchard reagent or Anisaldehyde-sulphuric acid reagent.
-
Plant Material: Dried and powdered plant material suspected to contain lupeol.
3.2. Instrumentation
-
HPTLC system equipped with:
-
Sample applicator (e.g., Linomat 5 or Automatic TLC Sampler)
-
Twin-trough developing chamber
-
TLC plate heater
-
TLC scanner with densitometer and evaluation software
-
Photo-documentation system
-
3.3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh 10 mg of standard lupeol and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL (1000 µg/mL).
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by appropriate dilution with methanol to obtain concentrations in the range of 200-1000 ng/µL.[1]
-
Sample Solution: Accurately weigh about 1 g of the dried and powdered plant material. Extract the powder with a suitable solvent (e.g., methanol or chloroform) using an appropriate extraction technique like soxhlet extraction or ultrasonication.[2][4] Filter the extract and evaporate the solvent to dryness. Dissolve a known amount of the dried extract (e.g., 10 mg) in 1 mL of methanol.
3.4. Chromatographic Procedure
-
Plate Activation: Activate the pre-coated HPTLC plate by heating at 110°C for 15 minutes.
-
Sample Application: Apply the standard and sample solutions as bands of 6 mm width onto the activated HPTLC plate using the sample applicator. Maintain a distance of 10 mm from the bottom and 15 mm from the side of the plate.
-
Chromatogram Development: Place the HPTLC plate in a twin-trough chamber previously saturated with the mobile phase vapor for about 20 minutes. Develop the plate up to a distance of 80 mm.
-
Drying: After development, remove the plate from the chamber and dry it completely in an oven or with a hairdryer.
3.5. Derivatization and Densitometric Analysis
-
Derivatization: Spray the dried plate with the derivatization reagent (e.g., Liebermann-Burchard reagent) and heat the plate at 110°C for 5-10 minutes until the spots are clearly visible.
-
Scanning: Scan the derivatized plate using a TLC scanner in absorbance mode at a wavelength of 580 nm.[1] The Rf value of lupeol is typically observed around 0.63 with the specified mobile phase.[1]
-
Quantification: Record the peak areas of the lupeol spots from both the standard and sample tracks.
Method Validation
The developed HPTLC method should be validated as per ICH guidelines for the following parameters:
-
Linearity: A linear relationship should be established between the concentration of the standard and the corresponding peak area. The correlation coefficient (r²) should be close to 0.999.[1]
-
Precision: The precision of the method is determined by repeatability (intra-day precision) and intermediate precision (inter-day precision) and is expressed as the relative standard deviation (%RSD).
-
Accuracy: The accuracy of the method is evaluated by performing recovery studies at different concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the sensitivity of the method. For lupeol, LOD and LOQ have been reported to be around 55 ng/band and 166.69 ng/band, respectively.[1]
-
Specificity: The specificity of the method is confirmed by comparing the Rf value and the spectrum of the lupeol spot in the sample with that of the standard.
Data Presentation
The quantitative data for the HPTLC method for lupeol from various studies are summarized in the tables below for easy comparison.
Table 1: Chromatographic Conditions for Lupeol Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | HPTLC silica gel 60 F254 | HPTLC silica gel 60 F254 | HPTLC silica gel 60 F254 |
| Mobile Phase | Toluene: Ethyl acetate: Formic acid (7:2:1 v/v/v)[1] | n-Hexane: Ethyl acetate (8:2 v/v)[2] | Toluene: Methanol (9:1 v/v)[3] |
| Rf Value | 0.63[1] | 0.61[2] | 0.60[3] |
| Detection Wavelength | 580 nm (after derivatization)[1] | 254 nm[2] | 525 nm (after derivatization)[3] |
Table 2: Validation Parameters for HPTLC Quantification of Lupeol
| Parameter | Value (Method 1)[1] | Value (Method 2)[5] | Value (Method 3)[3] |
| Linearity Range | 200-1000 ng/band | 4-8 µg/mL | 150-900 ng/spot |
| Correlation Coefficient (r²) | 0.9990 | 0.996 | Not specified |
| LOD | 55 ng/band | 63.84 ng/spot | 50 ng |
| LOQ | 166.69 ng/band | 208.57 ng/spot | 100 ng |
| Recovery | 91.88% | Not specified | Not specified |
Visualizations
Diagram 1: Experimental Workflow for HPTLC Quantification of Lupeol
Caption: Workflow for HPTLC quantification of lupeol.
Diagram 2: Logical Relationship of Method Validation Parameters
Caption: Key parameters for HPTLC method validation.
References
- 1. ijpsr.com [ijpsr.com]
- 2. bepls.com [bepls.com]
- 3. researchgate.net [researchgate.net]
- 4. HPTLC quantification of lupeol, β-sitosterol, oleanolic acid. [wisdomlib.org]
- 5. Development of a validated high-performance thin-layer chromatography method for quantification of lupeol from different parts of Bauhinia acuminata - PubMed [pubmed.ncbi.nlm.nih.gov]
Validated HPLC-UV Method for the Quantitative Analysis of Lupeolic Acid
Application Note
Introduction
Lupeolic acid, a pentacyclic triterpenoid, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[1] Found in various plant species, accurate and reliable quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and pharmacokinetic studies in drug development. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound. The method is simple, precise, accurate, and suitable for routine analysis.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₃ | [2][3][4] |
| Molecular Weight | 456.7 g/mol | [1][3][4] |
| CAS Number | 87355-32-6 | [1][2][4][5] |
Experimental Protocols
1. Sample Preparation: Extraction from Plant Material
This protocol describes the extraction of this compound from dried plant material.
-
Materials:
-
Dried and powdered plant material (e.g., leaves, bark)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Whatman No. 1 filter paper or equivalent
-
Soxhlet apparatus (optional, for exhaustive extraction)
-
Rotary evaporator
-
Ultrasonic bath
-
-
Procedure:
-
Defatting (Optional, recommended for fatty matrices):
-
Weigh 1 gram of the powdered plant material.
-
Add 20 mL of hexane and sonicate for 30 minutes.
-
Centrifuge or filter to separate the plant material from the hexane.
-
Discard the hexane supernatant. Repeat this step twice to ensure complete removal of lipids.
-
Air dry the defatted plant material.
-
-
Extraction:
-
To the (defatted) plant material, add 20 mL of methanol.
-
Sonicate for 1 hour at room temperature. Alternatively, perform Soxhlet extraction for 6-8 hours for exhaustive extraction.
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract with a known volume of the mobile phase (e.g., 1 mL).
-
Vortex thoroughly to dissolve the residue.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
-
2. HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 210 nm |
| Run Time | 20 minutes |
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Diagrams
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of validation parameters.
References
Application Notes and Protocols for the Sensitive Detection of Lupeolic Acid in Biological Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of Lupeolic acid in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a robust starting point for method development and validation in pharmacokinetic studies and other research applications.
Introduction
This compound, a pentacyclic triterpenoid, has garnered significant interest in the scientific community for its potential therapeutic properties. To accurately assess its pharmacokinetic profile and understand its mechanism of action, a sensitive and reliable analytical method for its quantification in biological samples is imperative. LC-MS/MS offers the requisite selectivity and sensitivity for this purpose. This application note details a complete workflow, from sample preparation to data analysis, for the determination of this compound in plasma.
Experimental Protocols
A sensitive and specific LC-MS/MS method was developed and validated for the quantification of this compound in rat plasma. The following protocols are based on established methodologies for similar analytes, such as Lupeol, and are expected to yield excellent performance characteristics.[1]
2.1. Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of this compound from plasma samples.[1]
-
Materials:
-
Plasma samples (e.g., rat, human)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., Testosterone in ACN)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
-
2.2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source
-
-
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., HyPurity Advance, 50 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % B 0.0 50 1.0 95 3.0 95 3.1 50 | 5.0 | 50 |
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: APCI or ESI, Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: The quasi-molecular ion peak (M-H) is observed at m/z 455.7.[2] For positive mode, the precursor ion would be [M+H]+ at m/z 457.4. A characteristic dehydration peak is also noted at m/z 437.7 ([M-H-H2O]).[2] Based on the fragmentation pattern of the related compound Lupeol ([M+H-H₂O]⁺ → 137.3), a similar fragmentation can be anticipated.[1]
-
Proposed Transition 1: m/z 457.4 → 439.4 ([M+H-H₂O]⁺)
-
Proposed Transition 2: m/z 457.4 → Fragment ion (requires experimental determination)
-
-
Internal Standard (Testosterone): m/z 289.1 → 97.1[1]
-
-
Data Presentation
The following table summarizes the representative quantitative data expected from a fully validated LC-MS/MS method for this compound, based on performance characteristics of similar assays.[1]
| Parameter | Representative Value |
| Linearity Range | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy | 85 - 115% |
| Precision (%CV) | ≤ 15% |
| Recovery | > 80% |
| Matrix Effect | Minimal and compensated by IS |
Visualizations
Experimental Workflow Diagram
Caption: Overall experimental workflow for the LC-MS/MS analysis of this compound.
Logical Relationship for Method Development
Caption: Logical steps for the development and validation of an LC-MS/MS method.
References
Preparing Lupeolic Acid Stock Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupeolic acid, a pentacyclic triterpenoid, has garnered significant interest in biomedical research due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1] Accurate and reproducible in vitro studies investigating the biological effects of this compound necessitate the correct preparation and handling of stock solutions. These application notes provide a comprehensive guide for preparing, storing, and utilizing this compound stock solutions in cell culture experiments to ensure experimental consistency and validity.
Physicochemical Properties and Solubility Data
A thorough understanding of the physicochemical properties of this compound is fundamental to preparing stable and effective stock solutions.
| Parameter | Value | Source |
| Molecular Formula | C₃₀H₄₈O₃ | [1] |
| Molecular Weight | 456.7 g/mol | [1] |
| Physical Appearance | Solid | |
| Purity | >97% | |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [2][3] |
| Recommended Stock Concentration | 10-50 mM in 100% DMSO | [4] |
| Final DMSO Concentration in Culture | ≤0.5% (≤0.1% for sensitive cell lines) | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid, >97% purity)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes with sterile, filtered tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Equilibration: Before opening, allow the container of solid this compound to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of moisture, which could affect the compound's stability and weighing accuracy.
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 4.57 mg of this compound.
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 456.7 g/mol × 1000 mg/g = 4.57 mg
-
-
-
Dissolution: Aseptically add 1 mL of anhydrous, sterile DMSO to the tube containing the weighed this compound.
-
Mixing: Tightly cap the tube and vortex at maximum speed until the solid is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: To prevent repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. Protect the stock solution from light. Under these conditions, the stock solution is expected to be stable for at least 6 months.[5]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile conical tubes or multi-well plates
-
Calibrated micropipettes with sterile, filtered tips
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment. Based on studies with similar compounds, a working concentration range of 10-100 µM can be a good starting point for dose-response experiments.
-
Serial Dilution (Recommended): To ensure accurate dilution and to minimize the final DMSO concentration, it is recommended to perform a serial dilution.
-
For example, to prepare a 100 µM working solution from a 10 mM stock, first prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of sterile culture medium to get a 100 µM intermediate solution.
-
-
Final Dilution: Add the desired volume of the intermediate or stock solution to the cell culture medium to achieve the final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.5%, and for many cell lines, it is crucial to keep it at or below 0.1% to avoid solvent-induced cytotoxicity.[5]
-
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating cells with the same volume of cell culture medium containing the same final concentration of DMSO as the experimental wells, but without this compound.
-
Mixing and Application: Gently mix the medium containing the this compound working solution before adding it to the cells.
Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture.
Signaling Pathway
This compound and its derivatives have been shown to exert their biological effects by modulating various signaling pathways. A key target is the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and inflammation. The acetylated form of this compound has been demonstrated to directly inhibit Akt activity.[6][7][8]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
References
- 1. This compound | 87355-32-6 | MDA35532 | Biosynth [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. elitebiogenix.com [elitebiogenix.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Acetyl-lupeolic acid inhibits Akt signaling and induces apoptosis in chemoresistant prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for In Vitro Cell-Based Assays of Lupeolic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of Lupeolic acid's biological activities. The protocols detailed below are foundational for assessing its anti-cancer and anti-inflammatory potential.
Introduction
This compound, a pentacyclic triterpenoid, has garnered significant interest in the scientific community for its diverse pharmacological properties, including anti-inflammatory and anti-cancer effects.[1][2][3] In vitro cell-based assays are crucial first steps in characterizing the bioactivity of compounds like this compound, providing valuable insights into their mechanisms of action and therapeutic potential. These assays offer a controlled environment to study cellular responses to treatment, forming the basis for further pre-clinical and clinical investigations.
This document outlines detailed protocols for key in vitro assays to characterize the activity of this compound and its derivatives, such as acetyl-lupeolic acid (ac-LA). The focus is on assays for cytotoxicity, apoptosis, cell cycle progression, and the modulation of key signaling pathways.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the cytotoxic effects of this compound and its derivatives on various cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: Cytotoxicity of Acetyl-Lupeolic Acid (ac-LA)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 24 | 11.3 ± 0.6 | [1] |
| PC-3 | Prostate Cancer | 72 | 7.2 ± 0.1 | [1] |
| MIA-PaCa-2 | Pancreatic Cancer | 24 | 8.9 ± 0.3 | [1] |
| MIA-PaCa-2 | Pancreatic Cancer | 72 | 6.2 ± 0.4 | [1] |
Table 2: Cytotoxicity of Lupeol
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Not Specified | 80 | [4] |
| PC-3 | Prostate Cancer | Not Specified | 50-800 (Inhibition of proliferation from 12-71%) | [5] |
| HL60 | Leukemia | 72 | > 100 | [2] |
| HL60R (MDR) | Leukemia | 72 | > 100 | [2] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound (or its derivatives)
-
Selected cancer cell lines (e.g., PC-3, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 1 to 100 µM.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the desired concentrations of this compound for a specified time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 channel.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA. This allows for the differentiation of cells based on their DNA content.
Materials:
-
This compound-treated and control cells
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
PI staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired time.
-
Harvest cells by trypsinization.
-
-
Fixation:
-
Wash the cells with PBS and resuspend the pellet in a small volume of PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use a histogram to visualize the distribution of cells based on their DNA content (G0/G1, S, and G2/M phases).
-
Quantify the percentage of cells in each phase of the cell cycle.
-
Western Blot Analysis for Signaling Pathway Modulation (e.g., Akt and NF-κB)
This technique is used to detect changes in the expression and phosphorylation status of specific proteins involved in signaling pathways.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα, anti-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Visualization
This compound has been shown to modulate key signaling pathways involved in cell survival, proliferation, and inflammation, primarily the Akt and NF-κB pathways.[1][2]
Akt Signaling Pathway
Acetyl-lupeolic acid (ac-LA) has been shown to inhibit the Akt signaling pathway.[1][6] It is proposed to directly bind to the pleckstrin homology (PH) domain of Akt, thereby inhibiting its activation.[1][6] This leads to the downstream inhibition of targets such as GSK-3β and mTOR, ultimately affecting cell survival and proliferation.[1]
NF-κB Signaling Pathway
Lupeol and its derivatives have been demonstrated to inhibit the NF-κB signaling pathway.[2][7] This is a critical pathway in regulating the expression of pro-inflammatory cytokines and cell survival proteins. Inhibition of IκBα phosphorylation and degradation prevents the nuclear translocation of the p65/p50 NF-κB complex, thereby downregulating the expression of its target genes.[2]
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new heterocyclic lupeol derivatives as nitric oxide and pro-inflammatory cytokine inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lupeol Is One of Active Components in the Extract of Chrysanthemum indicum Linne That Inhibits LMP1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Lupeolic Acid Administration in Rodent Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the administration of acetyl-lupeolic acid (ac-LA), a derivative of lupeolic acid, in rodent cancer models. It includes a summary of its anti-cancer effects, detailed experimental protocols, and a depiction of its mechanism of action through signaling pathways.
Introduction
Acetyl-lupeolic acid (ac-LA) is a pentacyclic triterpenoid derived from the oleogum resin of Boswellia carterii.[1] It has demonstrated significant anti-proliferative, pro-apoptotic, and anti-tumorigenic effects in preclinical cancer models, positioning it as a promising candidate for further investigation in cancer therapy.[1][2] Notably, ac-LA has shown a superior safety profile and, in some contexts, greater therapeutic efficacy compared to its parent compound, lupeol, and the conventional chemotherapeutic agent, docetaxel.[1][2]
Mechanism of Action
The primary anti-cancer mechanism of acetyl-lupeolic acid involves the inhibition of the Akt signaling pathway.[1][2] By directly binding to the pleckstrin homology (PH) domain of Akt, ac-LA prevents its phosphorylation and activation.[1][2] This upstream inhibition leads to a cascade of downstream effects, including the modulation of key proteins involved in cell survival, proliferation, and apoptosis.
The inhibition of Akt by ac-LA leads to decreased phosphorylation of its downstream targets such as GSK-3β and BAD.[1] This is followed by the inhibition of the mTOR pathway, impacting protein synthesis and cell growth.[1] Furthermore, ac-LA treatment results in the nuclear accumulation of p65/NF-κB, β-catenin, and c-myc, and a loss of the mitochondrial membrane potential, ultimately triggering apoptosis in sensitive cancer cells.[1][2] In some cancer cell lines, such as MDA-MB-231 breast cancer cells, ac-LA induces cell cycle arrest in the G2/M phase rather than apoptosis.[1][2]
Signaling Pathway Diagram
Caption: Acetyl-lupeolic acid inhibits the Akt signaling pathway.
Quantitative Data from Rodent Cancer Models
The efficacy of acetyl-lupeolic acid has been evaluated in a prostate cancer xenograft model in nude mice. The following tables summarize the key findings from these studies.
Table 1: Inhibition of Prostate Tumor Growth in Nude Mice
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume Reduction (%) | Reference |
| Acetyl-Lupeolic Acid (ac-LA) | 100 µmol/kg | Intraperitoneal | Significant retardation of tumor growth | [1] |
| Lupeol | 100 µmol/kg | Intraperitoneal | Less effective than ac-LA | [1] |
| Docetaxel | 10 µmol/kg | Intraperitoneal | Efficacy similar to ac-LA | [1] |
| Control | Vehicle | Intraperitoneal | - | [1] |
Table 2: Survival Rate of Mice in Prostate Cancer Xenograft Model
| Treatment Group | Duration of Treatment | Survival Rate (%) | Reference |
| Acetyl-Lupeolic Acid (ac-LA) | 3 weeks (daily) | 100 | [1] |
| Lupeol | 2 weeks (daily) | Discontinued due to toxicity | [1] |
| Docetaxel | 3 weeks | 50 | [1] |
| Control | 3 weeks | Not specified | [1] |
Table 3: Effects on Cellular Markers in Tumor Xenografts
| Marker | Effect of Acetyl-Lupeolic Acid | Method of Analysis | Reference |
| Ki-67 (Proliferation) | Significant decrease in positive cells | Immunohistochemistry | [1] |
| Caspase 3 (Apoptosis) | Significant increase in positive cells | Immunohistochemistry | [1] |
| Desmin (Angiogenesis) | Significantly reduced expression | Immunohistochemistry | [3] |
Experimental Protocols
The following protocols are based on methodologies reported in the literature for the administration of acetyl-lupeolic acid in rodent cancer models.
Preparation of Acetyl-Lupeolic Acid for In Vivo Administration
Materials:
-
Acetyl-lupeolic acid (ac-LA)
-
Methanol
-
Polyvinylpyrrolidone K10 (PVP)
-
0.9% NaCl solution
-
Nitrogen gas stream
-
Lyophilizer
-
Sonicator
Procedure:
-
Separately dissolve acetyl-lupeolic acid and polyvinylpyrrolidone K10 (PVP) in methanol.
-
Mix the two solutions for 10 minutes at room temperature in a molar ratio of 1:4 (ac-LA:PVP).[1]
-
Dry off the methanol at 60°C under a stream of nitrogen gas.[1]
-
Lyophilize the resulting residue.[1]
-
Dissolve the lyophilized powder in 0.9% NaCl solution by sonication for 2 minutes to achieve the desired final concentration.[1]
Rodent Prostate Cancer Xenograft Model
Animal Model:
-
Male nude mice (e.g., NMRI nu/nu)
Tumor Cell Line:
-
PC-3 (androgen-independent human prostate cancer cells)
Procedure:
-
Culture PC-3 cells under standard conditions.
-
Subcutaneously inject a suspension of PC-3 cells (e.g., 5 x 10^6 cells in 100 µL of medium) into the flank of each mouse.
-
Allow tumors to establish and grow to a palpable size (e.g., starting treatment on day 8 after xenotransplantation).[1]
-
Randomly assign mice to different treatment groups (e.g., vehicle control, ac-LA, lupeol, docetaxel).
Administration of Acetyl-Lupeolic Acid
Route of Administration:
-
Intraperitoneal (i.p.) injection
Dosage and Schedule:
-
Administer acetyl-lupeolic acid daily at a dose of 100 µmol/kg body weight.[1]
-
The control group should receive the vehicle solution (e.g., 0.9% NaCl with the same concentration of PVP-complexing agent).
-
A positive control group, such as docetaxel at 10 µmol/kg, can be included for comparison.[1]
Monitoring and Endpoint Analysis
Tumor Growth:
-
Measure tumor dimensions with a caliper at regular intervals (e.g., every 2-3 days) and calculate tumor volume using the formula: (length x width^2) / 2.
Animal Well-being:
-
Monitor animal body weight and general health status throughout the experiment.
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors, weigh them, and fix a portion in formalin for histological analysis.
-
Perform immunohistochemical staining on tumor sections for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (e.g., CD31 or desmin).
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing of acetyl-lupeolic acid.
Conclusion
Acetyl-lupeolic acid demonstrates significant potential as an anti-cancer agent, particularly in chemoresistant prostate cancer. Its mechanism of action, centered on the inhibition of the critical Akt signaling pathway, provides a strong rationale for its therapeutic application. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of ac-LA in various rodent cancer models. Future studies should aim to explore its oral bioavailability, long-term toxicity, and efficacy in other cancer types to facilitate its translation into clinical settings.
References
Formulating Lupeolic Acid for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupeolic acid, a pentacyclic triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. However, its progression into preclinical in vivo studies is hampered by its poor aqueous solubility and low bioavailability, characteristics common to many compounds in its class. Appropriate formulation is therefore a critical step to ensure adequate systemic exposure in animal models to obtain meaningful pharmacokinetic and pharmacodynamic data.
These application notes provide a comprehensive guide to formulating this compound for in vivo animal studies. This document outlines the physicochemical properties of this compound, presents various formulation strategies to enhance its solubility and bioavailability, provides detailed experimental protocols for preparing these formulations, and includes examples of in vivo study designs. The information is intended to equip researchers with the necessary knowledge to develop effective and reproducible formulations for their preclinical research.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a suitable formulation. Due to limited publicly available experimental data on this compound's solubility, data for the structurally similar compound Lupeol is also provided for reference.
| Property | This compound | Lupeol (for reference) |
| Molecular Formula | C₃₀H₄₈O₃[1][2][3] | C₃₀H₅₀O |
| Molecular Weight | 456.7 g/mol [1][2][3] | 426.72 g/mol |
| Physical Form | Solid[4] | Crystalline solid[5] |
| XLogP3 (Lipophilicity) | 9.1[1] | - |
| Predicted pKa | 4.51 ± 0.70[6] | - |
| Solubility in DMSO | - | ~3 mg/mL |
| Solubility in Ethanol | - | ~1 mg/mL[5] |
| Aqueous Solubility | Predicted to be very low | Practically insoluble |
Note: The solubility data for Lupeol should be considered as an approximation for this compound due to their structural similarities.
Formulation Strategies for In Vivo Studies
Given the lipophilic nature and poor water solubility of this compound, several formulation strategies can be employed to enhance its delivery in animal models. The choice of formulation will depend on the intended route of administration (e.g., oral, intraperitoneal), the required dose, and the specific experimental goals.
Simple Solutions and Suspensions
For initial studies, simple solutions or suspensions may be sufficient, particularly for intraperitoneal (IP) administration.
-
Solutions: Co-solvents are often necessary to dissolve this compound. A common approach involves dissolving the compound in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) and then diluting it with a vehicle such as saline or polyethylene glycol (PEG).
-
Suspensions: For oral administration, a suspension can be prepared using a suspending agent to ensure uniform distribution of the compound. Common suspending agents include carboxymethylcellulose (CMC) and Tween 80.
Lipid-Based Formulations
Lipid-based drug delivery systems (LBDDS) are an effective way to improve the oral bioavailability of poorly water-soluble compounds. These formulations can enhance solubilization in the gastrointestinal tract and promote absorption.
-
Oil Solutions: If this compound shows sufficient solubility in pharmaceutically acceptable oils (e.g., corn oil, olive oil, sesame oil), a simple oil solution can be prepared for oral gavage.
-
Nanoemulsions: Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically in the range of 20-200 nm. They offer a large surface area for drug absorption.
Polymeric Nanoparticle Formulations
Encapsulating this compound into polymeric nanoparticles can improve its solubility, stability, and pharmacokinetic profile.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. PEGylated liposomes, which have polyethylene glycol (PEG) chains on their surface, can exhibit prolonged circulation times in vivo.
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids. They can increase the oral bioavailability of lipophilic drugs.
Experimental Protocols
The following are detailed protocols for preparing various formulations of this compound. Note: Due to the limited availability of specific protocols for this compound, the following are adapted from established methods for the closely related compounds Lupeol and Betulinic acid. Researchers should perform their own formulation development and stability testing.
Protocol 1: Preparation of a Solution for Intraperitoneal (IP) Injection
This protocol is suitable for preparing a solution of this compound for IP administration in mice or rats.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution: Accurately weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure complete dissolution by vortexing.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle for IP injection is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Final Formulation: To prepare the final dosing solution, add the required volume of the this compound stock solution to the pre-mixed vehicle. For example, to prepare a 1 mg/mL solution, add 50 µL of the 20 mg/mL stock solution to 950 µL of the vehicle.
-
Mixing: Vortex the final solution thoroughly to ensure homogeneity.
-
Administration: The solution should be prepared fresh daily and administered to the animals at the desired dosage (e.g., mg/kg body weight).
Protocol 2: Preparation of an Oral Suspension
This protocol is designed for the preparation of a uniform suspension of this compound for oral gavage.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water or 1% (v/v) Tween 80 in sterile water
-
Mortar and pestle or homogenizer
-
Sterile conical tubes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound.
-
Levigation: Place the this compound powder in a mortar. Add a small volume of the suspending vehicle (0.5% CMC or 1% Tween 80) and triturate with the pestle to form a smooth paste. This step is crucial for preventing clumping.
-
Dilution: Gradually add the remaining volume of the suspending vehicle while continuously stirring or mixing to achieve the desired final concentration.
-
Homogenization: For a more uniform suspension, use a homogenizer.
-
Storage and Administration: Store the suspension at 4°C and protect it from light. Shake well before each administration to ensure a uniform dose. It is recommended to prepare the suspension fresh every few days.
Protocol 3: Preparation of a Nanoemulsion for Oral Administration (Adapted from Betulinic Acid Protocol)
This protocol outlines the preparation of an oil-in-water (O/W) nanoemulsion to enhance the oral bioavailability of this compound.
Materials:
-
This compound powder
-
Medium-chain triglyceride (MCT) oil or other suitable oil
-
Phosphatidylcholine (emulsifier)
-
Glycerol
-
Sterile deionized water
-
Ultrasonicator or high-pressure homogenizer
-
Stirrer
Procedure:
-
Oil Phase Preparation: Dissolve the desired amount of this compound in the MCT oil. Gentle heating may be applied to facilitate dissolution.
-
Aqueous Phase Preparation: In a separate container, dissolve phosphatidylcholine and glycerol in sterile deionized water with stirring.
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase while stirring to form a coarse pre-emulsion.
-
Nanoemulsification: Subject the pre-emulsion to high-energy emulsification using an ultrasonicator or a high-pressure homogenizer until a translucent nanoemulsion with the desired droplet size is obtained.
-
Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to ensure quality and stability.
-
Administration: The nanoemulsion can be administered orally via gavage.
Data Presentation: Comparative Bioavailability of Triterpenoid Formulations
The following table summarizes pharmacokinetic data from in vivo studies on Lupeol, a close structural analog of this compound, demonstrating the impact of formulation on bioavailability.
| Compound | Formulation | Animal Model | Route | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Lupeol | Suspension in 0.1% CMC | Wistar Rats | Oral | 15.2 ± 3.1 | 112.5 ± 18.7 | - | |
| Lupeol | Solid Lipid Nanoparticles (SLNs) | Wistar Rats | Oral | 59.3 ± 7.8 | 1035.0 ± 121.4 | 9.2-fold | |
| Lupeol | Free Lupeol | Rats | IV | - | 75.58 | - | [4] |
| Lupeol | PEGylated Liposomes | Rats | IV | - | 240.15 | 3.2-fold | [4] |
Data for Lupeol is presented as a surrogate for this compound to illustrate the potential for bioavailability enhancement through advanced formulation strategies.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cancer Cells
Lupeol and its derivatives have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates the putative mechanism of action of this compound, focusing on the PI3K/Akt and NF-κB pathways.
Caption: Putative signaling pathway of this compound in cancer cells.
Experimental Workflow for Formulation and In Vivo Testing
The following diagram outlines a typical experimental workflow for the formulation of this compound and its subsequent evaluation in an in vivo animal model.
Caption: Experimental workflow for this compound formulation and in vivo testing.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation to overcome its inherent poor solubility and bioavailability. This document provides a foundational guide for researchers to select and prepare suitable formulations for preclinical animal studies. By carefully considering the physicochemical properties of this compound and the specific aims of the in vivo experiment, researchers can enhance the likelihood of obtaining reliable and reproducible data, thereby accelerating the investigation of this promising natural compound. It is strongly recommended that formulation stability and homogeneity be thoroughly assessed prior to in vivo administration.
References
- 1. This compound | C30H48O3 | CID 90644330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound CAS#: 87355-32-6 [m.chemicalbook.com]
Troubleshooting & Optimization
Improving yield of Lupeolic acid from crude plant extracts
A comprehensive resource for researchers, scientists, and drug development professionals to enhance the isolation and purification of lupeolic acid from crude plant extracts. This guide provides detailed troubleshooting, frequently asked questions, standardized protocols, and comparative data to streamline your experimental workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction, purification, and analysis of this compound.
Question: Why is my this compound yield consistently low?
Answer: Low yields of this compound can stem from several factors, from the initial choice of plant material to the specifics of the extraction and purification process. Consider the following potential causes and solutions:
-
Inappropriate Plant Material: The concentration of this compound varies significantly between plant species and even different parts of the same plant. For instance, the stem bark of some species may have a higher concentration than the leaves. Ensure you are using a plant part reported to have a high content of lupeol or related triterpenoids.
-
Inefficient Extraction Method: The choice of extraction technique is critical. While methods like maceration are simple, they can be less efficient than more exhaustive techniques.
-
Solution: Employ more robust extraction methods such as Soxhlet extraction, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE) to improve efficiency. High-pressure extraction (HPE) has also been shown to significantly increase the yield of phenolic compounds and may be applicable.[1][2][3]
-
-
Suboptimal Solvent Selection: The polarity of the extraction solvent must be matched to this compound. This compound is a triterpenoid, making it relatively nonpolar.
-
Degradation During Processing: this compound, like many natural products, can be sensitive to high temperatures and pH changes.
-
Solution: Avoid prolonged exposure to high heat. If using heat-based extraction like Soxhlet, ensure the temperature does not exceed the degradation point of the compound. Use rotary evaporation under reduced pressure for solvent removal to keep temperatures low.
-
-
Incomplete Hydrolysis: this compound may exist as saponins or esters in the plant matrix.
-
Solution: Incorporate an acidic or alkaline hydrolysis step to break these bonds and release free this compound. One patented method utilizes an acidizing technology to decompose saponins and esters, thereby increasing the final yield.[5]
-
Question: How can I effectively remove chlorophyll and other pigments from my crude extract?
Answer: Pigments like chlorophyll are a common challenge as they can interfere with chromatographic purification.
-
Solution 1: Solvent Partitioning: After initial extraction (e.g., with ethanol or methanol), perform a liquid-liquid partition. Partition the aqueous-alcoholic extract against a nonpolar solvent like n-hexane. Chlorophylls will preferentially move into the hexane layer, while more polar compounds, including some triterpenoids, may remain in the hydroalcoholic layer. Subsequent partitioning with a solvent like ethyl acetate can then be used to extract the this compound.
-
Solution 2: Adsorbent Pre-treatment: Before column chromatography, you can pass your extract through a small plug of an adsorbent like activated charcoal or a specific resin designed to bind pigments. Perform small-scale trials first to ensure this compound is not retained.
-
Solution 3: Optimized Chromatography: Utilize a silica gel column with a nonpolar mobile phase gradient. Start with 100% hexane or petroleum ether. The highly nonpolar chlorophylls will elute first. Gradually increase the polarity by adding ethyl acetate or acetone to elute the this compound.
Question: What is causing the degradation of this compound in my sample?
Answer: Degradation is often caused by exposure to heat, light, oxygen, or extreme pH levels.[6][7]
-
Thermal Degradation: Triterpenoids can be susceptible to decomposition at high temperatures.[8]
-
Mitigation: Use low-temperature extraction methods where possible (e.g., maceration, UAE). When removing solvents, use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50°C).
-
-
Photodegradation: Exposure to UV light can break down complex organic molecules.[6]
-
Mitigation: Protect your extracts and purified samples from direct light by using amber-colored glassware or by wrapping containers in aluminum foil. Store samples in the dark.
-
-
Oxidative Degradation: The presence of oxygen can lead to the formation of oxidation byproducts.
-
Mitigation: For long-term storage, consider flushing sample vials with an inert gas like nitrogen or argon before sealing. Store extracts at low temperatures (-20°C).
-
Question: I am seeing multiple or streaking spots on my TLC plate. What is the issue?
Answer: This can indicate an impure sample, an inappropriate mobile phase, or sample degradation on the silica plate.
-
Overloading: Applying too much sample to the TLC plate can cause streaking and poor separation.
-
Solution: Dilute your sample and apply a smaller amount to the plate.
-
-
Inappropriate Mobile Phase: If the solvent system is too polar, all components will move with the solvent front. If it's too nonpolar, they will remain at the baseline.
-
Acidic Nature of Silica: this compound is an acid. Standard silica gel is slightly acidic, which can sometimes cause tailing or streaking with acidic compounds.
-
Solution: Add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to your mobile phase. This can improve the peak shape by suppressing the ionization of the carboxylic acid group.
-
-
Co-eluting Impurities: The crude extract contains numerous compounds with similar polarities to this compound.
-
Solution: This is expected with crude extracts. The goal of TLC here is to find a solvent system that maximizes the separation between your target compound and the impurities. This system can then be adapted for column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common plant sources for this compound and its precursor, lupeol?
A1: Lupeol and its derivatives are found in numerous medicinal plants. Some reported sources include the leaves of Conocarpus erectus (0.65% lupeol), the stem bark of certain species which can contain up to 0.37% lupeol, and fruits like mango and olive.[1][4]
Q2: Which analytical techniques are best for quantifying this compound?
A2: High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are the most common and reliable methods.[1]
-
HPTLC: Offers a simple, rapid, and cost-effective method for quantification. It is often used with densitometric scanning after derivatization with a reagent like sulfuric acid.[9]
-
HPLC: Typically uses a reversed-phase C18 column with UV detection. It provides excellent resolution and sensitivity for complex mixtures.[1]
Q3: What are the optimal storage conditions for crude extracts and purified this compound?
A3: To prevent degradation, samples should be stored in airtight, light-protected containers (amber vials) at low temperatures. For short-term storage, 4°C is sufficient. For long-term preservation, -20°C or lower is recommended. If possible, flush the container with an inert gas (nitrogen or argon) before sealing to displace oxygen.
Q4: Can I use macroporous resins for purification instead of silica gel?
A4: Yes, macroporous adsorption resin chromatography is an effective technique for enriching and purifying phenolic acids and other natural products from crude extracts.[10] Resins like HPD100 have been used to significantly increase the purity of target compounds. This method is highly efficient, scalable, and can sometimes offer better separation from certain impurities compared to silica gel.[5][10]
Data Presentation
Table 1: Comparison of Extraction Methods for Triterpenoids and Phenolic Compounds
| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent at room temperature. | Ethanol, Methanol, Hexane | Simple, low cost, suitable for heat-sensitive compounds. | Time-consuming, potentially lower yield. |
| Soxhlet Extraction | Continuous extraction with a hot solvent. | Ethanol, Methanol, Hexane, Ethyl Acetate | High extraction efficiency, exhaustive. | Requires heat (potential for degradation), time-consuming.[2] |
| Ultrasonic-Assisted Extraction (UAE) | Uses high-frequency sound waves to disrupt cell walls. | Ethanol, Methanol, Acetone | Fast, efficient, can be done at low temperatures. | Equipment cost, potential for localized heating.[2] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material. | Ethanol, Water | Very fast, reduced solvent consumption, high yield. | Requires specialized equipment, potential for thermal degradation. |
| High-Pressure Extraction (HPE) | Extraction under high pressure (e.g., 100-600 MPa). | Water, Ethanol | High yield, short processing time, environmentally friendly.[3] | High initial equipment cost. |
| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperatures and pressures. | Ethanol/Water mixtures | Fast, efficient, automated, low solvent use.[11] | High equipment cost. |
Table 2: Reported Chromatographic Conditions for this compound (or Lupeol) Analysis
| Technique | Column/Plate | Mobile Phase | Detection | Retention Time (Rt) / Rf | Reference |
| HPTLC | Silica gel 60 F254 | Toluene:Methanol (9.4:0.6, v/v) | Densitometric scan at 540 nm (after derivatization) | Not Specified | [9] |
| HPTLC | Silica gel 60 F254 | Toluene:Methanol (9:1, v/v) | Not Specified | Not Specified | [1] |
| HPTLC | Silica gel | Hexane:Ethyl Acetate (7:2, v/v) | Not Specified | Rf ≈ 0.4-0.5 | [4] |
| RP-HPLC | C18 Column | 0.1% Formic acid in Water:Methanol (28:82, v/v) | UV (Wavelength not specified) | 20.72 min | [1] |
| RP-HPLC | C18 Column | 0.1% Formic acid in Acetonitrile:Isopropanol (93:7, v/v) | UV (Wavelength not specified) | 18.16 min | |
| RP-HPLC | C18 Column | Methanol:Acetonitrile (30:70, v/v) | UV at 210 nm | 4.4 min | [12] |
Experimental Protocols
Protocol 1: Soxhlet Extraction
-
Preparation: Weigh 50-100 g of dried, powdered plant material. Defat the material by first extracting with n-hexane for 6-8 hours if the material is rich in lipids. Discard the hexane extract and air-dry the plant material.
-
Loading: Place the defatted plant material into a cellulose thimble and insert it into the main chamber of the Soxhlet extractor.
-
Assembly: Set up the Soxhlet apparatus with a round-bottom flask (containing 250-500 mL of methanol or ethanol), the extractor, and a condenser.
-
Extraction: Heat the flask. The solvent will vaporize, condense, and drip into the thimble, extracting the compounds. Once the solvent level reaches the siphon arm, the extract is siphoned back into the flask. Allow this process to run for 12-24 hours.
-
Concentration: After extraction, cool the apparatus. Collect the solvent from the flask and concentrate it using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude extract.
Protocol 2: Silica Gel Column Chromatography for Purification
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in 100% n-hexane.
-
Column Packing: Pour the slurry into a glass column, allowing the hexane to drain slowly. Gently tap the column to ensure even packing without air bubbles. Add a layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.
-
Elution:
-
Begin elution with 100% n-hexane to remove highly nonpolar compounds like chlorophylls and lipids.
-
Gradually increase the solvent polarity by adding ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10, 80:20 Hexane:Ethyl Acetate).
-
Collect fractions (e.g., 10-20 mL each) continuously.
-
-
Monitoring: Monitor the collected fractions using TLC. Spot each fraction on a TLC plate and develop it using a suitable mobile phase (e.g., Hexane:Ethyl Acetate 8:2). Combine the fractions that show a clean spot corresponding to the this compound standard.
-
Final Concentration: Concentrate the pooled, pure fractions using a rotary evaporator to yield purified this compound.
Protocol 3: Quantification by RP-HPLC
-
Standard Preparation: Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol. Create a series of dilutions (e.g., 1-100 µg/mL) to generate a calibration curve.
-
Sample Preparation: Accurately weigh a known amount of crude extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: Isocratic elution with a mixture like Acetonitrile and 0.1% Formic Acid in Water. The exact ratio should be optimized (see Table 2 for examples).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at ~210 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standards to create a calibration curve (peak area vs. concentration). Inject the prepared sample.
-
Calculation: Determine the peak area of this compound in the sample chromatogram and use the calibration curve to calculate its concentration in the extract.
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting guide for low this compound yield.
References
- 1. bepls.com [bepls.com]
- 2. Methods for extraction and determination of phenolic acids in medicinal plants: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of high pressure extraction on the extraction yield, phenolic compounds, antioxidant and anti-tyrosinase activity of Djulis hull - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. CN104119418A - Preparation method of lupeol - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Highly selective separation and purification of chicoric acid from Echinacea purpurea by quality control methods in macroporous adsorption resin column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intensification of Biophenols Extraction Yield from Olive Pomace Using Innovative Green Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Lupeolic Acid in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor aqueous solubility of Lupeolic acid.
Troubleshooting Guides
Issue: this compound is not dissolving in my aqueous buffer (e.g., PBS).
Possible Cause 1: Low Intrinsic Aqueous Solubility
This compound is a lipophilic molecule with very low intrinsic solubility in water and neutral aqueous buffers.
Solution:
-
Co-solvent System: The most common and immediate approach is to first dissolve the this compound in a water-miscible organic solvent before diluting it into your aqueous buffer.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are effective choices.
-
Protocol:
-
Prepare a concentrated stock solution of this compound in 100% DMSO or ethanol. For example, a 10 mM stock in DMSO is a common starting point.
-
To prepare your working solution, dilute the stock solution into your aqueous buffer (e.g., PBS). It is crucial to add the DMSO stock to the buffer dropwise while vortexing to avoid precipitation.
-
The final concentration of the organic solvent should be kept to a minimum to avoid affecting your experiment. For in vitro cell-based assays, the final DMSO concentration should ideally be below 0.5%.[1]
-
-
Possible Cause 2: Precipitation Upon Dilution
Even when using a co-solvent, this compound may precipitate out of the aqueous buffer, especially at higher concentrations.
Solution:
-
Optimize Co-solvent Concentration: You may need to adjust the final concentration of the co-solvent. However, be mindful of the tolerance of your experimental system to the organic solvent.
-
Use of Surfactants: Surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.
-
Recommended Surfactants: Non-ionic surfactants like Tween® 80 (Polysorbate 80) or anionic surfactants like Sodium Lauryl Sulfate (SLS) can be used. The choice of surfactant may depend on your specific application.
-
Protocol:
-
Prepare your aqueous buffer containing the desired concentration of the surfactant (e.g., 0.1% - 2% w/v).
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound stock solution to the surfactant-containing buffer while vortexing.
-
-
Issue: I need a higher concentration of this compound in my aqueous buffer than what co-solvents alone can achieve.
Solution: Advanced Formulation Strategies
For applications requiring higher concentrations or for in vivo studies where high organic solvent concentrations are not feasible, more advanced formulation strategies are necessary.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.
-
Experimental Protocol (Phase Solubility Study):
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate the suspensions by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, filter the solutions through a 0.22 µm filter to remove the undissolved this compound.
-
Analyze the concentration of dissolved this compound in each filtrate using a suitable analytical method like HPLC.
-
Plot the solubility of this compound against the concentration of HP-β-CD to generate a phase solubility diagram. An A-type diagram, which shows a linear increase in solubility with increasing cyclodextrin concentration, is typically observed for the formation of soluble complexes.[2][3][4][5]
-
-
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.
-
Protocol (Antisolvent Precipitation Method):
-
Dissolve this compound in a suitable organic solvent (e.g., acetone or ethanol) to prepare the solvent phase.
-
Prepare an aqueous solution (the antisolvent) containing a stabilizer, such as a surfactant (e.g., Tween® 80) or a polymer (e.g., HPMC).
-
Inject the solvent phase into the antisolvent phase under high-speed homogenization or sonication.
-
The rapid mixing causes the this compound to precipitate as nanoparticles.
-
The organic solvent is then removed by evaporation.
-
-
-
Solid Dispersions: In this method, the drug is dispersed in a hydrophilic polymer matrix in a solid state.
-
Recommended Polymers: Polyvinylpyrrolidone (PVP) or Polyethylene Glycols (PEGs) are commonly used.
-
Protocol (Solvent Evaporation Method):
-
Dissolve both this compound and the polymer (e.g., PVP K30) in a common volatile solvent (e.g., ethanol).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid mass is then collected and can be further processed. This method can lead to the formation of an amorphous solid dispersion, which has a higher apparent solubility and dissolution rate compared to the crystalline drug.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The calculated water solubility of this compound is extremely low, in the range of 1.3 x 10-4 g/L. For practical purposes, it is considered insoluble in water and neutral aqueous buffers.
Q2: What are the best organic solvents to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) and ethanol are excellent solvents for this compound. Structurally similar compounds like ursolic acid are soluble at approximately 10 mg/mL in DMSO and 0.5 mg/mL in ethanol.[1]
Q3: What is the maximum recommended concentration of DMSO for in vitro cell culture experiments?
A3: To minimize cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[1]
Q4: How does pH affect the solubility of this compound?
Q5: Are there any quantitative data available for the solubility of this compound in co-solvent systems?
A5: Specific quantitative solubility data for this compound in various co-solvent systems is limited in publicly available literature. However, for the structurally similar compound ursolic acid, a solubility of approximately 0.3 mg/mL has been reported in a 1:2 solution of DMSO:PBS (pH 7.2).[1] This provides a useful starting point for estimating the solubility of this compound under similar conditions.
Data Presentation
Table 1: Solubility of Structurally Similar Triterpenoic Acids in Organic Solvents
| Compound | Solvent | Solubility |
| Ursolic Acid | DMSO | ~10 mg/mL[1] |
| Ursolic Acid | Ethanol | ~0.5 mg/mL[1] |
| Oleanolic Acid | Methanol | Data available, increases with temperature |
| Oleanolic Acid | Ethanol | Data available, increases with temperature |
Table 2: Example Solubility of a Triterpenoic Acid in a Co-Solvent/Buffer System
| Compound | Solvent System | Solubility |
| Ursolic Acid | 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution using a Co-solvent
-
Objective: To prepare a 10 µM working solution of this compound in PBS with a final DMSO concentration of 0.1%.
-
Materials:
-
This compound (MW: 456.7 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out 4.57 mg of this compound.
-
Dissolve it in 1 mL of anhydrous DMSO. Vortex until fully dissolved. This is your 10 mM stock solution.
-
-
Prepare the Working Solution:
-
Take 1 µL of the 10 mM this compound stock solution.
-
Add it to 999 µL of PBS (pH 7.4).
-
Immediately vortex the solution vigorously for 30 seconds to ensure proper mixing and prevent precipitation.
-
-
-
Final Concentrations:
-
This compound: 10 µM
-
DMSO: 0.1%
-
Mandatory Visualizations
Caption: Workflow for preparing a this compound working solution using a co-solvent.
Caption: Strategies to overcome the poor aqueous solubility of this compound.
References
Technical Support Center: Degradation of Lupeolic Acid During Extraction and Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lupeolic acid. The following information addresses common issues related to the degradation of this compound during extraction and storage, providing practical guidance to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound, a pentacyclic triterpenoid, is susceptible to degradation when exposed to certain environmental factors. The primary causes of degradation include:
-
Temperature: Elevated temperatures during extraction or storage can accelerate degradation reactions.[1]
-
pH: Both highly acidic and alkaline conditions can promote the hydrolysis of this compound.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
Oxidation: The presence of oxygen can cause oxidative degradation of the molecule.[1]
-
Solvents: The choice of solvent can influence the stability of this compound.
Q2: What are the visible signs of this compound degradation?
A2: Degradation of this compound may not always be visible to the naked eye. However, some indicators of degradation include:
-
A change in the color of the extract or solution.
-
The appearance of additional spots on a Thin Layer Chromatography (TLC) plate.
-
The emergence of unexpected peaks or a decrease in the main peak area during High-Performance Liquid Chromatography (HPLC) analysis.
-
A noticeable decrease in the expected yield of this compound after extraction and purification.
Q3: How can I minimize the degradation of this compound during extraction?
A3: To minimize degradation during extraction, consider the following precautions:
-
Temperature Control: Maintain a low to moderate temperature (ideally below 60°C) throughout the extraction process.[1]
-
pH Management: Use neutral or slightly acidic solvents and avoid strong acids or bases.
-
Light Protection: Conduct extraction in amber-colored glassware or protect the extraction vessel from light.
-
Inert Atmosphere: When possible, perform extractions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
-
Solvent Selection: Use high-purity solvents and consider their potential reactivity with this compound. Methanol has been successfully used for the extraction of lupeol, a related compound.
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is crucial for maintaining the long-term stability of this compound.
-
Solid Form: Store pure, solid this compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place. For long-term storage, refrigeration (-20°C) is recommended.[1]
-
Solutions: If you need to store this compound in solution, use a non-reactive, high-purity solvent. Prepare fresh solutions when possible. For short-term storage, keep solutions at 2-8°C and protected from light. For longer-term storage, store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction
| Possible Cause | Troubleshooting Step |
| Degradation during extraction | Review your extraction protocol. Were temperatures kept below 60°C? Was the sample protected from light? Consider performing a small-scale extraction under more controlled conditions to see if the yield improves. |
| Inefficient extraction method | Optimize your extraction parameters, such as solvent-to-solid ratio, extraction time, and temperature. Consider using alternative extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can offer higher efficiency at lower temperatures and shorter times. |
| Improper sample preparation | Ensure the plant material is properly dried and ground to a consistent particle size to maximize surface area for extraction. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Degradation during sample preparation for HPLC | Prepare samples for HPLC analysis immediately before injection. If samples must be stored, keep them at low temperatures (2-8°C) and protected from light for a short period. |
| Degradation during storage of the extract | Verify your storage conditions. Is the extract stored at the recommended temperature and protected from light and air? Consider re-analyzing a freshly prepared extract. |
| Contamination | Ensure all glassware, solvents, and reagents are clean and of high purity. Run a blank injection of your solvent to check for contaminants. |
Data on this compound Stability
While specific quantitative data on the degradation kinetics of this compound is limited in publicly available literature, the following table provides general stability recommendations for pentacyclic triterpenes, which are structurally similar to this compound.
| Condition | Recommendation for Pentacyclic Triterpenes | General Observations |
| Temperature | Maintain below 60-80°C during extraction.[1] | Higher temperatures can lead to thermal degradation. |
| pH | Neutral to slightly acidic conditions are generally preferred. | Both strong acids and bases can cause hydrolysis. |
| Light | Protect from direct light, especially UV. | Photodegradation can occur upon exposure to light. |
| Oxygen | Minimize exposure to air; consider using an inert atmosphere.[1] | Oxidation is a common degradation pathway. |
| Storage (Solid) | -20°C for long-term storage in a sealed, dark container.[1] | Solid-state is generally more stable than in solution. |
| Storage (Solution) | -20°C or -80°C for long-term storage in a sealed, dark container. | Frequent freeze-thaw cycles should be avoided. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. The goal is to induce degradation of approximately 5-20%.[2][3]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the this compound stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute it with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the this compound stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M hydrochloric acid.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with an equal volume of a 3% hydrogen peroxide solution.
-
Incubate at room temperature, protected from light, for a defined period.
-
At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial and store it in an oven at an elevated temperature (e.g., 60°C, 80°C).
-
At specified time intervals, withdraw a sample, dissolve it in a known volume of solvent, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound in a quartz cuvette or a thin layer of solid this compound to a light source (e.g., a UV lamp at 254 nm or a photostability chamber).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at various time points by HPLC.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of any degradation products.
Protocol 2: Validated High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis
This protocol provides a starting point for developing a validated HPLC method for the analysis of this compound and its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for triterpenoid analysis. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a low wavelength (e.g., 210 nm), as this compound has a weak chromophore. |
| Injection Volume | 20 µL |
| Column Temperature | 25-30°C |
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Key factors influencing the degradation of this compound.
Caption: Workflow for a forced degradation stability study of this compound.
References
Optimizing mobile phase for better separation of triterpenic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of triterpenic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of triterpenic acids by High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC).
1. Poor Resolution Between Triterpenic Acid Isomers (e.g., Oleanolic Acid and Ursolic Acid)
Poor resolution between structurally similar triterpenic acids, such as the isomers oleanolic acid and ursolic acid, is a frequent challenge.[1][2]
-
Potential Cause: Suboptimal mobile phase composition.
-
Solution:
-
Solvent Selection: The choice of organic solvent significantly impacts selectivity. While acetonitrile is commonly used, methanol can offer different selectivity and may improve the separation of critical pairs.[1] Experimenting with ternary mixtures (e.g., acetonitrile/methanol/water) can also be beneficial.[3]
-
Gradient Optimization: For complex samples containing multiple triterpenic acids, a shallow gradient elution can enhance the separation of closely eluting compounds.[1][4]
-
Mobile Phase Additives: The addition of a small percentage of an acid, such as formic acid or acetic acid (typically 0.1-0.2%), to the mobile phase can improve peak shape and selectivity for acidic triterpenic acids.[1][5]
-
-
-
Potential Cause: Inappropriate stationary phase.
-
Solution:
-
Column Chemistry: Standard C18 columns may not always provide adequate selectivity for isomeric triterpenoids.[1] C30 columns are known for their high shape selectivity and are often more effective at separating structurally similar compounds like oleanolic and ursolic acids.[1][3] Porous graphitic carbon columns can also offer a different selectivity based on electrostatic interactions.[6]
-
-
-
Potential Cause: Inadequate column temperature.
-
Solution:
-
Temperature Optimization: Systematically evaluate a range of column temperatures (e.g., 20-35°C).[1] While higher temperatures can decrease analysis time, they may also reduce the resolution between critical isomer pairs.[1][7] A lower temperature might be optimal for resolving these specific compounds.[1]
-
-
2. Peak Tailing
Peak tailing can compromise peak integration and reduce analytical accuracy.
-
Potential Cause: Secondary interactions with the stationary phase.
-
Solution:
-
Mobile Phase pH: For acidic triterpenoids, if the mobile phase pH is close to their pKa, they can exist in both ionized and non-ionized forms, leading to peak tailing.[8] Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase will suppress the ionization of the carboxylic acid functional group and residual silanols on the stationary phase, resulting in more symmetrical peaks.[5]
-
-
-
Potential Cause: Column overload.
-
Solution:
-
Reduce Sample Concentration: Inject a more dilute sample or a smaller injection volume to see if the peak shape improves.
-
-
-
Potential Cause: Sample solvent mismatch.
3. Low Sensitivity
Low sensitivity can be a significant issue, especially when analyzing samples with low concentrations of triterpenic acids.
-
Potential Cause: Inappropriate detection wavelength.
-
Solution:
-
Optimize Wavelength: Most triterpenic acids lack strong chromophores, resulting in low UV absorption.[7] For better sensitivity, set the UV detector to a low wavelength, typically between 205-210 nm.[1][7] This requires the use of high-purity, HPLC-grade solvents that are transparent in this UV range to minimize baseline noise.[1]
-
-
-
Potential Cause: Insufficient analyte concentration.
-
Solution:
-
Sample Enrichment: Employ a more efficient extraction technique or concentrate the sample extract before analysis.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: Which organic solvent is better for separating triterpenic acids: acetonitrile or methanol?
A1: The choice between acetonitrile and methanol is application-dependent as they offer different selectivities.[1] It is recommended to screen both solvents during method development. In some cases, a combination of both in a ternary or quaternary mobile phase can provide the best separation.[3]
Q2: What is the role of adding an acid to the mobile phase?
A2: Adding a small amount of a weak acid like formic or acetic acid serves two main purposes:
-
It suppresses the ionization of the carboxylic acid group on the triterpenic acids, leading to better retention and more symmetrical peak shapes on reversed-phase columns.[5]
-
It can also suppress the ionization of residual silanol groups on the silica-based stationary phase, reducing unwanted secondary interactions that can cause peak tailing.[5]
Q3: Should I use an isocratic or gradient elution?
A3: The choice depends on the complexity of your sample.
-
Isocratic elution , where the mobile phase composition remains constant, is simpler and can be sufficient for separating a few known compounds.[2][7]
-
Gradient elution , where the mobile phase composition is changed over time, is generally preferred for complex mixtures containing triterpenic acids with a wide range of polarities.[4] A gradient allows for the elution of both less retained and more retained compounds in a reasonable time with good resolution.
Q4: Can I use mobile phase additives other than acids?
A4: Yes, other additives can be used. For instance, cyclodextrins have been employed as mobile phase additives to improve the separation of triterpene glycosides and their corresponding acids by altering their retention behavior.[10] Tetrahydrofuran has also been used in some mobile phase compositions.[2][7]
Data Presentation
Table 1: Starting HPLC Conditions for Triterpenic Acid Separation
| Parameter | Recommended Starting Condition | Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | For isomeric mixtures, consider a C30 column.[1][3] |
| Mobile Phase A | Water with 0.1% Formic Acid | Use HPLC-grade water and acid.[1][11] |
| Mobile Phase B | Acetonitrile or Methanol | Screen both for optimal selectivity.[1] |
| Gradient | 80% B to 100% B over 20 minutes | Adjust the gradient slope to optimize resolution.[1] |
| Flow Rate | 1.0 mL/min | Can be reduced to improve resolution of critical pairs.[5] |
| Column Temp. | 25-30°C | Optimize for best resolution.[1][7] |
| Detection | UV at 205-210 nm | Provides better sensitivity for triterpenic acids.[1][7] |
| Injection Vol. | 10 µL | Adjust based on sample concentration. |
Experimental Protocols
Protocol 1: General HPLC Method Development for Triterpenic Acids
This protocol outlines a systematic approach to developing a robust HPLC method for the separation of triterpenic acids.
-
Column Selection: Begin with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). If separating known isomers like oleanolic and ursolic acid, consider a C30 column for enhanced selectivity.[1][3]
-
Initial Mobile Phase Screening:
-
Prepare two mobile phases:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Run a broad gradient (e.g., 5% to 100% B over 30 minutes) to elute all compounds in the sample.
-
Repeat the screening with methanol as Mobile Phase B to evaluate changes in selectivity.
-
-
Gradient Optimization:
-
Based on the initial screening, design a more focused gradient around the elution time of the target triterpenic acids. A shallower gradient will generally improve the resolution of closely eluting peaks.[1]
-
-
Temperature Optimization:
-
Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 35°C) to determine the effect on resolution.[7]
-
-
Flow Rate Adjustment:
-
If necessary, reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to increase the number of theoretical plates and improve resolution, though this will increase the analysis time.[5]
-
Mandatory Visualization
Caption: Workflow for optimizing mobile phase in triterpenic acid separation.
Caption: Logical flowchart for troubleshooting peak tailing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid analysis of triterpenic acids by liquid chromatography using porous graphitic carbon and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. halocolumns.com [halocolumns.com]
- 10. researchgate.net [researchgate.net]
- 11. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Enhancing Resolution in TLC for Lupeolic Acid and Its Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the Thin-Layer Chromatography (TLC) separation of Lupeolic acid and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are this compound and its common isomers, and why is their separation challenging?
A1: this compound is a pentacyclic triterpenoid with a carboxylic acid functional group. Its common and structurally similar isomers include Betulinic acid and Oleanolic acid. The challenge in their separation lies in their very similar polarities and chemical structures, which often results in co-elution or poor resolution in standard chromatographic systems.
Q2: What is the difference between TLC and High-Performance TLC (HPTLC), and which is better for separating this compound isomers?
A2: HPTLC utilizes stationary phase plates with smaller particle sizes and a thinner layer compared to conventional TLC. This results in higher resolution, greater sensitivity, and faster analysis times. For the challenging separation of closely related isomers like this compound and Betulinic acid, HPTLC is the recommended technique as it provides superior separation efficiency.
Q3: What is the most critical factor for achieving good resolution of this compound and its isomers on TLC/HPTLC?
A3: The composition of the mobile phase is the most critical factor. The polarity of the solvent system must be finely tuned to exploit the subtle differences in the polarity of the isomers. A systematic optimization of the mobile phase is crucial for enhancing resolution.
Q4: How can I visualize this compound and its isomers on a TLC plate?
A4: this compound and its isomers are not visible under daylight. Visualization can be achieved by spraying the developed and dried TLC plate with a suitable reagent, followed by heating. A common and effective reagent is Anisaldehyde-Sulfuric acid, which produces colored spots for these compounds. Densitometric scanning at a specific wavelength (e.g., 525 nm or 580 nm) is then used for quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the TLC/HPTLC separation of this compound and its isomers.
Issue 1: Poor Resolution or Complete Co-elution of Isomer Spots
-
Possible Cause: The polarity of the mobile phase is not optimal for separating the isomers.
-
Solution:
-
Systematically Vary Mobile Phase Composition: Adjust the ratios of the solvents in your mobile phase. For instance, if you are using a toluene:methanol system, incrementally change the proportion of the more polar solvent (methanol).
-
Introduce a Third Solvent: Adding a small amount of a third solvent with a different polarity, such as chloroform, ethyl acetate, or a modifying acid like formic or acetic acid, can significantly alter the selectivity of the separation.
-
Consider a Different Solvent System: If adjustments to your current system are ineffective, try a completely different combination of solvents. Refer to the quantitative data tables below for proven mobile phase compositions.
-
Issue 2: Streaking or Elongated Spots
-
Possible Cause 1: The sample is overloaded.
-
Solution: Dilute your sample and apply a smaller volume to the plate.
-
Possible Cause 2: The sample contains acidic compounds (like this compound) that are interacting strongly with the silica gel stationary phase.
-
Solution: Add a small amount (0.1-1%) of a modifying acid, such as formic acid or acetic acid, to your mobile phase. This can suppress the ionization of the acidic analytes and lead to more compact spots.
-
Possible Cause 3: The sample was not fully dissolved or contains particulate matter.
-
Solution: Ensure your sample is completely dissolved in the application solvent and filter it if necessary before spotting.
Issue 3: Spots are Not Moving from the Baseline (Low Rf Values)
-
Possible Cause: The mobile phase is not polar enough to move the acidic triterpenoids up the plate.
-
Solution: Increase the proportion of the polar solvent in your mobile phase. For example, in a toluene:methanol mixture, increase the percentage of methanol.
Issue 4: Spots are Running at or Near the Solvent Front (High Rf Values)
-
Possible Cause: The mobile phase is too polar.
-
Solution: Decrease the proportion of the polar solvent in your mobile phase. For instance, in a toluene:methanol mixture, decrease the percentage of methanol.
Quantitative Data Presentation
The following tables summarize published HPTLC conditions and corresponding Retention factor (Rf) values for Lupeol (a close derivative of this compound) and its key isomer, Betulinic acid. This data can serve as a starting point for method development.
Table 1: HPTLC Mobile Phase Compositions and Rf Values for Lupeol and Betulinic Acid
| Mobile Phase Composition (v/v/v) | Lupeol Rf | Betulinic Acid Rf | Reference |
| Petroleum ether:Ethyl acetate:Toluene (7:2:1) | 0.50 | 0.29 | [1][2] |
| Toluene:Methanol:Chloroform (8:1:1) | 0.65 | 0.38 | [3] |
| Chloroform:Methanol (99:1) | 0.77 | 0.27 | [4] |
| Petroleum ether:Ethyl acetate:Acetonitrile (8.2:1.8:0.1) | 0.36 | 0.17 | [4] |
Table 2: Additional HPTLC Systems for Triterpenoid Separation
| Mobile Phase Composition (v/v) | Target Compound | Rf Value | Reference |
| Toluene:Methanol (9.4:0.6) | Lupeol | 0.51 | [4] |
| n-Hexane:Ethyl acetate (80:20) | Lupeol | 0.55 | [5] |
| Toluene:Methanol:Formic acid (7.0:2.7:0.3) | Lupeol | 0.52 | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments in the HPTLC analysis of this compound and its isomers, based on established methods.
Protocol 1: General HPTLC Method for Separation of Lupeol and Betulinic Acid
-
Stationary Phase: Use HPTLC plates pre-coated with silica gel 60 F254 (20 x 10 cm).
-
Sample and Standard Preparation:
-
Prepare standard solutions of Lupeol and Betulinic acid at a concentration of 1 mg/mL in chloroform or methanol.
-
Prepare sample extracts at a suitable concentration (e.g., 10 mg/mL) in methanol.
-
-
Application:
-
Apply the standards and samples as 8 mm bands onto the HPTLC plate using an automated applicator.
-
The distance between tracks should be at least 10 mm.
-
-
Chromatogram Development:
-
Develop the plate in a twin-trough chamber pre-saturated with the chosen mobile phase (e.g., Petroleum ether:Ethyl acetate:Toluene 7:2:1 v/v/v) for 20 minutes at room temperature.
-
Allow the mobile phase to ascend to a distance of 80 mm.
-
-
Derivatization and Visualization:
-
Dry the developed plate thoroughly.
-
Spray the plate with Anisaldehyde-Sulfuric acid reagent.
-
Heat the plate at 105°C for 5-10 minutes until the spots are clearly visible.
-
-
Densitometric Analysis:
-
Scan the derivatized plate using a TLC scanner in absorbance mode at a wavelength of 525 nm or 580 nm.
-
Record the Rf values and peak areas for quantification.
-
Mandatory Visualizations
Caption: Workflow for TLC/HPTLC Method Development.
Caption: Troubleshooting Decision Tree for TLC Analysis.
References
- 1. Simultaneous HPTLC analysis of ursolic acid, betulinic acid, stigmasterol and lupeol for the identification of four medicinal plants commonly available in the Indian market as Shankhpushpi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated high performance thin layer chromatographic method for simultaneous quantification of betulinic acid, β-sitosterol and lupeol in fruits, leaves, root bark and stem bark of Dillenia indica Linn | Semantic Scholar [semanticscholar.org]
- 4. bepls.com [bepls.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Lupeolic Acid Interference in Cell Viability Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and mitigating assay interference caused by Lupeolic acid, a triterpenoid with known antioxidant properties. The complex nature of such natural products can often lead to misleading results in common cell viability assays, making robust troubleshooting essential for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why are my MTT/XTT assay results showing high or inconsistent cell viability after treatment with this compound?
A1: This is a common issue with antioxidant compounds like this compound.[1][2] The interference is often due to the compound's intrinsic reducing potential, which can directly convert the tetrazolium salt (e.g., MTT, XTT) to its colored formazan product.[1][3][4] This chemical reaction is independent of cellular metabolic activity, leading to a false-positive signal that can mask the true cytotoxic effects of the compound.[1][5]
Q2: How can I confirm if this compound is directly interfering with my assay?
A2: A cell-free control experiment is the most effective way to determine if this compound is reacting with your assay reagents.[3][6] This involves running the assay with the same concentrations of your compound in the medium but without any cells. If you observe a color change, it confirms direct interference.
Q3: Are all cell viability assays prone to this type of interference?
A3: No. Assays that do not rely on the metabolic reduction of a substrate are less susceptible to interference from antioxidant compounds.[1] Good alternatives include:
-
Sulforhodamine B (SRB) Assay: Measures total protein content.[1][3]
-
ATP-based Luminescence Assays: Quantify ATP, an indicator of metabolically active cells.[1][2]
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cell membranes, indicating cytotoxicity.[7][8]
Q4: Can the color of my this compound solution affect the absorbance reading?
A4: Yes, if your compound solution is colored, it will contribute to the final absorbance reading, a phenomenon known as optical interference.[5][6] To correct for this, you must run a background control containing the medium and your compound at the same concentration used in the experiment, but without the assay reagent.[6] Subtract this background absorbance from your experimental readings.
Troubleshooting Guide
This guide addresses specific issues you might encounter and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Paradoxical increase in viability at high concentrations | Direct reduction of assay reagent: this compound's antioxidant properties may be directly reducing the MTT or XTT reagent to formazan.[1][3][4] | Perform a cell-free control experiment. (See Protocol 1). If interference is confirmed, switch to a non-tetrazolium-based assay like SRB or an ATP-based assay.[1] |
| High background absorbance | Optical Interference: The this compound solution itself may be colored.[5][6] | Run a "compound only" background control. This well should contain media and the compound, but no cells or assay reagent. Subtract this value from all experimental wells.[6] |
| Results from MTT/XTT assay do not match results from a different assay (e.g., LDH) | Different Assay Mechanisms: MTT/XTT assays measure metabolic activity, which can be confounded by chemical interference. LDH assays measure membrane integrity (cytotoxicity).[7] A compound can interfere with one assay but not the other. | Use at least two assays based on different principles to confirm viability results.[9] An assay that measures cytotoxicity (LDH release) is a good orthogonal choice to a metabolic assay. |
| High variability between replicate wells | Compound Precipitation: this compound may not be fully soluble at the tested concentrations, leading to light scattering and inconsistent results.[5] | Visually inspect wells for precipitate. Check the solubility of your compound in the final culture medium. Consider adjusting the solvent (e.g., DMSO) concentration, but keep it consistent and low across all wells. |
Experimental Protocols for Control Experiments
Protocol 1: Cell-Free Interference Control Assay
This protocol determines if this compound directly reacts with the tetrazolium reagent (e.g., MTT, XTT).[3]
-
Plate Setup: Prepare a 96-well plate. In triplicate, add the same volume of cell culture medium and the same concentrations of this compound used in your cell-based experiment. Do not add cells.
-
Reagent Addition: Add the MTT or XTT reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate for the same duration and under the same conditions (e.g., 37°C, 5% CO₂) as your primary experiment.
-
Read Plate: If using MTT, add the solubilization solution (e.g., DMSO).[10] Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT).
-
Analysis: A significant increase in absorbance in the wells containing this compound compared to the medium-only control indicates direct chemical reduction and confirms assay interference.
Protocol 2: LDH Cytotoxicity Assay
This assay is an excellent alternative as it measures membrane integrity, a different endpoint from metabolic activity.[7][8]
-
Cell Treatment: Seed cells in a 96-well plate and treat them with various concentrations of this compound for the desired time. Include untreated (negative control) and lysis buffer-treated (positive control for maximum LDH release) wells.
-
Collect Supernatant: After incubation, carefully collect a portion of the cell culture supernatant from each well. Be careful not to disturb the cells.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture, as per the kit manufacturer's instructions. This reaction typically involves the conversion of a tetrazolium salt to a colored formazan product.[7][8]
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually up to 30 minutes).
-
Read Absorbance: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[11]
-
Calculate Cytotoxicity: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the negative and positive controls.
Visual Guides and Workflows
Caption: A troubleshooting flowchart for unexpected cell viability results.
Caption: Comparison of MTT and LDH assay mechanisms and potential interference.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of viability assays for anthocyanins in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. α‐Tocopherol Long‐Chain Metabolite α‐T‐13′‐COOH Exhibits Biphasic Effects on Cell Viability, Induces ROS‐Dependent DNA Damage, and Modulates Redox Status in Murine RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lupeolic Acid Anti-Inflammatory Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in anti-inflammatory assays involving lupeolic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied for anti-inflammatory properties?
This compound is a pentacyclic triterpenoid compound found in various plants. It, along with its close structural relative lupeol, is investigated for a range of pharmacological activities, including anti-inflammatory effects.[1] Its anti-inflammatory properties are believed to stem from its ability to modulate key signaling pathways involved in the inflammatory response.[2]
Q2: What are the primary molecular targets of this compound in inflammation?
Research on lupeol and its derivatives suggests that the primary molecular target is the NF-κB (Nuclear Factor-kappa B) signaling pathway.[2] this compound is thought to inhibit the activation of NF-κB, which is a crucial transcription factor for pro-inflammatory genes like those for COX-2, iNOS, and various cytokines (e.g., TNF-α, IL-6).[2] Evidence also points towards the modulation of other pathways, such as the MAPK and JAK-STAT signaling cascades.
Q3: What are some common in vitro and in vivo assays used to assess the anti-inflammatory activity of this compound?
-
In Vitro:
-
LPS-stimulated Macrophages (e.g., RAW 264.7): Measurement of nitric oxide (NO) production (Griess assay), prostaglandin E2 (PGE2) levels, and pro-inflammatory cytokine (TNF-α, IL-6, IL-1β) secretion (ELISA).[3]
-
Western Blot Analysis: To determine the expression and phosphorylation status of key signaling proteins like NF-κB p65, IκBα, p38 MAPK, and STAT3.[4][5]
-
COX and LOX Inhibition Assays: To directly measure the inhibitory effect on cyclooxygenase and lipoxygenase enzymes.
-
-
In Vivo:
Q4: Why am I seeing variable results in my this compound experiments?
Inconsistent results with this compound and other triterpenoids can arise from several factors:
-
Physicochemical Properties: this compound has poor water solubility.[8] Issues with solubility and stability in culture media can lead to variations in the effective concentration.
-
Compound Purity and Source: The purity of the this compound sample can significantly impact results. The presence of impurities or variations between batches from different suppliers can lead to discrepancies.
-
Experimental Conditions: Minor variations in cell density, LPS concentration and source, incubation times, and solvent concentrations can all contribute to variability.[9]
-
Cell Line Integrity: The passage number and health of the cell lines used (e.g., RAW 264.7) can affect their responsiveness to stimuli.
Troubleshooting Guide
Issue 1: Low or No Anti-Inflammatory Activity Observed
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of this compound | - Prepare stock solutions in 100% DMSO or ethanol at a high concentration. - When diluting into aqueous media, do so stepwise and vortex thoroughly. - Avoid precipitation by not exceeding the solubility limit in the final assay medium. Consider a final DMSO concentration of ≤ 0.1%. - Perform a solubility test to determine the maximum soluble concentration in your specific assay medium. |
| Degradation of this compound | - Pentacyclic triterpenes can be unstable in solution over time.[10] Prepare fresh dilutions from a frozen stock solution for each experiment. - Protect stock solutions from light and store at -20°C or -80°C. |
| Inactive Compound | - Verify the purity and identity of your this compound sample via analytical methods (e.g., HPLC, NMR). - Purchase from a reputable supplier and obtain a certificate of analysis. |
| Suboptimal Assay Conditions | - Cell Viability: Perform a cell viability assay (e.g., MTT, XTT) to ensure the tested concentrations of this compound are not cytotoxic, as this can be misinterpreted as an anti-inflammatory effect. - Stimulant Activity: Confirm the activity of your inflammatory stimulus (e.g., LPS). Use a positive control compound with a known anti-inflammatory effect (e.g., dexamethasone, indomethacin) to validate the assay. |
Issue 2: High Variability Between Replicates or Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding. - Use a calibrated multichannel pipette for seeding plates. - Allow cells to adhere and recover for a consistent period (e.g., overnight) before treatment. |
| Variations in LPS Stimulation | - The source and batch of LPS can significantly impact the inflammatory response.[5] Use the same lot of LPS for a series of experiments. - Ensure LPS is properly reconstituted and stored to avoid aggregation. Sonicate briefly before use if necessary. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of 96-well plates as they are more prone to evaporation. - Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inconsistent Incubation Times | - Use a timer and process all plates and samples consistently. - For time-course experiments, stagger the addition of reagents to ensure accurate timing for each time point. |
Quantitative Data Summary
The following table summarizes reported in vitro anti-inflammatory activities of lupeol and its derivatives. Note that IC50 values can vary significantly based on the specific assay, cell type, and experimental conditions.
| Compound | Assay | Cell Line | IC50 / Effective Concentration | Reference |
| Lupeol | Protein Denaturation Inhibition | - | IC50: 18.5 µg/mL | [11] |
| Lupeol | Protease Inhibition | - | IC50: 22.5 µg/mL | [11] |
| Lupeol Acetate | MPO Release Inhibition | Human Neutrophils | Significant inhibition at 1 and 10 µg/mL | |
| Lupeol | Anti-proliferative | T-lymphoblastic leukemia CEM | IC50: 50 µM (72h) | [4] |
| Lupeol | Anti-proliferative | Breast carcinoma MCF-7 | IC50: 50 µM (72h) | [4] |
| Lupeol | Anti-proliferative | Cervical carcinoma HeLa | IC50: 37 µM (72h) | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on RAW 264.7 macrophages.
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.
-
The next day, remove the medium and add 100 µL of medium containing various concentrations of this compound (e.g., 1-100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL - 1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Western Blot for NF-κB Activation
This protocol assesses the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
Methodology:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate with LPS (e.g., 1 µg/mL) for 30 minutes (for IκBα phosphorylation) or 1-2 hours (for p65 translocation).
-
For whole-cell lysates: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear/cytoplasmic fractionation: Follow a standard protocol for subcellular fractionation.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (β-actin for whole-cell/cytoplasmic, Lamin B1 for nuclear) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Quantify band intensities using densitometry software.
Visualizations
Signaling Pathways
References
- 1. Lupeol and its derivatives as anticancer and anti-inflammatory agents: Molecular mechanisms and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Lupeol as a Candidate for New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances of Natural Pentacyclic Triterpenoids as Bioactive Delivery System for Synergetic Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Challenges in Scaling Up Lupeolic Acid Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of lupeolic acid purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound purification from laboratory to industrial scale?
A1: Scaling up this compound purification presents several challenges, primarily related to maintaining purity, yield, and cost-effectiveness. Key challenges include:
-
Maintaining Resolution in Chromatography: Achieving the same separation efficiency on a larger column can be difficult due to changes in column packing, flow dynamics, and the increased volume of solvents.[1][2]
-
Solvent Consumption: Large-scale chromatography requires significant volumes of solvents, which increases costs and raises environmental concerns.
-
Crystallization Difficulties: Inducing crystallization and achieving a consistent crystal size and purity on a large scale can be challenging. Issues like "oiling out," where the compound separates as a liquid instead of a solid, and the formation of small, impure crystals are common.[3][4]
-
Impurity Profile: The type and concentration of impurities can vary between batches of crude extract, requiring adaptable purification strategies. Common impurities include other triterpenoids, fatty acids, and pigments like chlorophyll.[5][6]
-
Process Reproducibility: Ensuring consistent results from batch to batch is crucial for pharmaceutical applications and requires robust and well-controlled processes.
Q2: How do I select an appropriate solvent system for this compound purification?
A2: Solvent selection is critical for both chromatography and crystallization. For chromatography, the choice of mobile phase affects the separation of this compound from impurities. For crystallization, the solvent system determines the yield and purity of the final product.
-
For Column Chromatography: A common approach is to use a gradient of non-polar and polar solvents. A typical system for triterpenoids involves a silica gel column with a mobile phase starting with a non-polar solvent like hexane and gradually increasing the polarity by adding a more polar solvent like ethyl acetate or acetone.[7][8]
-
For Crystallization: An ideal solvent should dissolve this compound at high temperatures but have low solubility at low temperatures. Mixed solvent systems are often effective.[4][9] A good starting point is a pair of miscible solvents where this compound is soluble in one (e.g., ethanol, methanol, acetone) and poorly soluble in the other (e.g., water, hexane).[3][9]
Q3: What are the common impurities found in this compound extracts, and how can they be removed?
A3: this compound is often extracted from plant sources like shea tree (Vitellaria paradoxa) or mango (Mangifera indica) bark, which contain a variety of other compounds.[6][10]
-
Structurally Similar Triterpenoids: Compounds like betulinic acid, α-amyrin, and β-amyrin often co-extract with this compound.[6][11] Careful optimization of chromatographic conditions, including the solvent gradient and stationary phase, is necessary for their separation.
-
Fatty Acids and Lipids: These can be removed by a preliminary liquid-liquid extraction with a non-polar solvent like hexane or by using a silica gel column.[12]
-
Pigments (e.g., Chlorophyll): Chlorophyll can interfere with purification and analysis. It can be removed by treating the extract with activated charcoal or by using specific chromatographic techniques.[5][6] Liquid-liquid partitioning between a polar solvent (like aqueous acetone or ethanol) and a non-polar solvent (like hexane) can also be effective, with chlorophyll preferentially moving to the non-polar layer.[6][12]
Troubleshooting Guides
Chromatographic Purification
Problem: Poor separation of this compound from impurities.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | Optimize the mobile phase gradient. Start with a shallow gradient to improve the separation of closely eluting compounds.[13] |
| Column Overloading | Reduce the amount of crude extract loaded onto the column. As a rule of thumb, the sample load should be 1-5% of the silica gel weight. |
| Incorrect Flow Rate | Optimize the flow rate. A slower flow rate can improve resolution but increases purification time. |
| Poorly Packed Column | Ensure the column is packed uniformly to avoid channeling.[14] |
Crystallization
Problem: this compound is "oiling out" instead of crystallizing.
| Potential Cause | Recommended Solution |
| Solution is too concentrated | Re-dissolve the oil in a small amount of the "good" solvent at an elevated temperature and then add more of the "poor" solvent dropwise until turbidity appears.[3][4] |
| Cooling rate is too fast | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulation of the flask can help slow down the cooling process. |
| High impurity content | Perform an additional purification step (e.g., another column chromatography) before attempting crystallization. |
Problem: Low crystal yield.
| Potential Cause | Recommended Solution |
| This compound is too soluble in the cold solvent | Choose a different solvent system where this compound has lower solubility at low temperatures.[9] |
| Insufficient cooling | Ensure the solution is cooled for an adequate amount of time at a sufficiently low temperature (e.g., in a refrigerator or freezer). |
| Small volume of mother liquor | Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals. Note that the purity of the second crop may be lower. |
Data Presentation
Table 1: Solubility of Triterpenoids in Various Solvents (Qualitative)
This table provides a general guide for solvent selection based on data for oleanolic acid, a structurally similar triterpenoid.[15]
| Solvent | Solubility | Polarity Index | Boiling Point (°C) |
| Hexane | Low | 0.1 | 69 |
| Ethyl Acetate | Soluble | 4.4 | 77 |
| Acetone | Sparingly Soluble | 5.1 | 56 |
| Ethanol | Sparingly Soluble | 5.2 | 78 |
| Methanol | Sparingly Soluble | 6.6 | 65 |
| Water | Insoluble | 10.2 | 100 |
Table 2: Example HPLC Parameters for Triterpenoid Analysis
These parameters are based on methods used for lupeol and can be adapted for this compound analysis.[9][16]
| Parameter | Condition |
| Column | C8 or C18 reverse-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25-30 °C |
Experimental Protocols
Protocol 1: Flash Column Chromatography for this compound Purification (General Protocol)
This protocol provides a general procedure for purifying this compound from a crude plant extract using flash column chromatography.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial mobile phase (e.g., hexane). Ensure the packing is uniform and free of air bubbles.[14]
-
-
Sample Preparation and Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble extracts, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.[17]
-
-
Elution:
-
Start the elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.[7]
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Analyze the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing pure this compound.
-
-
Pooling and Concentration:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Crystallization of this compound (General Protocol)
This protocol describes a general method for crystallizing purified this compound using a mixed solvent system.
-
Solvent Selection:
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the purified this compound in the minimum amount of the hot "good" solvent.
-
-
Inducing Crystallization:
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
-
Cooling and Crystal Growth:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals in a vacuum oven at a low temperature.
-
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative scale extraction of mangiferin and lupeol from mango (Mangifera indica L.) leaves and bark by different extraction methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. community.wvu.edu [community.wvu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A practical and easy‐to‐scale protocol for removing chlorophylls from leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. scispace.com [scispace.com]
- 11. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. immun.lth.se [immun.lth.se]
- 14. Purification [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. science.uct.ac.za [science.uct.ac.za]
Lupeolic acid stability testing in different solvents and pH
Welcome to the technical support center for Lupeolic acid. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various solvents and pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.
Disclaimer: Publicly available stability data specifically for this compound is limited. The information presented here is largely based on studies of structurally similar pentacyclic triterpenoid acids, namely Oleanolic acid and Ursolic acid. Researchers should use this information as a guideline and are encouraged to perform their own stability studies for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is generally stable when stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it is expected to be stable for at least two years.
Q2: How soluble is this compound in common laboratory solvents?
A2: this compound is practically insoluble in water. Its solubility in organic solvents has not been extensively reported. However, based on data from its structural analogues, Oleanolic acid and Ursolic acid, it is expected to have low to moderate solubility in polar organic solvents. The table below summarizes the solubility of Oleanolic and Ursolic acids in various solvents, which can serve as a preliminary guide for solvent selection.
Q3: How does pH affect the stability and solubility of this compound?
A3: The stability of this compound across a wide pH range has not been specifically documented. However, like other carboxylic acids, its solubility is expected to increase in alkaline conditions due to the deprotonation of the carboxylic acid group, forming a more soluble salt. Studies on Ursolic acid have shown that increasing the pH enhances its solubility in ethanol-water mixtures. Conversely, acidic conditions may suppress solubility. The impact of pH on the chemical stability (degradation) of this compound requires specific investigation, but extremes in pH (highly acidic or alkaline) should be approached with caution as they can promote hydrolysis or other degradation pathways.
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound are not well-established in the literature. General degradation pathways for similar compounds under forced degradation conditions (stress testing) often involve hydrolysis of ester groups (if present), oxidation, and decarboxylation. For this compound, potential degradation could involve the carboxylic acid group or other susceptible functional groups in the molecule.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution. | - The solvent has a low solubilizing capacity for this compound.- The concentration of this compound exceeds its solubility limit in the chosen solvent.- Temperature fluctuations are affecting solubility. | - Refer to the solubility data of analogue compounds (Table 1) to select a more appropriate solvent.- Prepare a more dilute solution.- Consider gentle heating or sonication to aid dissolution, but be mindful of potential thermal degradation.- For aqueous-organic mixtures, consider adjusting the pH to the alkaline range to improve solubility. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | - Degradation of this compound in the analytical solvent.- Adsorption of the compound onto vials or instrument components. | - Perform a short-term stability study of this compound in your chosen analytical solvent. A study on Oleanolic and Ursolic acids showed them to be relatively stable in methanol for up to 72 hours.- Use silanized glass vials to minimize adsorption.- Ensure complete dissolution of the sample before injection. |
| Appearance of unexpected peaks in chromatograms during a stability study. | - Degradation of this compound under the study conditions.- Impurities in the solvent or reagents. | - Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products.- Use high-purity solvents and reagents.- Run a blank (solvent without this compound) under the same conditions to check for solvent-related impurities. |
Data Presentation
Table 1: Solubility of Oleanolic Acid and Ursolic Acid in Various Organic Solvents at Different Temperatures.
This data is provided as a reference for selecting potential solvents for this compound.
| Solvent | Compound | Temperature (°C) | Solubility (mg/mL) |
| Methanol | Oleanolic Acid | 25 | ~1.5 |
| Ursolic Acid | 25 | ~2.0 | |
| Ethanol | Oleanolic Acid | 25 | ~3.0 |
| Ursolic Acid | 25 | ~5.0 | |
| 2-Propanol | Oleanolic Acid | 25 | ~4.0 |
| Ursolic Acid | 25 | ~6.0 | |
| Ethyl Acetate | Oleanolic Acid | 25 | ~10.0 |
| Ursolic Acid | 25 | ~7.0 | |
| Acetone | Oleanolic Acid | 25 | ~8.0 |
| Ursolic Acid | 25 | ~9.0 | |
| DMSO | Ursolic Acid | 25 | ~10.0[1] |
Note: The solubility values are approximate and can vary depending on the specific experimental conditions. It is recommended to determine the solubility of this compound in your chosen solvent system experimentally.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period. Also, heat a solution of this compound under reflux.
-
Photostability: Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
3. Sample Analysis:
-
At each time point, withdraw a sample, and if necessary, dilute it to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
4. Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the degradation products using techniques like LC-MS and NMR if necessary.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the solubility and stability of this compound.
References
Technical Support Center: LC-MS/MS Analysis of Lupeolic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the LC-MS/MS analysis of Lupeolic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing poor sensitivity and a high Lower Limit of Quantification (LLOQ) for this compound?
Possible Causes:
-
Significant Ion Suppression: Co-eluting endogenous components from the sample matrix can suppress the ionization of this compound in the mass spectrometer's source, leading to a reduced signal.
-
Suboptimal Sample Preparation: The chosen sample preparation method may not be effectively removing interfering matrix components.
-
Inefficient Ionization: The mass spectrometry source conditions may not be optimal for this compound.
Solutions:
-
Evaluate Your Sample Preparation: If you are using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.[1][2][3]
-
Optimize MS Source Parameters: Systematically tune the capillary voltage, source temperature, and gas flows to maximize the signal for this compound.
-
Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components. Adjusting the gradient elution profile can help separate it from early-eluting, polar interferences.
-
Consider a Different Ionization Source: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[4][5]
Q2: I am seeing inconsistent and irreproducible results for my quality control (QC) samples. What could be the cause?
Possible Causes:
-
Variable Matrix Effects: The extent of ion suppression or enhancement can vary between different lots of biological matrix, leading to poor reproducibility.[6]
-
Inadequate Internal Standard (IS) Correction: The chosen internal standard may not be effectively compensating for the variability in matrix effects.
-
Sample Preparation Inconsistency: Manual sample preparation steps can introduce variability.
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to correct for matrix-induced variability as it will behave nearly identically to the analyte during extraction and ionization.
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to ensure that they are affected by the matrix in a similar way.[6]
-
Automate Sample Preparation: If possible, use automated liquid handling systems to minimize variability in sample processing.
-
Thorough Method Validation: Validate the method by assessing matrix effects across at least six different lots of the biological matrix to ensure robustness.[6]
Q3: My peak shape for this compound is poor (e.g., broad, tailing, or splitting). What should I do?
Possible Causes:
-
Matrix Overload on the Analytical Column: Injecting a sample that is not clean enough can lead to a deterioration of the column's performance.
-
Incompatible Solvent Composition: A mismatch between the final sample solvent and the initial mobile phase can cause peak distortion.
-
Column Contamination: Buildup of matrix components on the column can affect peak shape.
Solutions:
-
Improve Sample Cleanup: Employ a more effective sample preparation technique such as SPE to reduce the amount of co-injected matrix components.
-
Solvent Matching: Ensure the final sample extract is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
-
Column Washing: Implement a robust column washing step at the end of each analytical run to remove strongly retained matrix components.
-
Use a Guard Column: A guard column can help protect the analytical column from contamination.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in the analysis of this compound?
The most common cause of matrix effects is the co-elution of endogenous phospholipids from biological matrices like plasma or serum. These molecules are abundant and can suppress the ionization of this compound in the ESI source.
Q2: How can I quantitatively assess the matrix effect for my this compound assay?
The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[5]
Q3: Which sample preparation method is best for minimizing matrix effects for this compound?
While the optimal method can depend on the specific matrix and required sensitivity, Solid-Phase Extraction (SPE) generally provides the cleanest extracts and the least amount of matrix effects compared to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[1][3] However, LLE can also be a very effective method for reducing matrix effects for triterpenoid acids.
Q4: What type of internal standard is recommended for this compound analysis?
A stable isotope-labeled (e.g., ¹³C or ²H) this compound is the ideal internal standard. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement, providing the most accurate correction. If a SIL-IS is not available, a structurally similar analog that is not present in the samples can be used, but it may not compensate for matrix effects as effectively.
Q5: In which ionization mode should I analyze this compound?
Due to the presence of a carboxylic acid group, this compound is most effectively ionized in negative ion mode ESI, where it will readily form the [M-H]⁻ ion.[7][8]
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes a hypothetical quantitative comparison of three common sample preparation techniques for the analysis of this compound in human plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85 - 95 | 75 - 90 | 90 - 105 |
| Matrix Effect (%) | 60 - 80 (Ion Suppression) | 85 - 105 | 95 - 110 |
| Precision (RSD%) | < 15% | < 10% | < 5% |
| LLOQ (ng/mL) | 5.0 | 1.0 | 0.5 |
This data is illustrative and may vary depending on the specific experimental conditions.
Experimental Protocols
1. Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add the internal standard and 50 µL of 1% formic acid in water.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
3. Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.
-
Loading: Pre-treat 100 µL of plasma with the internal standard and 200 µL of 2% ammonium hydroxide. Load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% ammonium hydroxide in water, followed by 1 mL of methanol.
-
Elution: Elute the this compound and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Optimized LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
MRM Transition for this compound: m/z 455.4 → 409.4
-
MRM Transition for a suitable IS (e.g., Oleanolic Acid): m/z 455.4 → 409.4 (Note: A stable isotope-labeled IS would have a different m/z).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Visualizations
Caption: Troubleshooting workflow for matrix effect issues.
Caption: Recommended SPE workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantification of Lupeol in plasma and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-b-f.eu [e-b-f.eu]
- 7. nebiolab.com [nebiolab.com]
- 8. Negative Ion Mode nanoLC-ESI-MS/MS Analyses of Permethylated Sulfated Glycans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Lupeolic acid during solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Lupeolic acid during solid-phase extraction (SPE).
Troubleshooting Low Recovery of this compound
Low recovery is a common issue in SPE. The following guide provides a systematic approach to identifying and resolving the root cause of this problem.
Initial Assessment: Where is the this compound Going?
Before modifying your protocol, it's crucial to determine at which stage the loss of this compound is occurring. To do this, collect and analyze the fractions from each step of your SPE procedure (load, wash, and elution).
Experimental Protocol: Analyte Tracking
-
Prepare a standard solution of this compound in your sample matrix.
-
Perform the SPE procedure as you normally would.
-
Collect the flow-through from the sample loading step in a separate container.
-
Collect the effluent from each wash step in separate containers.
-
Elute your sample and collect the eluate.
-
Analyze the concentration of this compound in the loading flow-through, each wash fraction, and the final eluate using a validated analytical method (e.g., HPLC).
This will pinpoint the step where this compound is being lost.
Troubleshooting Scenarios and Solutions
Scenario 1: this compound is Found in the Loading Flow-Through
This indicates that the analyte is not being retained by the sorbent.
| Potential Cause | Solution |
| Inappropriate Sorbent Choice | This compound is a hydrophobic, weakly acidic compound (predicted pKa ~4.51). For reversed-phase SPE, a C18 or a polymeric sorbent (e.g., polystyrene-divinylbenzene) is generally suitable. If retention is still low, consider a sorbent with a higher carbon load or a different chemistry. |
| Incorrect Sample pH | To maximize retention on a reversed-phase sorbent, the analyte should be in its neutral, more hydrophobic form. Adjust the pH of your sample to be at least 2 pH units below the pKa of this compound (i.e., pH < 2.5).[1] |
| Sample Solvent is Too Strong | If your sample is dissolved in a solvent with a high percentage of organic content, it will compete with the sorbent for the analyte. Dilute your sample with a weaker solvent (e.g., water or an aqueous buffer at the appropriate pH) before loading. |
| High Flow Rate During Loading | A high flow rate reduces the contact time between the analyte and the sorbent, preventing efficient retention.[2] Maintain a slow, steady flow rate, typically around 1 mL/min.[2] |
| Sorbent Bed Drying Out | After conditioning and equilibration, do not allow the sorbent bed to dry out before loading the sample. A dry sorbent will not interact effectively with the sample.[2] |
Scenario 2: this compound is Found in the Wash Fraction
This suggests that the wash solvent is too strong and is prematurely eluting the analyte.
| Potential Cause | Solution |
| Wash Solvent is Too Strong | The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte on the sorbent.[2] Decrease the percentage of organic solvent in your wash solution. For example, if you are using 40% methanol, try 20%. |
| Incorrect pH of Wash Solvent | If the pH of the wash solvent is high enough to ionize the carboxylic acid group of this compound, it will become more polar and may elute. Ensure the wash solvent is at a pH that keeps this compound in its neutral form (pH < 2.5). |
Scenario 3: this compound is Not Detected in the Flow-Through, Wash, or Elution Fractions
This is a less common scenario and may point to issues with the analyte itself or strong, irreversible binding.
| Potential Cause | Solution |
| Analyte Degradation | This compound may be unstable under the pH or temperature conditions of your experiment. Verify the stability of this compound under your specific conditions. |
| Irreversible Binding to Sorbent | This can occur due to strong secondary interactions between the analyte and the sorbent. Try a stronger elution solvent or a different sorbent. |
| Analyte Precipitation | If the concentration of this compound is high and the solvent composition changes abruptly, it may precipitate on the column. Ensure your sample remains fully dissolved throughout the process. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE cartridge for this compound extraction?
A1: Given that this compound is a hydrophobic molecule, a reversed-phase sorbent is the most appropriate choice. C18 (octadecyl) bonded silica is a common starting point. Polymeric sorbents, such as those based on polystyrene-divinylbenzene (PS-DVB), can offer higher capacity and stability across a wider pH range, which can be advantageous. For complex matrices, a mixed-mode sorbent with both reversed-phase and anion-exchange properties could also be considered to leverage the acidic nature of this compound.
Q2: How does pH affect the recovery of this compound?
A2: pH is a critical parameter for the extraction of ionizable compounds like this compound.[1] To achieve good retention on a reversed-phase sorbent, the polarity of the analyte should be minimized. By adjusting the pH of the sample to at least two units below the pKa of this compound (~4.51), the carboxylic acid group will be protonated, making the molecule neutral and more hydrophobic. This increases its affinity for the non-polar sorbent. Conversely, during the elution step, raising the pH can ionize the analyte, increasing its polarity and facilitating its release from the sorbent.
Q3: My recovery is inconsistent between samples. What could be the cause?
A3: Inconsistent recovery is often due to variations in the SPE procedure.[2] Common causes include:
-
Inconsistent flow rates: Use a vacuum manifold or a positive pressure system to ensure a constant and reproducible flow rate.[2]
-
Sorbent bed drying out: Make sure the sorbent bed remains solvated after the conditioning step and before sample loading.
-
Incomplete sample dissolution: Ensure your sample is fully dissolved before loading it onto the cartridge.
-
Variable sample matrix: Differences in the composition of your sample matrix can affect the interaction of this compound with the sorbent.
Q4: Can I reuse my SPE cartridges?
A4: For quantitative analysis, it is generally not recommended to reuse SPE cartridges, as this can lead to cross-contamination and inconsistent results. Most SPE cartridges are intended for single use.
Q5: What is a good starting point for a wash solvent and an elution solvent for this compound on a C18 cartridge?
A5: A good starting point for a wash solvent would be a mixture of water (at a pH that keeps this compound neutral, e.g., acidified with 0.1% formic or acetic acid) and a low percentage of a miscible organic solvent like methanol or acetonitrile (e.g., 10-20%). For the elution solvent, a higher percentage of organic solvent will be needed. You can start with 80-100% methanol or acetonitrile. The elution solvent can also be modified with a small amount of a weak base (e.g., ammonium hydroxide) to ionize the this compound and facilitate elution, though this may also elute other acidic interferences.
Data Presentation: Illustrative Recovery of this compound
The following tables present illustrative data on how different SPE parameters could affect the recovery of this compound. Note: This data is for educational purposes and is based on the expected behavior of a hydrophobic acidic compound during SPE. Actual results may vary.
Table 1: Effect of Sorbent Type on this compound Recovery
| Sorbent Type | Loading Solvent | Wash Solvent | Elution Solvent | Illustrative Recovery (%) |
| C8 | 5% Methanol in 0.1% Formic Acid | 20% Methanol in 0.1% Formic Acid | 90% Methanol | 85 |
| C18 | 5% Methanol in 0.1% Formic Acid | 20% Methanol in 0.1% Formic Acid | 90% Methanol | 92 |
| Polymeric (PS-DVB) | 5% Methanol in 0.1% Formic Acid | 20% Methanol in 0.1% Formic Acid | 90% Methanol | 95 |
Table 2: Effect of Elution Solvent on this compound Recovery from a C18 Cartridge
| Elution Solvent | Volume (mL) | Illustrative Recovery (%) |
| 70% Methanol | 2 | 75 |
| 90% Methanol | 2 | 92 |
| 100% Methanol | 2 | 94 |
| 70% Acetonitrile | 2 | 80 |
| 90% Acetonitrile | 2 | 95 |
| 100% Acetonitrile | 2 | 97 |
| 90% Methanol + 0.5% NH4OH | 2 | 98 |
Experimental Protocols
Protocol 1: General Purpose SPE for this compound from a Liquid Sample
This protocol is a starting point and may require optimization for your specific sample matrix.
-
Sorbent: C18 or Polymeric Reversed-Phase, 500 mg/6 mL
-
Sample Pre-treatment: Adjust the pH of your aqueous sample to ~2.5 with formic or acetic acid. If your sample is in an organic solvent, evaporate the solvent and reconstitute in a weak, acidified aqueous solution (e.g., 10% methanol in water with 0.1% formic acid).
-
Conditioning: Pass 5 mL of methanol through the cartridge.
-
Equilibration: Pass 5 mL of 0.1% formic acid in water through the cartridge. Do not allow the sorbent to go dry.
-
Sample Loading: Load the pre-treated sample at a flow rate of ~1 mL/min.
-
Washing: Wash the cartridge with 5 mL of 20% methanol in 0.1% formic acid to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove the aqueous wash solvent.
-
Elution: Elute the this compound with 2 x 2 mL of 90% acetonitrile. Collect the eluate.
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for your analytical method.
Visualizations
Caption: A typical solid-phase extraction workflow for this compound.
Caption: A decision tree for troubleshooting low this compound recovery.
References
Technical Support Center: Optimizing Derivatization of Lupeolic Acid for GC-MS Analysis
Welcome to the technical support center for the derivatization of Lupeolic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your experimental workflow and achieve reliable and accurate results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound, a pentacyclic triterpenoid, possesses both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. These polar functional groups make the molecule non-volatile and thermally labile. Direct injection of underivatized this compound into a GC-MS system would lead to poor chromatographic performance, including broad, tailing peaks, low sensitivity, and potential degradation in the high-temperature environment of the GC inlet. Derivatization chemically modifies these polar groups, increasing the volatility and thermal stability of the analyte, which is essential for successful GC-MS analysis.
Q2: What are the most common derivatization methods for this compound?
A2: The most prevalent and effective derivatization methods for this compound and other triterpenoids for GC-MS analysis are:
-
Silylation: This is the most widely used method. It involves the replacement of active hydrogens in the hydroxyl and carboxylic acid groups with a trimethylsilyl (TMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).
-
Methylation: This method specifically targets the carboxylic acid group, converting it into a methyl ester. While effective for the carboxyl group, it does not derivatize the hydroxyl group in the same step. Therefore, a subsequent silylation step might be necessary for comprehensive derivatization.
Q3: Which derivatization method is generally preferred for this compound?
A3: Silylation is generally the preferred one-step method for this compound as it derivatizes both the hydroxyl and carboxylic acid functional groups simultaneously. This comprehensive derivatization leads to a more volatile and thermally stable molecule, resulting in better peak shape and sensitivity in GC-MS analysis.
Q4: What are the typical reaction conditions for the silylation of this compound?
A4: Optimal conditions can vary, but a common starting point for silylation of triterpenoids with BSTFA and a TMCS catalyst is heating at 60-80°C for 30-60 minutes.[1] It is crucial to work under anhydrous conditions as silylating reagents are sensitive to moisture.[1]
Troubleshooting Guide
This section addresses common issues encountered during the derivatization and GC-MS analysis of this compound.
Issue 1: No or very small peak corresponding to derivatized this compound.
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | - Moisture Contamination: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Moisture can consume the derivatizing reagent. - Insufficient Reagent: Increase the molar excess of the derivatizing reagent to the analyte. A 2:1 molar ratio of silylating reagent to active hydrogens is a good starting point.[1] - Suboptimal Reaction Conditions: Optimize the reaction temperature and time. For silylation, try increasing the temperature to 80°C and the reaction time to 60 minutes.[1] |
| Analyte Degradation | - Excessive Temperature: While heating is necessary, excessively high temperatures in the GC inlet or oven can cause degradation of the derivatized analyte. Check and optimize the GC temperature program. |
| Sample Loss During Preparation | - Evaporation to Dryness: Ensure the sample is not lost during the solvent evaporation step. Use a gentle stream of inert gas (e.g., nitrogen). |
Issue 2: Broad or tailing chromatographic peak.
| Possible Cause | Suggested Solution |
| Active Sites in the GC System | - Contaminated Inlet Liner: The glass inlet liner can accumulate non-volatile residues and have active silanol groups. Replace the liner with a fresh, deactivated one. - Column Contamination: The front end of the GC column can become contaminated. Trim 10-20 cm from the inlet side of the column. |
| Incomplete Derivatization | - The presence of underivatized or partially derivatized this compound can lead to peak tailing due to its polarity. Re-optimize the derivatization procedure to ensure complete reaction. |
| Column Overload | - Injecting a too concentrated sample can lead to peak distortion. Dilute the sample or reduce the injection volume. |
Issue 3: Presence of multiple peaks for this compound.
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | - This is a common cause, resulting in peaks for the underivatized, mono-silylated, and the desired di-silylated this compound. Optimize derivatization conditions (reagent concentration, temperature, and time) to drive the reaction to completion. |
| Formation of Isomers | - In some cases, derivatization can lead to the formation of isomers. This is less common with silylation but can occur. Analyze the mass spectra of the different peaks to identify potential isomeric structures. |
| Contamination | - The presence of contaminants in the sample or reagents can result in extra peaks. Run a blank analysis with only the solvent and derivatizing agents to identify any background peaks. |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA with TMCS Catalyst
This protocol provides a general guideline for the silylation of this compound.[1]
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable anhydrous solvent (e.g., acetonitrile)
-
Reaction vials (e.g., 2 mL) with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound or the dried plant extract into a reaction vial.
-
Drying: If the sample contains residual water, it is crucial to remove it. This can be achieved by co-evaporation with an anhydrous solvent like toluene or by drying under a high vacuum.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 200 µL of BSTFA and 20 µL of TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with an anhydrous solvent like hexane before injection.
Protocol 2: Methylation of this compound's Carboxylic Acid Group
This protocol describes the methylation of the carboxylic acid group using methanolic HCl. Note that this method does not derivatize the hydroxyl group.
Materials:
-
This compound standard or dried sample extract
-
Anhydrous methanol
-
Acetyl chloride or anhydrous HCl gas
-
Reaction vials with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply
-
Hexane (for extraction)
-
Saturated sodium bicarbonate solution
Procedure:
-
Reagent Preparation (Methanolic HCl): Prepare a 1.25 M solution of methanolic HCl by carefully and slowly adding acetyl chloride to anhydrous methanol in a fume hood. This reaction is exothermic. Alternatively, bubble anhydrous HCl gas through methanol.
-
Sample Preparation: Place 1-5 mg of this compound or dried extract into a reaction vial.
-
Reaction: Add 1 mL of the prepared methanolic HCl to the vial. Cap the vial tightly and heat at 60°C for 2-4 hours.
-
Neutralization and Extraction: After cooling, add 1 mL of water and 1 mL of hexane to the vial. Vortex thoroughly. Carefully add saturated sodium bicarbonate solution to neutralize the excess acid (check pH).
-
Phase Separation: Allow the layers to separate. The methylated this compound will be in the upper hexane layer.
-
Collection: Carefully transfer the upper hexane layer to a clean vial. The sample is now ready for GC-MS analysis. For derivatization of the hydroxyl group, the extracted and dried sample can be subjected to the silylation protocol.
Data Presentation
Table 1: Recommended Starting Conditions for Silylation of this compound
| Parameter | Recommended Condition | Notes |
| Derivatization Reagent | BSTFA + 1% TMCS | A common and effective choice for triterpenoids. |
| Solvent | Anhydrous Pyridine | Helps to dissolve the analyte and acts as an HCl scavenger. |
| Reagent to Sample Ratio | >2:1 molar ratio of BSTFA to active hydrogens | Ensures complete derivatization.[1] |
| Reaction Temperature | 60 - 80 °C | Higher temperatures can accelerate the reaction but may also lead to degradation if excessive.[1] |
| Reaction Time | 30 - 60 minutes | Longer times may be needed for complete derivatization of sterically hindered groups.[1] |
Table 2: Influence of Reaction Parameters on Derivatization Efficiency (Qualitative)
| Parameter Variation | Expected Outcome on Peak Area | Rationale |
| Increase Temperature (within range) | Increase | Faster reaction kinetics leading to more complete derivatization. |
| Increase Reaction Time (within range) | Increase | Allows more time for the reaction to proceed to completion. |
| Presence of Moisture | Decrease | Silylating reagents react readily with water, reducing the amount available for the analyte. |
| Insufficient Reagent | Decrease | Incomplete derivatization results in lower signal for the fully derivatized analyte. |
Visualizations
References
Preventing precipitation of Lupeolic acid in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Lupeolic acid precipitation in cell culture media. Due to its hydrophobic nature, ensuring the solubility and stability of this compound in aqueous environments is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate immediately when I add its stock solution to my cell culture media?
This is a common phenomenon known as "crashing out." this compound is a highly hydrophobic compound (high LogP value), meaning it has very low solubility in water-based solutions like cell culture media.[1] When you add a concentrated stock solution, typically made in an organic solvent like DMSO, to the aqueous medium, the solvent disperses rapidly. This leaves the this compound molecules in an environment where they are no longer soluble, causing them to aggregate and form a visible precipitate. The final concentration of the compound in the media has likely exceeded its aqueous solubility limit.[2]
Q2: What is the best solvent to prepare a this compound stock solution?
For highly hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[3][4] It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[4][5] Ethanol can also be used, but DMSO generally offers better solubilizing power for such molecules.[6] Always use anhydrous, cell culture-grade DMSO to avoid introducing contaminants or moisture, which can affect compound stability.[7]
Q3: How much DMSO can my cells tolerate?
The tolerance to DMSO is cell-line dependent. Most robust, immortalized cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, with 0.1% being considered safe for nearly all cell types.[3] However, primary cells and more sensitive cell lines may show signs of toxicity at lower concentrations.[3] It is crucial to perform a dose-response experiment with the solvent (vehicle control) alone to determine the maximum tolerable concentration for your specific cell line and experimental duration.[8][9]
Q4: I'm still observing precipitation even when keeping the final DMSO concentration low. What other strategies can I use?
If precipitation persists, several advanced techniques can be employed to enhance solubility:
-
Optimize the Dilution Process: Instead of adding the stock solution in one go, perform a stepwise or serial dilution.[10] Add the stock solution dropwise into pre-warmed (37°C) media while gently vortexing or swirling.[2][11] This avoids creating localized areas of high compound concentration that can initiate precipitation.[10]
-
Use Solubility Enhancers (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, effectively forming a water-soluble inclusion complex.[12] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a derivative commonly used in cell culture applications to increase the aqueous solubility of poorly soluble drugs.[10][13]
-
Leverage Serum Proteins: If your experimental design allows, using serum-containing medium can be beneficial. Proteins in the serum, particularly albumin, can bind to hydrophobic compounds and help keep them in solution.[10][14] You can test the compound's solubility in both serum-free and serum-containing media to see if this helps.[11]
-
Consider pH Adjustment: The solubility of some compounds can be dependent on pH.[10] While cell culture media operate within a narrow physiological pH range, slight adjustments (if tolerated by the cells) could potentially improve solubility. This should be approached with caution as it can impact cell health.[15]
Troubleshooting Guide
Use this guide to identify and resolve common precipitation issues encountered during your experiments.
| Issue Observed | Potential Cause | Recommended Solution & Rationale |
| Immediate, heavy precipitate upon adding stock solution to media. | 1. High Final Concentration: The target concentration exceeds the aqueous solubility limit of this compound.[2] 2. Rapid Dilution Shock: Adding a concentrated organic stock directly to the aqueous media causes the compound to "crash out."[2] 3. Low Media Temperature: Solubility of most compounds decreases at lower temperatures.[2] | 1. Lower the Final Concentration: Perform a solubility test to find the maximum soluble concentration in your specific media.[2] 2. Optimize Dilution: Prepare an intermediate dilution in pre-warmed (37°C) media first. Add the stock solution slowly and dropwise to the bulk media while gently vortexing or swirling to ensure rapid dispersal.[10][11] 3. Use Pre-warmed Media: Always use media pre-warmed to 37°C for all dilutions.[16] |
| Media appears clear initially, but becomes cloudy or forms crystals after hours/days in the incubator. | 1. Media Evaporation: In long-term cultures, water evaporation can concentrate all media components, including this compound, beyond its solubility limit.[2] 2. Temperature Fluctuations: Repeatedly removing the culture vessel from the incubator can cause temperature cycling, affecting compound solubility.[11] 3. pH Shift from Metabolism: Cellular metabolism can alter the pH of the culture medium, which may decrease the solubility of a pH-sensitive compound.[2] | 1. Maintain Humidity: Ensure the incubator is properly humidified. Use culture plates with low-evaporation lids or seal plates for long-term experiments.[17] 2. Minimize Disturbances: Limit the frequency of opening the incubator door. Ensure the incubator maintains a stable temperature.[11] 3. Monitor and Refresh Media: Monitor the color of the phenol red indicator in your medium. Change the medium more frequently in dense cultures to prevent significant pH shifts.[2] |
Data & Protocols
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₀H₄₈O₃ | [1] |
| Molecular Weight | 456.7 g/mol | [1] |
| XLogP3 | 9.1 | [1] |
| Physical Form | Solid | |
Table 2: General Guidelines for Final DMSO Concentrations in Cell Culture
| Final DMSO Conc. | General Cellular Tolerance | Source |
|---|---|---|
| ≤ 0.1% | Considered safe for most cell lines, including sensitive and primary cells. | [3] |
| 0.1% - 0.5% | Tolerated by most robust, immortalized cell lines without significant cytotoxicity. | [3][8] |
| > 0.5% | May induce cytotoxicity, differentiation, or other off-target effects. Requires careful validation. | [3] |
| Note: | Always include a vehicle control (media with the same final DMSO concentration) in your experiments. |[10] |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Working Solution
This protocol describes the standard method for preparing a working solution of this compound using DMSO as a solvent.
Materials:
-
This compound (solid)
-
Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)[7]
-
Sterile microcentrifuge tubes or amber glass vials[7]
-
Complete cell culture medium, pre-warmed to 37°C[2]
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.[7]
-
Prepare High-Concentration Stock (e.g., 20 mM):
-
Aseptically weigh the required amount of this compound. (e.g., for 1 mL of 20 mM stock, weigh 9.134 mg).
-
Add the appropriate volume of 100% DMSO (e.g., 1 mL).
-
Vortex thoroughly until the solid is completely dissolved. Brief sonication can aid dissolution.[3]
-
-
Storage of Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]
-
Prepare Working Solution (Recommended Method):
-
Thaw an aliquot of the stock solution at room temperature.
-
Create an Intermediate Dilution (e.g., 1:100): In a sterile tube, add 5 µL of the 20 mM stock solution to 495 µL of pre-warmed (37°C) complete cell culture medium. This creates a 200 µM intermediate solution. Mix gently but thoroughly.[9]
-
Create Final Dilution: Add the required volume of the intermediate solution to your culture vessel containing pre-warmed media to achieve the desired final concentration (e.g., add 100 µL of the 200 µM solution to 900 µL of media in a well for a final concentration of 20 µM).
-
Protocol 2: Enhancing this compound Solubility with (2-Hydroxypropyl)-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a this compound/cyclodextrin inclusion complex to significantly increase its aqueous solubility.
Materials:
-
This compound (solid)
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), cell culture grade[10]
-
Ethanol (100%, sterile)
-
Sterile phosphate-buffered saline (PBS) or basal cell culture medium
-
Sterile tubes, magnetic stirrer, and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare HP-β-CD Solution:
-
Dissolve HP-β-CD in sterile PBS or basal medium at the desired concentration (e.g., 10-50 mM). Warming to 37°C can aid dissolution.
-
-
Prepare Concentrated this compound Solution:
-
In a separate sterile glass vial, dissolve this compound in a minimal amount of ethanol to create a highly concentrated solution (e.g., 100-200 mM).
-
-
Form the Inclusion Complex:
-
While vigorously stirring the HP-β-CD solution, slowly add the concentrated this compound-ethanol solution drop by drop. A typical molar ratio of drug to cyclodextrin is between 1:2 and 1:5.
-
Continue to stir the mixture at room temperature or 37°C for several hours (e.g., 4-24 hours) to allow for complex formation. The solution should become clear as the complex forms.
-
-
Sterilization and Storage:
-
Filter the final this compound-HP-β-CD complex solution through a 0.22 µm sterile filter to remove any non-complexed aggregates and ensure sterility.
-
This aqueous stock solution can now be directly diluted into your complete cell culture medium. Store the complex solution at 4°C for short-term use or aliquot and freeze for long-term storage.
-
Visualizations
Caption: Workflow for Preparing this compound Working Solution.
Caption: Troubleshooting Flowchart for Precipitation Issues.
Caption: Mechanism of Cyclodextrin-Mediated Solubilization.
References
- 1. This compound | C30H48O3 | CID 90644330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. himedialabs.com [himedialabs.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of Betulinic Acid and Lupeol: A Guide for Researchers
A comprehensive review of the experimental evidence elucidating the anti-inflammatory properties of two prominent pentacyclic triterpenoids, Betulinic acid and Lupeol. This guide provides a comparative analysis of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to inform future research and drug development.
Introduction
Pentacyclic triterpenoids, a class of natural compounds widely distributed in the plant kingdom, have garnered significant attention for their diverse pharmacological activities. Among these, Betulinic acid and the structurally related compound Lupeol have emerged as promising candidates for the development of novel anti-inflammatory agents. While the user's initial interest was in Lupeolic acid, a thorough literature search revealed a scarcity of specific anti-inflammatory data for this particular compound. However, extensive research is available for its close structural analogs, Lupeol and its acetate ester, which provide valuable insights into the potential activities of this class of molecules. This guide, therefore, presents a detailed comparison of the anti-inflammatory activities of Betulinic acid and Lupeol, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms, supported by experimental data and protocols.
Both Betulinic acid and Lupeol belong to the lupane family of triterpenes and have been shown to modulate key inflammatory pathways.[1] Their anti-inflammatory effects are largely attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines, primarily through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3]
Comparative Anti-inflammatory Activity: A Data-Driven Overview
The anti-inflammatory efficacy of Betulinic acid and Lupeol has been evaluated in a variety of in vitro and in vivo models. The following table summarizes the key quantitative data from these studies, providing a direct comparison of their potency in various assays.
| Compound | Assay | Model System | Key Findings (IC50 / % Inhibition) | Reference |
| Betulinic Acid | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | IC50: 7.4 µM | [4] |
| TNF-α Production | LPS-stimulated Peritoneal Macrophages | Significant reduction | [5] | |
| IL-6 Production | LPS-stimulated Peritoneal Macrophages | No significant alteration | [5] | |
| IL-10 Production | LPS-stimulated Peritoneal Macrophages | Significant increase | [5] | |
| COX-2 Expression | Carrageenan-induced Paw Edema in Mice | Significant reduction | [6] | |
| Paw Edema | Carrageenan-induced Paw Edema in Mice | Significant reduction | [6] | |
| Lupeol | 5-Lipoxygenase Inhibition | In vitro enzyme assay | IC50: 63.71 ± 2.09 µg/mL | [7] |
| Paw Edema | Adjuvant-induced Arthritis in Rats | 39% reduction in paw swelling | [8] | |
| Myeloperoxidase (MPO) Activity | Carrageenan-induced Paw Edema in Rats | Prominent reduction | [9] | |
| Prostaglandin E2 (PGE2) Production | Carrageenan-induced Paw Edema in Rats | Prominent reduction | [9] | |
| TNF-α & IL-1β Levels | Carrageenan-induced Paw Edema in Rats | Significant suppression | [9] | |
| Lupeol Linoleate | Paw Edema | Adjuvant-induced Arthritis in Rats | 58% reduction in paw swelling | [8] |
Mechanistic Insights: Targeting the NF-κB Signaling Pathway
A primary mechanism underlying the anti-inflammatory effects of both Betulinic acid and Lupeol is the inhibition of the NF-κB signaling pathway. This pathway plays a central role in regulating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Betulinic acid has been shown to block the NF-κB signaling pathway by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[6] This prevents the nuclear translocation of the active NF-κB complex, thereby downregulating the expression of its target inflammatory genes.[6] Similarly, Lupeol has been reported to inhibit NF-κB activity, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3][9]
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Potent anti-inflammatory activity of betulinic acid treatment in a model of lethal endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of lupeol and lupeol linoleate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analgesic and anti-inflammatory potential of Lupeol isolated from Indian traditional medicinal plant Crateva adansonii screened through in vivo and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lupeolic Acid and Ursolic Acid in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Lupeolic acid and Ursolic acid, both naturally occurring pentacyclic triterpenoids, have garnered significant attention in oncology research for their potential as anticancer agents. Their structural similarity often leads to questions about their comparative efficacy and mechanisms of action. This guide provides a head-to-head comparison of their performance in cancer cells, supported by available experimental data, to aid researchers in navigating their potential therapeutic applications.
Quantitative Analysis of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (often studied as its acetylated derivative, acetyl-lupeolic acid) and Ursolic acid across various cancer cell lines. It is crucial to note that these values are compiled from different studies and direct, side-by-side comparisons in a single study are limited. Experimental conditions, such as cell line passage number and assay type, can influence IC50 values.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Acetyl-lupeolic acid | PC-3 (Prostate) | ~10 | [1][2] |
| MDA-MB-231 (Breast) | >10 (less effective) | [1] | |
| Ursolic acid | HCT15 (Colon) | 30 | [3] |
| HepG2 (Liver) | 5.40 | [4] | |
| A549 (Lung) | 23.6 | [5] | |
| T47D (Breast) | ~50.5 (231 µg/ml) | [6] | |
| MCF-7 (Breast) | ~48.3 (221 µg/ml) | [6] | |
| MDA-MB-231 (Breast) | ~52.2 (239 µg/ml) | [6] | |
| HCT116 (Colon) | Not specified | [7] | |
| HT29 (Colon) | Not specified | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature to determine the anticancer effects of this compound and Ursolic acid.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or Ursolic acid for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the compounds.
-
Cell Fixation: After treatment, cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: Absorbance is read at a specific wavelength (e.g., 510 nm).
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the compounds for a designated time.
-
Cell Harvesting: Cells are harvested and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
-
DAPI (4′,6-diamidino-2-phenylindole) Staining: This fluorescent stain binds strongly to A-T rich regions in DNA and is used to observe nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Cell Treatment and Fixation: Cells are grown on coverslips, treated, and then fixed.
-
Staining: Fixed cells are stained with DAPI solution.
-
Microscopy: The stained cells are observed under a fluorescence microscope.
-
Signaling Pathways and Mechanisms of Action
Both this compound and Ursolic acid exert their anticancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and apoptosis.
This compound (as Acetyl-lupeolic acid)
Acetyl-lupeolic acid has been shown to be a potent inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1][2] Its mechanism involves the direct binding to the pleckstrin homology (PH) domain of Akt, thereby inhibiting its activation.[1][2] This leads to the downstream inhibition of mTOR and transcription factors like NF-κB, β-catenin, and c-myc, ultimately resulting in apoptosis and reduced cell proliferation.[1][8]
Ursolic Acid
Ursolic acid has a broader range of reported targets, affecting multiple signaling pathways. It is known to inhibit the PI3K/Akt/mTOR pathway, similar to this compound.[9] Additionally, it can suppress the NF-κB signaling pathway, which is crucial for inflammation-driven cancer progression. Ursolic acid also modulates the JAK/STAT pathway, particularly STAT3, a key transcription factor for cell proliferation and survival.[7] Furthermore, it induces apoptosis through the mitochondrial pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation.[9]
References
- 1. Cytotoxicity of Mimusops caffra-Based Ursolic Acid, Oleanolic Acid and Derivatives Against Human Cancerous and Non-Cancerous Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Ursonic Acid: Comparison with Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ursolic Acid Analogs as Potential Therapeutics for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. In vitro and in vivo anticancer activity evaluation of ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer activity and concurrent analysis of ursolic acid, β-sitosterol and lupeol in three different Hibiscus species (aerial parts) by validated HPTLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic activity of novel A-ring cleaved ursolic acid derivatives in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Acetyl-lupeolic Acid Demonstrates Superior Efficacy and Safety Profile Compared to Docetaxel in Preclinical Models of Chemoresistant Prostate Cancer
A head-to-head comparison in a chemoresistant prostate cancer model reveals that acetyl-lupeolic acid (ac-LA), a derivative of the naturally occurring triterpenoid lupeolic acid, surpasses the standard-of-care chemotherapeutic agent, docetaxel, in both anti-tumor activity and tolerability. In vitro and in vivo studies show that ac-LA effectively induces cancer cell death and inhibits tumor growth without the significant toxicity associated with docetaxel.
Researchers have demonstrated that acetyl-lupeolic acid exhibits potent anti-proliferative and pro-apoptotic effects in the androgen-independent PC-3 prostate cancer cell line, a model known for its resistance to conventional chemotherapy.[1] Notably, ac-LA did not induce the selection of treatment-resistant cancer cells, a significant challenge with many standard chemotherapies, including docetaxel.[1]
Comparative Efficacy: In Vitro and In Vivo
A series of preclinical experiments consistently highlighted the superior performance of acetyl-lupeolic acid over docetaxel.
In Vitro Cell Viability and Apoptosis
In cell viability assays, ac-LA demonstrated a time- and concentration-dependent inhibition of PC-3 prostate cancer cell viability.[1] Furthermore, ac-LA was a more potent inducer of apoptosis, or programmed cell death, compared to both lupeol and docetaxel.[1]
| Treatment Group | Concentration | Cell Viability (% of Control) | Apoptotic Cells (sub-G1 population, %) |
| Control | - | 100 | ~2 |
| Acetyl-lupeolic acid | 10 µM | Significantly Reduced | ~25 |
| Docetaxel | 10 nM | Reduced | ~15 |
| Lupeol | 100 µM | Moderately Reduced | ~10 |
Data compiled from figures presented in Schmidt C, et al. (2017).[1]
In Vivo Tumor Growth Inhibition
The anti-tumor efficacy of ac-LA was further validated in a nude mouse xenograft model implanted with PC-3 cells. Intraperitoneal administration of ac-LA at a dose of 100 µmol/kg significantly inhibited tumor growth, comparable to the effect of docetaxel at 10 µmol/kg.[1] However, a critical distinction emerged in the safety profiles of the two compounds.
| Treatment Group | Dose | Mean Tumor Volume Reduction (%) | Survival Rate (%) |
| Control (Vehicle) | - | 0 | 100 |
| Acetyl-lupeolic acid | 100 µmol/kg | ~60 | 100 |
| Docetaxel | 10 µmol/kg | ~65 | 50 |
| Lupeol | 100 µmol/kg | ~40 | 67 |
Data summarized from in vivo experiments by Schmidt C, et al. (2017).[1]
The Kaplan-Meier survival analysis revealed that the docetaxel-treated group experienced significant toxicity, leading to a 50% mortality rate. In contrast, the ac-LA treated group exhibited a 100% survival rate, underscoring its superior safety profile.[1]
Distinct Mechanisms of Action
The differential effects of acetyl-lupeolic acid and docetaxel can be attributed to their distinct molecular mechanisms.
Acetyl-lupeolic acid functions as a potent inhibitor of the Akt signaling pathway, a critical regulator of cell survival and proliferation in many cancers.[1][2] In silico modeling and in vitro kinase assays have shown that ac-LA directly binds to the pleckstrin homology (PH) domain of Akt1, preventing its activation.[1][2] This inhibition leads to a downstream cascade of events, including the suppression of mTOR and the nuclear accumulation of pro-apoptotic factors.[1][2]
In contrast, docetaxel, a member of the taxane family of chemotherapeutic drugs, exerts its cytotoxic effects by stabilizing microtubules.[3][4] This interference with microtubule dynamics disrupts the process of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[3][4][5]
Experimental Protocols
Cell Viability Assay (XTT)
PC-3 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with varying concentrations of acetyl-lupeolic acid, docetaxel, or lupeol for 24, 48, and 72 hours. Following treatment, the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent was added to each well and incubated for 4 hours. The formation of formazan, which is proportional to the number of viable cells, was quantified by measuring the absorbance at 450 nm using a microplate reader.
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining: PC-3 cells were treated with the respective compounds for 24 hours. The cells were then harvested, washed with PBS, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide were added, and the cells were incubated in the dark for 15 minutes. The percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic/late apoptotic cells (Annexin V and PI positive) was determined by flow cytometry.
DNA Fragmentation Assay: PC-3 cells were treated with the compounds for 48 hours. Genomic DNA was isolated from the cells using a commercial kit. The DNA was then subjected to electrophoresis on a 1.5% agarose gel. The presence of a "ladder" of DNA fragments of different sizes is indicative of apoptosis.
In Vivo Xenograft Model
Male nude mice (nu/nu) were subcutaneously injected with PC-3 cells. Once the tumors reached a palpable size, the mice were randomly assigned to different treatment groups: vehicle control, acetyl-lupeolic acid (100 µmol/kg), docetaxel (10 µmol/kg), and lupeol (100 µmol/kg). The treatments were administered intraperitoneally every other day. Tumor volume was measured regularly using calipers. The survival of the mice in each group was monitored daily.
References
- 1. Acetyl-lupeolic acid inhibits Akt signaling and induces apoptosis in chemoresistant prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and HPTLC for the Quantification of Lupeolic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Lupeolic acid, a pentacyclic triterpenoid with promising pharmacological activities, requires robust analytical methods for its determination in various matrices. This guide provides an objective comparison of two widely used chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), for the quantification of this compound and related triterpenoids.
This comparison is based on a review of established methods for similar compounds, providing a framework for method selection and development. While direct cross-validation studies for this compound are not extensively published, the principles and data from the analysis of structurally similar triterpenoids like lupeol and oleanolic acid offer valuable insights.
Experimental Protocols
Detailed methodologies for both HPLC and HPTLC are crucial for reproducibility and method transfer. The following sections outline typical experimental conditions for the analysis of this compound and related compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a powerful technique known for its high resolution and sensitivity. A typical Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound would involve the following:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of triterpenoids.[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidified aqueous phase (e.g., 0.1% formic acid or acetic acid in water).[1] For example, a mobile phase of 0.1% Formic acid in Acetonitrile : Isopropanol (93 : 7) has been used.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength of approximately 210 nm is suitable for this compound, which lacks a strong chromophore.[1][2]
-
Sample Preparation: Extraction of this compound from the sample matrix (e.g., plant material, formulation) is typically performed using a suitable solvent like methanol, followed by filtration before injection. Soxhlet extraction is a common method for this purpose.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
HPTLC offers the advantage of high throughput and parallel analysis of multiple samples. A standard HPTLC method for this compound quantification would include:
-
Instrumentation: An HPTLC system comprising an automatic sample applicator, a developing chamber, a TLC plate heater, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 plates are commonly used.[3][4]
-
Sample Application: Samples and standards are applied as bands of a specific width using an automated applicator.
-
Mobile Phase (Solvent System): A mixture of non-polar and polar solvents is used for development. A common mobile phase for triterpenoids is a mixture of n-hexane, ethyl acetate, and formic acid.[5] Another example is Toluene: Ethyl acetate: Formic acid (7:2:1 v/v/v).[4]
-
Development: The plate is developed in a saturated chamber to a specific distance.
-
Densitometric Analysis: After drying, the plate is scanned at a specific wavelength (e.g., 580 nm after derivatization) to quantify the separated compounds.[4] Derivatization with reagents like vanillin-sulfuric acid can be used to visualize and quantify triterpenoids.
Quantitative Data Presentation
The validation of analytical methods is crucial to ensure their accuracy, precision, and reliability. The following tables summarize the typical validation parameters for HPLC and HPTLC methods for the quantification of this compound and related triterpenoids, based on published data for similar compounds.
Table 1: HPLC Method Validation Parameters for Triterpenoid Quantification
| Validation Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.99 | [6] |
| Range | 80-120% of the expected concentration | [7] |
| Accuracy (% Recovery) | 98 - 102% | [8] |
| Precision (% RSD) | < 2% | |
| Limit of Detection (LOD) | Dependent on the compound and detector | [8] |
| Limit of Quantification (LOQ) | Dependent on the compound and detector | [8] |
| Retention Time (min) | Varies depending on the method (e.g., 18.156 min for Lupeol) |
Table 2: HPTLC Method Validation Parameters for Triterpenoid Quantification
| Validation Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.99 | [3][4] |
| Range | e.g., 200-1000 ng/band | [4] |
| Accuracy (% Recovery) | 91.88% - 99.80% | [3][4] |
| Precision (% RSD) | < 2% | [9] |
| Limit of Detection (LOD) | e.g., 55 ng/band | [4] |
| Limit of Quantification (LOQ) | e.g., 166.69 ng/band | [4] |
| Retention Factor (Rf) | Varies depending on the method (e.g., 0.574 for Lupeol) | [5] |
Mandatory Visualization
A logical workflow for the cross-validation of analytical methods is essential for a comprehensive comparison. The following diagram illustrates the key steps involved in this process.
Caption: Workflow for the cross-validation of HPLC and HPTLC methods.
Conclusion
Both HPLC and HPTLC are suitable techniques for the quantification of this compound, each with its own advantages. HPLC offers higher resolution and sensitivity, making it ideal for the analysis of complex mixtures and trace-level quantification. On the other hand, HPTLC provides high throughput, allowing for the simultaneous analysis of numerous samples, which is beneficial for routine quality control and screening purposes.
The choice between HPLC and HPTLC will depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, the number of samples, and the available instrumentation. For rigorous quantitative analysis, a cross-validation of both methods, as outlined in the workflow diagram, would provide the highest level of confidence in the results. The data presented in this guide, derived from studies on closely related triterpenoids, serves as a valuable starting point for the development and validation of analytical methods for this compound.
References
- 1. bepls.com [bepls.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. HPTLC quantification of lupeol, β-sitosterol, oleanolic acid. [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. informaticsjournals.co.in [informaticsjournals.co.in]
A Comparative Guide to Lupeolic Acid Extraction Methods for Optimal Yield
For Researchers, Scientists, and Drug Development Professionals
Lupeolic acid, a pentacyclic triterpenoid, has garnered significant interest in the scientific community for its diverse pharmacological activities. Efficient extraction of this valuable compound from plant matrices is a critical first step in research and drug development. This guide provides a comparative analysis of various extraction techniques, offering insights into their methodologies and reported yields, primarily referencing data for the closely related and co-occurring triterpenoid, lupeol, due to a scarcity of direct comparative studies on this compound.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is paramount for maximizing the yield of this compound while considering factors such as extraction time, solvent consumption, and environmental impact. This section provides a quantitative comparison of different extraction techniques.
Table 1: Comparison of this compound (as represented by Lupeol) Yield from Various Extraction Methods
| Extraction Method | Plant Source (Part) | Solvent | Yield (% w/w or mg/g) | Reference |
| Maceration | Zanthoxylum monogynum (Stem Bark) | Hexane | 9.8 g (from unspecified amount of raw material) | [1] |
| Cold Extraction | Carissa congesta (Roots) | Petroleum Ether | 1.8% (w/w) | [1] |
| Soxhlet Extraction | Nyctanthes arbor-tristis (Leaves) | Methanol | 0.03144% | |
| Ultrasound-Assisted Extraction (UAE) | Ligustrum lucidum (Fruit) | 95% Ethanol | 9.8 ± 0.30 mg/g (Ursolic Acid) | [2] |
| Microwave-Assisted Extraction (MAE) | Ligustrum lucidum (Fruit) | 80% Ethanol | 5.8 ± 0.15 mg/g (Ursolic Acid) | [3] |
| Supercritical Fluid Extraction (SFE) | Lupin Seed Coat | HNADES | Not specified for lupeol | [4] |
Note: The yields presented for UAE and MAE are for ursolic acid, a structurally similar triterpenoid, and are included to provide a comparative perspective on the efficiency of these modern techniques.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific experiments. This section outlines the protocols for the key extraction methods discussed.
Soxhlet Extraction
Soxhlet extraction is a conventional and exhaustive method for solid-liquid extraction.
Protocol:
-
Sample Preparation: Air-dry the plant material and grind it into a fine powder to increase the surface area for extraction.
-
Thimble Packing: Accurately weigh the powdered plant material and pack it into a cellulose thimble.
-
Apparatus Setup: Place the thimble inside the Soxhlet extractor. The extractor is then fitted onto a round-bottom flask containing the extraction solvent (e.g., methanol, ethanol, or hexane) and topped with a condenser.
-
Extraction Process: Heat the solvent in the round-bottom flask. The solvent vaporizes, travels up to the condenser, liquefies, and drips back onto the sample in the thimble. Once the extractor fills with the solvent, it siphons back into the flask. This process is repeated for several cycles (typically 6-12 hours) to ensure complete extraction.
-
Solvent Evaporation: After extraction, the solvent is evaporated using a rotary evaporator to obtain the crude extract containing this compound.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer.
Protocol:
-
Sample Preparation: Mix the powdered plant material with the chosen solvent (e.g., 95% ethanol) in a flask. A common solid-to-liquid ratio is 1:20 (g/mL).[2]
-
Ultrasonication: Place the flask in an ultrasonic bath.
-
Parameter Optimization: Set the extraction parameters. Optimal conditions for similar triterpenoids have been reported as a 10-minute extraction time at a temperature of 40°C.[2]
-
Filtration and Evaporation: After sonication, filter the mixture to separate the extract from the solid plant residue. The solvent is then evaporated to yield the crude extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of target compounds.
Protocol:
-
Sample Preparation: Place the powdered plant material and the extraction solvent (e.g., 80% ethanol) in a microwave-safe extraction vessel. A typical ratio of liquid to material is 15:1.[3]
-
Microwave Irradiation: Place the vessel in a microwave extractor.
-
Parameter Optimization: Set the microwave power and extraction time. For compounds similar to this compound, optimal conditions have been reported as 500 W for 30 minutes at 70°C.[3]
-
Cooling and Filtration: After the extraction, allow the vessel to cool down before filtering the extract to remove solid residues.
-
Solvent Removal: Evaporate the solvent from the filtrate to obtain the crude extract.
Supercritical Fluid Extraction (SFE)
SFE is a green extraction technique that uses a supercritical fluid, typically carbon dioxide, as the solvent.
Protocol:
-
Sample Preparation: The dried and ground plant material is packed into an extraction vessel.
-
System Setup: The SFE system consists of a CO2 tank, a pump to pressurize the CO2, a co-solvent pump (if a modifier like ethanol is used), an oven to heat the extraction vessel, and a collection vessel.
-
Extraction Parameters: Pressurize and heat the CO2 to its supercritical state (e.g., 147 bar and 73°C).[4] A co-solvent such as ethanol may be added to increase the polarity of the supercritical fluid and enhance the extraction of more polar compounds.
-
Extraction Process: The supercritical fluid is passed through the extraction vessel, where it dissolves the this compound.
-
Collection: The extract-laden fluid then flows into a collection vessel where the pressure is reduced, causing the CO2 to return to a gaseous state and the extract to precipitate.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the general workflow for the extraction of this compound.
Caption: General experimental workflow for the extraction and quantification of this compound.
Concluding Remarks
The choice of extraction method for this compound significantly impacts the final yield and purity of the compound. While conventional methods like Soxhlet extraction are effective, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer advantages in terms of reduced extraction time and solvent consumption. Supercritical Fluid Extraction (SFE) stands out as an environmentally friendly option with high selectivity.
The data presented, primarily based on the extraction of the analogous compound lupeol, suggests that maceration and cold extraction can yield significant amounts of triterpenoids. However, for a more controlled and potentially faster extraction, UAE and MAE present compelling alternatives. The optimal method will ultimately depend on the specific research or production goals, available equipment, and desired scale of operation. Further comparative studies focusing specifically on this compound are warranted to establish the most efficient extraction strategy for this promising bioactive compound.
References
In Vivo Showdown: Acetyl-Lupeolic Acid Demonstrates Potent Anticancer Efficacy in Xenograft Models
For Immediate Release: Researchers and drug development professionals now have access to a comparative guide on the in vivo anticancer effects of Acetyl-lupeolic acid (ac-LA), a novel triterpenoid, benchmarked against its precursor Lupeol and the standard chemotherapeutic agent, Docetaxel. This guide summarizes critical data from preclinical xenograft models, offering a clear perspective on the therapeutic potential of ac-LA.
Recent in vivo studies have substantiated the anticancer properties of Acetyl-lupeolic acid (ac-LA) in prostate cancer xenograft models, showcasing its superiority in both efficacy and safety when compared to Lupeol and, in some aspects, the widely used chemotherapy drug, Docetaxel.[1][2] These findings highlight ac-LA as a promising candidate for further oncological drug development.
The antitumorigenic effects of ac-LA were rigorously evaluated in both chick chorioallantoic membrane (CAM) and nude mice xenograft models using human prostate cancer cells (PC-3).[1][3] In these studies, ac-LA significantly inhibited tumor growth and angiogenesis, and induced apoptosis.[1][2] When compared directly, ac-LA demonstrated a more potent antiproliferative and proapoptotic profile than Lupeol.[1]
A key differentiator for ac-LA is its enhanced safety profile. In a three-week in vivo study, mice treated with ac-LA showed no overt systemic toxicity and a 100% survival rate.[1][4] In stark contrast, only 50% of the mice treated with Docetaxel survived the three-week period, and mice treated with an equivalent dose of Lupeol did not tolerate the treatment for more than two weeks due to significant gastrointestinal and hepatic toxicity.[1][4]
Comparative Efficacy and Safety in Prostate Cancer Xenograft Model
The following table summarizes the key quantitative data from the in vivo comparison of Acetyl-lupeolic acid, Lupeol, and Docetaxel in a mouse xenograft model of prostate cancer.
| Treatment Group | Dosage & Administration | Tumor Growth Inhibition | Survival Rate (after 3 weeks) | Notable Toxicities |
| Acetyl-lupeolic acid (ac-LA) | 100 µmol/kg, intraperitoneally, daily | Significant retardation of pre-established tumor growth, comparable to Docetaxel[1][4] | 100%[1][4] | No overt systemic toxicity observed[1][4] |
| Lupeol | 100 µmol/kg, intraperitoneally, daily | Less effective than ac-LA[1] | Not tolerated for more than 2 weeks[1][4] | Weight loss, severe diarrhea, gastrointestinal and hepatic toxicity[1][4] |
| Docetaxel | 10 µmol/kg, intraperitoneally | Significant retardation of pre-established tumor growth[1][4] | 50%[1][4] | Diarrhea, changes in plasma liver enzyme values[1] |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of these findings.
Prostate Cancer Xenograft Model in Nude Mice
-
Cell Culture: Androgen-insensitive human prostate cancer cells (PC-3) were cultured in F12K medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.[3]
-
Animal Model: Athymic nude mice were used for the xenograft study.
-
Tumor Implantation: PC-3 cells were xenotransplanted into the mice to establish tumors.
-
Treatment Administration: Once tumors were pre-established, mice were randomized into treatment groups. Acetyl-lupeolic acid (100 µmol/kg), Lupeol (100 µmol/kg), and Docetaxel (10 µmol/kg) were administered intraperitoneally on a daily basis, starting from day 8 after xenotransplantation.[1][4]
-
Efficacy and Toxicity Evaluation: Tumor growth was monitored and measured throughout the study. Animal survival was recorded, and signs of toxicity, such as weight loss and diarrhea, were observed.[1][4]
Chick Chorioallantoic Membrane (CAM) Xenograft Model
-
Tumor Grafting: PC-3 prostate cancer cells were grafted onto the chorioallantoic membranes of fertilized chick eggs.[1][3]
-
Treatment: One day after grafting, the xenografts were topically treated with either ac-LA or Lupeol for three consecutive days.[1]
-
Analysis: On day 5, tumors were collected for immunohistochemical analysis to assess cell proliferation (Ki-67), angiogenesis (desmin), and apoptosis (caspase 3).[1][4]
Mechanism of Action: Targeting the Akt Signaling Pathway
The anticancer effects of Acetyl-lupeolic acid are primarily attributed to its potent inhibition of the Akt signaling pathway.[1][2][5] In silico docking and in vitro kinase assays have shown that ac-LA directly binds to the pleckstrin homology (PH) domain of Akt, preventing its activation.[1][2][5] This targeted inhibition leads to a cascade of downstream effects that collectively contribute to its antitumor activity.
The following diagram illustrates the proposed signaling pathway of Acetyl-lupeolic acid's anticancer effects.
References
- 1. oncotarget.com [oncotarget.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Acetyl-lupeolic acid inhibits Akt signaling and induces apoptosis in chemoresistant prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
Structure-Activity Relationship of Lupeolic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lupeolic acid, a pentacyclic triterpenoid derived from lupeol, has emerged as a promising scaffold in drug discovery due to its diverse pharmacological activities. Modifications to its core structure have yielded a plethora of derivatives with enhanced potency and selectivity against various diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutic agents.
Anticancer Activity
The anticancer potential of this compound derivatives has been extensively studied against a wide range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Comparative Anticancer Potency (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines, highlighting the impact of structural modifications on their cytotoxic activity.
| Derivative | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Lupeol | Parent Compound | HL-60 (Leukemia) | >100 | [1] |
| A549 (Lung) | >100 | |||
| MCF-7 (Breast) | >100 | |||
| PC-3 (Prostate) | 50-800 | [2] | ||
| Compound 12i | Thiazolidinedione conjugation | HepG2 (Liver) | 4.40 | [3] |
| Lupeol-3-carbamate derivative 3i | Carbamate at C-3 | A549 (Lung) | 5.39 | [4] |
| HepG2 (Liver) | 9.43 | [4] | ||
| MCF-7 (Breast) | 7.82 | [4] | ||
| Acetyl-lupeolic acid (ac-LA) | Acetylation of this compound | PC-3 (Prostate) | ~10 | [5] |
Key SAR Insights for Anticancer Activity:
-
Modifications at C-3: The introduction of carbamate and thiazolidinedione moieties at the C-3 position of the lupeol backbone has been shown to significantly enhance cytotoxic activity compared to the parent compound.[3][4]
-
Esterification: Acetylation of this compound (ac-LA) demonstrated potent activity against chemoresistant prostate cancer cells.[5]
-
Heterocyclic Conjugation: The synthesis of thiazolidinedione-conjugated lupeol derivatives has yielded compounds with potent activity against liver cancer cells.[3]
Anti-inflammatory Activity
This compound and its derivatives exhibit significant anti-inflammatory properties, primarily by modulating key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes.
Comparative Anti-inflammatory Potency
The anti-inflammatory activity is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Derivative | Assay | IC50 (µM) | Reference |
| Lupeol | NO Production in RAW 264.7 cells | - | |
| Lupeol indole derivative (p-bromo) | NO Production in RAW 264.7 cells | 18.4 | |
| Lupeol indole derivative (p-iodo) | NO Production in RAW 264.7 cells | 21.5 |
Key SAR Insights for Anti-inflammatory Activity:
-
Heterocyclic Substitution: The introduction of halogenated indole moieties at the C-28 position of lupeol leads to potent inhibition of nitric oxide production, a key mediator in inflammation.
-
The anti-inflammatory effects of lupeol are associated with the modulation of signaling pathways such as NF-κB and PI3K/Akt.[6]
Antimicrobial Activity
The investigation into the antimicrobial properties of this compound derivatives is a growing area of research. These compounds have shown activity against a range of pathogenic bacteria and fungi.
Comparative Antimicrobial Potency (MIC Values)
The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial efficacy of a compound.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Oleanolic acid derivative 12 | Pseudomonas aeruginosa | 90 | [7] |
| Oleanolic acid | Salmonella typhimurium | 65 | [7] |
| Erythrodiol | Salmonella typhimurium | 65 | [7] |
Key SAR Insights for Antimicrobial Activity:
-
The presence of a free hydroxyl group at C-3 appears to be important for the antibacterial activity of some triterpenic compounds.[7]
-
Modifications at the C-17 carboxyl group, such as the introduction of a pyridinyl moiety, can enhance activity against resistant bacteria like Pseudomonas aeruginosa.[7]
Signaling Pathways Modulated by this compound Derivatives
This compound and its derivatives exert their biological effects by modulating multiple signaling pathways involved in cell survival, proliferation, inflammation, and apoptosis.
Caption: Inhibition of the NF-κB Signaling Pathway.
Caption: Downregulation of the PI3K/Akt/mTOR Pathway.
Caption: Induction of the Intrinsic Apoptosis Pathway.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
This compound derivatives
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Nitric Oxide (NO) Production Assay
This assay measures the anti-inflammatory activity of this compound derivatives by quantifying the inhibition of NO production in LPS-stimulated macrophages.
Materials:
-
This compound derivatives
-
RAW 264.7 macrophage cells
-
24-well plates
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 105 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect 100 µL of the cell culture supernatant from each well and transfer it to a 96-well plate. Add 50 µL of Griess Reagent Part A and 50 µL of Griess Reagent Part B to each well.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Broth Microdilution Assay for Antimicrobial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microorganisms.
Materials:
-
This compound derivatives
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 105 CFU/mL for bacteria).
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound derivatives in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of signaling pathways involved in lupeol induced inhibition of proliferation and induction of apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-lupeolic acid inhibits Akt signaling and induces apoptosis in chemoresistant prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lupeol modulates NF-kappaB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activities of a few prepared derivatives of oleanolic acid and of other natural triterpenic compounds [comptes-rendus.academie-sciences.fr]
Validating the Mechanism of Action of Lupeolic Acid Through Gene Expression Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of Lupeolic acid, a promising natural compound with demonstrated anti-cancer and anti-inflammatory properties. By leveraging gene expression analysis, researchers can gain deeper insights into its molecular targets and signaling pathways, and objectively compare its performance against other therapeutic alternatives. This guide offers detailed experimental protocols, data presentation formats, and visual workflows to support robust drug development programs.
Introduction to this compound and its Purported Mechanism of Action
This compound, a pentacyclic triterpenoid, and its derivatives have garnered significant interest for their therapeutic potential. Preclinical studies suggest that its primary mechanism of action involves the inhibition of key cellular signaling pathways implicated in cancer and inflammation. Notably, acetyl-lupeolic acid has been shown to potently inhibit the Akt signaling pathway by directly binding to the pleckstrin homology (PH) domain of Akt.[1][2] This inhibition leads to a cascade of downstream effects, including the suppression of mTOR, and reduced nuclear accumulation of transcription factors such as NF-κB, β-catenin, and c-myc, ultimately inducing apoptosis in cancer cells.[1][2] Furthermore, lupeol, a closely related compound, has demonstrated anti-inflammatory effects by modulating NF-κB and promoting the nuclear translocation of Nrf2, a key regulator of the antioxidant response.[3][4]
To rigorously validate this proposed mechanism, a comprehensive gene expression analysis is essential. This guide outlines a comparative study design, pitting this compound against a well-characterized Akt inhibitor, Perifosine, to dissect its specific effects on the transcriptome.
Comparative Gene Expression Analysis: this compound vs. Perifosine
This section details a hypothetical study to compare the effects of this compound and Perifosine on the gene expression profile of a human prostate cancer cell line (PC-3), where the Akt pathway is often constitutively active.
Experimental Protocol
2.1. Cell Culture and Treatment:
-
Cell Line: Human prostate cancer cell line (PC-3).
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Groups:
-
Vehicle Control (0.1% DMSO)
-
This compound (10 µM)
-
Perifosine (10 µM - a known Akt inhibitor)
-
-
Treatment Duration: 24 hours.
-
Replicates: Three biological replicates for each treatment group.
2.2. RNA Extraction and Quality Control:
-
Total RNA is extracted from the cell lysates using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA quantity and purity are assessed using a NanoDrop spectrophotometer (A260/A280 and A260/A230 ratios).
-
RNA integrity is evaluated using an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8).
2.3. Library Preparation and RNA Sequencing (RNA-Seq):
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
Sequencing libraries are prepared using a standard library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
The quality of the libraries is assessed using a Bioanalyzer.
-
Sequencing is performed on an Illumina NovaSeq platform to generate approximately 20-30 million single-end reads per sample.
2.4. Bioinformatic Analysis:
-
Quality Control of Raw Reads: FastQC is used to assess the quality of the raw sequencing reads. Trimmomatic is used to remove adapter sequences and low-quality reads.
-
Read Alignment: The cleaned reads are aligned to the human reference genome (GRCh38) using the STAR aligner.
-
Gene Expression Quantification: FeatureCounts is used to count the number of reads mapping to each gene.
-
Differential Gene Expression Analysis: The DESeq2 package in R is used to identify differentially expressed genes (DEGs) between the treatment groups and the vehicle control. A false discovery rate (FDR) < 0.05 and a |log2(Fold Change)| > 1 are used as cutoff criteria.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: The identified DEGs are subjected to pathway enrichment analysis using databases such as KEGG and Reactome, and GO analysis to identify over-represented biological processes, molecular functions, and cellular components.
Data Presentation: Summary of Hypothetical Gene Expression Changes
The following table summarizes the expected quantitative outcomes from the differential gene expression analysis, highlighting the impact of this compound and Perifosine on key genes within the Akt signaling pathway and related processes.
| Gene Symbol | Gene Name | Function | This compound (Log2FC) | Perifosine (Log2FC) |
| Akt Pathway Downstream Targets | ||||
| CCND1 | Cyclin D1 | Cell cycle progression | -1.8 | -2.1 |
| MYC | c-Myc | Transcription factor, cell proliferation | -2.0 | -2.3 |
| BCL2L1 | Bcl-xL | Anti-apoptotic protein | -1.5 | -1.7 |
| NFKBIA | NF-κB inhibitor alpha | Inhibits NF-κB activity | 1.2 | 1.0 |
| Apoptosis-Related Genes | ||||
| BAX | BCL2 associated X, apoptosis regulator | Pro-apoptotic protein | 1.7 | 1.9 |
| CASP3 | Caspase 3 | Executioner caspase in apoptosis | 1.5 | 1.6 |
| Nrf2 Pathway Target Genes | ||||
| HMOX1 | Heme Oxygenase 1 | Antioxidant enzyme | 2.5 | 0.2 |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Detoxification enzyme | 2.2 | 0.1 |
Note: Log2FC (Log2 Fold Change) values are hypothetical and for illustrative purposes.
Visualizing the Mechanism and Workflow
To further clarify the proposed mechanism of action and the experimental design, the following diagrams have been generated using Graphviz (DOT language).
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for gene expression analysis.
Caption: Logical flow for mechanism validation.
Conclusion and Future Directions
The presented guide provides a comprehensive framework for validating the mechanism of action of this compound using gene expression analysis. By comparing its transcriptomic signature to that of a known Akt inhibitor, researchers can confirm its on-target effects and potentially uncover novel off-target activities. The outlined experimental protocol and data analysis workflow offer a standardized approach to generate robust and reproducible results.
Future studies should aim to expand this analysis to other cancer cell lines and in vivo models to confirm these findings in a broader context. Furthermore, integrating transcriptomic data with proteomic and metabolomic analyses will provide a more holistic understanding of this compound's cellular impact and strengthen its position as a viable candidate for further drug development.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Acetyl-lupeolic acid inhibits Akt signaling and induces apoptosis in chemoresistant prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Lupeol as a Candidate for New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Lupeolic Acid: A Comparative Analysis of its Cytotoxic Effects on Cancer vs. Normal Cells
For Immediate Release
Ulm, Germany - Emerging research highlights the potential of Lupeolic acid, a naturally occurring triterpenoid, as a selective anticancer agent. This guide provides a comparative analysis of its cytotoxic effects on various cancer cell lines versus normal, non-cancerous cells, supported by experimental data. The findings suggest a preferential targeting of cancer cells, offering a promising avenue for further investigation in oncology drug development.
Quantitative Comparison of Cytotoxicity
This compound and its derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, while exhibiting lower toxicity towards normal cells. The half-maximal inhibitory concentration (IC50), a key measure of potency, is consistently lower in cancer cells, indicating higher efficacy.
| Cell Line | Cell Type | Compound | IC50 (µM) | Exposure Time | Reference |
| Cancer Cell Lines | |||||
| PC-3 | Prostate Cancer | Acetyl-lupeolic acid | 11.3 ± 0.6 | 24h | [1] |
| PC-3 | Prostate Cancer | Acetyl-lupeolic acid | 7.2 ± 0.1 | 72h | [1] |
| MIA-PaCa-2 | Pancreatic Cancer | Acetyl-lupeolic acid | 8.9 ± 0.3 | 24h | [1] |
| MIA-PaCa-2 | Pancreatic Cancer | Acetyl-lupeolic acid | 6.2 ± 0.4 | 72h | [1] |
| MCF-7 | Breast Cancer | Lupeol | 80 | Not Specified | [2] |
| MCF-7 | Breast Cancer | Lupeol | 42.55 | 48h | [3] |
| MDA-MB-231 | Breast Cancer | Lupeol | 62.24 | 48h | [3] |
| A549 | Lung Cancer | Lupeol | 344.8 µg/mL | Not Specified | [4] |
| C6 | Glioma | Lupeol | 29.84 | 24h | [4] |
| HL60 | Leukemia | Lupeol Derivatives | 9.6 - 21.2 | 72h | [5] |
| Normal Cell Lines | |||||
| RWPE-1 | Prostate Epithelial | Acetyl-lupeolic acid | Relatively resistant | 48h | [1] |
| MCF-10A | Breast Epithelial | Lupeol | No significant changes | Not Specified | [2] |
| HFF | Human Foreskin Fibroblasts | Lupeol | 65.9 | 48h | [3] |
| L929 | Mouse Fibroblast | Lupeol | 248.30 | 24h | [4] |
| Vero | Kidney Epithelial | Lupeol & Derivatives | >85% viability | Not Specified | [6] |
Mechanism of Action: Targeting Cancer Cell Survival Pathways
This compound and its acetylated form (ac-LA) exert their anticancer effects primarily through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[7][8][9][10] A key mechanism involves the inhibition of the Akt signaling pathway, a critical regulator of cell survival and proliferation.[7][8]
By binding to the pleckstrin homology (PH) domain of Akt, ac-LA prevents its activation.[7][8] This leads to a cascade of downstream effects, including the inhibition of mTOR, a key protein in cell growth, and the modulation of transcription factors like NF-κB, β-catenin, and c-myc, which are crucial for cancer cell proliferation and survival.[7][8] The inhibition of this pathway ultimately leads to the loss of mitochondrial membrane potential and the activation of caspases, executioner proteins in apoptosis.[7][8][9]
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The cytotoxic effects of this compound are typically evaluated using a series of in vitro assays.
1. Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer and normal cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is calculated as a percentage relative to the control, and IC50 values are determined from the dose-response curves.
2. Apoptosis Analysis (Flow Cytometry)
This technique is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with this compound as described above.
-
Cell Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and a viability dye like Propidium Iodide (PI) or DAPI (which enters dead cells).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer, which differentiates between live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
-
Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the level of apoptosis induced by the treatment.
Caption: General experimental workflow for an MTT-based cytotoxicity assay.
Conclusion
The available data strongly suggests that this compound and its derivatives are promising candidates for cancer therapy due to their selective cytotoxicity towards cancer cells. The mechanism of action, primarily through the inhibition of the pro-survival Akt signaling pathway, provides a solid rationale for its anticancer effects. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of anticancer potentials of lupeol isolated from Elephantopus scaber L. on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lupeol synergizes with doxorubicin to induce anti-proliferative and apoptotic effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetyl-lupeolic acid inhibits Akt signaling and induces apoptosis in chemoresistant prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Regulation of signaling pathways involved in lupeol induced inhibition of proliferation and induction of apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lupeol, a fruit and vegetable based triterpene, induces apoptotic death of human pancreatic adenocarcinoma cells via inhibition of Ras signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Lupeolic Acid's Anticancer Activity: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
Ulm, Germany – A comprehensive review of existing research highlights the differential activity of lupeolic acid and its derivatives across a spectrum of cancer cell types. This guide synthesizes key findings on its cytotoxic effects, underlying mechanisms of action, and the experimental protocols used to elucidate these properties, offering a valuable resource for researchers in oncology and drug discovery.
This compound, a pentacyclic triterpenoid found in various plants, has demonstrated notable anticancer properties. Its efficacy, however, varies significantly among different cancer cell lines, suggesting a dependency on the specific molecular characteristics of each cancer type. This comparison guide delves into the quantitative data from multiple studies to provide a clearer picture of its potential as a therapeutic agent.
Comparative Cytotoxicity of this compound and Its Derivatives
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's cytotoxic potency. The tables below summarize the IC50 values of this compound and its acetylated form, acetyl-lupeolic acid, in various human cancer cell lines. The data reveals a broad range of activity, with some cell lines exhibiting high sensitivity while others are comparatively resistant.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Breast Cancer | MCF-7 | 42.55 | 48 | [Citation provided in source] |
| Breast Cancer | MDA-MB-231 | 62.24 | 48 | [Citation provided in source] |
| Pancreatic Cancer | MIA-PaCa-2 | 91.6 ± 6.8 | 24 | [Citation provided in source] |
| Prostate Cancer | PC-3 | > 100 | 24 | [Citation provided in source] |
| Leukemia | HL-60 | > 100 | 72 | [Citation provided in source] |
Table 2: IC50 Values of Acetyl-Lupeolic Acid in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Prostate Cancer | PC-3 | 39.4 ± 4.5 | 24 | [Citation provided in source] |
| Pancreatic Cancer | MIA-PaCa-2 | 32.5 ± 2.5 | 24 | [Citation provided in source] |
| Breast Cancer | MDA-MB-231 | > 100 | 24 | [Citation provided in source] |
| CNS Cancer | SF-268 | 28.7 ± 2.9 | Not Specified | [Citation provided in source] |
| Leukemia | CCRF-CEM | 25.3 ± 1.8 | Not Specified | [Citation provided in source] |
| Melanoma | SK-MEL-5 | 27.5 ± 2.1 | Not Specified | [Citation provided in source] |
| Ovarian Cancer | OVCAR-3 | 29.3 ± 3.2 | Not Specified | [Citation provided in source] |
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
A significant body of evidence points to the PI3K/Akt/mTOR signaling pathway as a primary target of this compound and its derivatives.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[1][2]
Acetyl-lupeolic acid has been shown to directly inhibit Akt by binding to its pleckstrin homology (PH) domain.[3][4] This inhibition prevents the phosphorylation and activation of Akt, leading to a cascade of downstream effects. These include the inhibition of mTOR, a key regulator of protein synthesis, and reduced nuclear accumulation of transcription factors like NF-κB, β-catenin, and c-myc, which are crucial for cancer cell survival and proliferation.[3][4] The inhibition of the Akt pathway ultimately leads to apoptosis (programmed cell death) and cell cycle arrest in sensitive cancer cell lines.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies of this compound's anticancer activity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.[5][6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Protocol:
-
Cell Treatment: Culture and treat cells with this compound as described for the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.[8]
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.[7][8]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[9]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as previously described.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing and fix for at least 30 minutes on ice.[9]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.[9]
-
RNase Treatment and Staining: Resuspend the cell pellet in a solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[9][10]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[9]
-
Analysis: Analyze the stained cells by flow cytometry. The PI fluorescence is measured on a linear scale, and cell aggregates are excluded from the analysis.[9]
This comparative guide underscores the potential of this compound as a selective anticancer agent. Further research is warranted to explore its efficacy in a wider range of cancer types and to fully elucidate the molecular determinants of sensitivity to this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Acetyl-lupeolic acid inhibits Akt signaling and induces apoptosis in chemoresistant prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. docs.research.missouri.edu [docs.research.missouri.edu]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Lupeolic Acid
Ensuring the safe and compliant disposal of chemical waste is a cornerstone of responsible laboratory practice. This guide provides detailed, step-by-step procedures for the proper disposal of lupeolic acid, a triterpenoid with potential applications in drug development. Adherence to these protocols is essential for the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Protective Clothing | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust formation is unavoidable. | Minimizes inhalation of airborne particles. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous chemical waste stream. Always adhere to your institution's specific environmental health and safety (EHS) guidelines and local regulations.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with non-hazardous laboratory trash.[1]
-
Collect all solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a designated hazardous waste container.[1][2]
-
The container must be chemically compatible, durable, and have a secure lid to prevent spills.[1][2]
Step 2: Container Labeling
-
Clearly label the waste container with the words "Hazardous Waste".
-
The label must include the full chemical name: "this compound".
-
If the waste is a mixture, list all constituents and their approximate percentages.
Step 3: Storage of Waste
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Keep the storage area cool and dry.[3]
Step 4: Arrange for Professional Disposal
-
This compound must be disposed of through a licensed hazardous waste disposal company or your institution's EHS department.[2][3][4]
-
Do not attempt to dispose of this compound down the drain or in regular solid waste.[5]
-
Provide the disposal company with a complete and accurate description of the waste.
Contaminated Packaging
-
Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[2] Do not reuse the containers.
Experimental Protocols
The recommended and safest procedure for the disposal of this compound is through a certified hazardous waste management service, without any pre-treatment such as neutralization by the user. Attempting to neutralize the acid without a validated protocol can be hazardous. For general informational purposes, the neutralization of acidic waste typically involves the slow addition of a weak base (e.g., sodium bicarbonate) while monitoring the pH until it reaches a neutral range (pH 6-8). However, this should only be performed by trained personnel following a specific, validated protocol for the particular chemical, which is not available for this compound in the provided search results.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Lupeolic acid
Essential Safety Protocols for Handling Lupeolic Acid
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to personal protective equipment (PPE), operational procedures, and disposal plans for the safe handling of this compound.
This compound, a triterpenoid compound, requires careful handling in a laboratory setting due to its potential health hazards. This guide provides essential, step-by-step safety and logistical information to ensure the well-being of personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available safety data, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A comprehensive personal protective equipment (PPE) plan is mandatory to mitigate these risks. The following table summarizes the required PPE for handling this compound, particularly in its powdered form.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles, Face Shield | Chemical splash goggles are required.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation. |
| Skin Protection | Nitrile Gloves, Lab Coat | At a minimum, nitrile gloves should be worn.[2] Consider double-gloving for extended procedures. A full-length lab coat is required to protect skin and personal clothing. |
| Respiratory Protection | N95 Respirator or higher | Due to the risk of respiratory irritation from powdered compounds, a NIOSH-approved N95 respirator or a higher level of respiratory protection (e.g., a powered air-purifying respirator - PAPR) is necessary, especially when handling larger quantities or when adequate engineering controls are not available. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial to minimize exposure and prevent contamination.
1. Engineering Controls:
- Always handle this compound powder within a certified chemical fume hood to control airborne dust.
- If weighing the powder, do so within the fume hood or a ventilated balance enclosure.[3]
2. Procedural Steps:
- Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.
- Handling:
- Dispense the smallest practical quantity of the powder to minimize dust generation.
- Use tools such as spatulas and weigh boats to handle the powder, avoiding direct contact.
- If creating a solution, add the solvent to the powder slowly to prevent splashing.
- Post-Handling:
- Thoroughly decontaminate the work area with an appropriate solvent and then a cleaning agent.
- Carefully remove and dispose of all contaminated disposable materials, including bench paper and gloves.
- Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill: For small spills, carefully clean up the powder using a HEPA-filtered vacuum or by gently wetting the material with a suitable solvent to avoid creating dust and then absorbing the mixture. For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including used PPE, disposable labware, and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions of this compound in a separate, sealed, and labeled hazardous waste container. Do not pour any solutions down the drain.
-
Disposal: All hazardous waste must be disposed of through the institution's EHS-approved waste management program.[4][5][6][7] Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for PPE Selection
The following diagram outlines the logical steps for selecting the appropriate personal protective equipment when preparing to handle this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 2. Disposal Methods for Chemical Waste: A Comprehensive Guide [greenflow.com]
- 3. safety.duke.edu [safety.duke.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
